molecular formula C9H10N2O B1425058 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one CAS No. 1340902-81-9

1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one

Cat. No.: B1425058
CAS No.: 1340902-81-9
M. Wt: 162.19 g/mol
InChI Key: SETRUJSJLVLALL-UHFFFAOYSA-N
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Description

1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-ethyl-6H-pyrrolo[2,3-c]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-2-11-6-4-7-3-5-10-9(12)8(7)11/h3-6H,2H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETRUJSJLVLALL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C1C(=O)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and detailed protocols for the synthesis of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, a heterocyclic compound of interest to researchers and professionals in drug development. The synthesis of the core pyrrolo[2,3-c]pyridin-7-one scaffold is a key focus, with a proposed subsequent N-ethylation to yield the final product.

Introduction to Pyrrolo[2,3-c]pyridin-7-ones

The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a significant heterocyclic system found in many biologically active compounds, including nucleotides.[1][2] The structural isomer, pyrrolo[2,3-c]pyridin-7-one, also presents a valuable scaffold for the development of novel therapeutic agents. This guide outlines a robust synthetic strategy for a specific N-ethylated derivative of this core structure.

Proposed Synthetic Strategy

A two-step synthetic approach is proposed for the synthesis of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one. The initial step focuses on the construction of the bicyclic pyrrolo[2,3-c]pyridin-7-one core, followed by a regioselective N-ethylation at the 1-position of the pyrrole ring.

Synthetic Workflow Starting_Materials 2-Pyrrolecarboxylic Acid Amidoacetal Core_Synthesis Acid-Promoted Intramolecular Cyclization Starting_Materials->Core_Synthesis Step 1 Intermediate 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one Core_Synthesis->Intermediate N_Ethylation N-Ethylation Intermediate->N_Ethylation Step 2 Final_Product 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one N_Ethylation->Final_Product

Caption: Proposed two-step synthesis of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one.

PART 1: Synthesis of the 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one Core

A facile and scalable method for the synthesis of substituted pyrrolo[2,3-c]pyridin-7-ones involves an acid-promoted intramolecular cyclization of 2-pyrrolecarboxylic acid amidoacetals.[3] This approach offers high yields and is amenable to large-scale production.[3]

Experimental Protocol: Acid-Promoted Intramolecular Cyclization

Materials:

  • 2-Pyrrolecarboxylic acid amidoacetal

  • Strong acid catalyst (e.g., polyphosphoric acid, trifluoroacetic acid)

  • Anhydrous solvent (e.g., toluene, xylenes)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • To a solution of 2-pyrrolecarboxylic acid amidoacetal in an anhydrous solvent, add the strong acid catalyst portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it over a mixture of ice and saturated sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one.

Causality and Mechanistic Insight

The acid catalyst protonates the acetal group, leading to the formation of a reactive oxonium ion. This is followed by an intramolecular electrophilic attack of the pyrrole ring onto the activated carbonyl carbon, leading to cyclization and subsequent elimination of alcohol to form the pyridinone ring.

Cyclization_Mechanism cluster_0 Acid-Promoted Intramolecular Cyclization Start 2-Pyrrolecarboxylic Acid Amidoacetal Protonation Protonation of Acetal Start->Protonation H+ Oxonium_Ion Formation of Oxonium Ion Protonation->Oxonium_Ion Cyclization Intramolecular Electrophilic Attack Oxonium_Ion->Cyclization Intermediate_1 Cyclized Intermediate Cyclization->Intermediate_1 Elimination Elimination of Alcohol Intermediate_1->Elimination Product 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one Elimination->Product

Caption: Mechanism of acid-promoted cyclization.

PART 2: N-Ethylation of the Pyrrolo[2,3-c]pyridin-7-one Core

The second step involves the ethylation of the nitrogen atom at the 1-position of the pyrrole ring. While literature suggests that alkylation of pyrrolo[2,3-c]pyridine-7-ones can occur regioselectively at the N6-position[3], achieving N1-selectivity is crucial for the synthesis of the target molecule. This can be influenced by the choice of base, solvent, and electrophile.

Experimental Protocol: N-Ethylation

Materials:

  • 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one

  • Ethyl iodide or diethyl sulfate

  • Base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF), tetrahydrofuran (THF))

  • Ammonium chloride solution (saturated)

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • To a solution of 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one in an anhydrous polar aprotic solvent, add a suitable base portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for a specified time to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add the ethylating agent (e.g., ethyl iodide) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Add water and extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one.

Controlling Regioselectivity

The choice of base and solvent system is critical in directing the ethylation to the N1 position. The use of a strong, non-nucleophilic base like sodium hydride in a polar aprotic solvent such as DMF typically favors the deprotonation of the more acidic N-H of the pyrrole ring. The resulting anion is a softer nucleophile, which, under certain conditions, can preferentially react with the ethylating agent at the nitrogen atom. Careful optimization of reaction conditions may be necessary to maximize the yield of the desired N1-ethylated product over the N6-isomer.

Data Summary

StepReactionKey ReagentsSolventTemperatureTypical Yield
1Core Synthesis2-Pyrrolecarboxylic acid amidoacetal, PPATolueneRefluxHigh
2N-Ethylation1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, EtI, NaHDMF0 °C to RTModerate to Good

Conclusion

The synthesis of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one can be effectively achieved through a two-step process involving the initial construction of the pyrrolo[2,3-c]pyridin-7-one core via an acid-catalyzed cyclization, followed by a carefully controlled N-ethylation. This guide provides a solid foundation for researchers to undertake the synthesis of this and related heterocyclic compounds. The provided protocols are based on established chemical principles and can be optimized to achieve high yields and purity of the final product.

References

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC. PubMed Central. [Link]

Sources

"1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one mechanism of action"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Putative Mechanism of Action of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one

Foreword for the Research Professional

This document provides a detailed examination of the probable mechanism of action for the compound 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one. It is important to note that while direct experimental data for this specific molecule is not extensively available in the public domain, a robust hypothesis can be formulated based on the well-documented activities of structurally related compounds containing the core pyrrolo[2,3-c]pyridine and similar pyrrolopyrimidine scaffolds. This guide synthesizes current knowledge, offering a scientifically grounded framework for researchers and drug development professionals. The primary putative mechanism of action for this class of compounds is the inhibition of protein kinases.

The Pyrrolopyridine Scaffold: A Privileged Structure in Kinase Inhibition

The 7H-pyrrolo[2,3-c]pyridin-7-one core is a derivative of a class of bicyclic heteroaromatics that are considered "privileged structures" in medicinal chemistry. Their structural resemblance to purines, the building blocks of ATP, makes them ideal candidates for targeting the ATP-binding sites of protein kinases.[1][2] The pyrrolo[2,3-d]pyrimidine nucleus, a close analog, is a deaza-isostere of adenine, the nitrogenous base of ATP, and is found in many ATP-competitive kinase inhibitors.[1] This structural mimicry allows these compounds to compete with endogenous ATP, thereby modulating kinase activity.

Derivatives of the related pyrido[2,3-d]pyrimidin-7-one scaffold have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), where they occupy the ATP binding site.[3] The ethyl group at the 1-position of the target molecule likely serves to enhance binding affinity and selectivity for the target kinase.

Postulated Mechanism of Action: Competitive ATP Inhibition of Protein Kinases

Based on the extensive research into analogous compounds, the most probable mechanism of action for 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one is competitive inhibition of the ATP-binding site of one or more protein kinases. Protein kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of substrate proteins. Their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1][4]

The inhibitory action of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one can be visualized as follows:

cluster_kinase Kinase Active Site ATP ATP Kinase Kinase ATP->Kinase Binds to active site Substrate Substrate Substrate->Kinase Phosphorylated_Substrate Phosphorylated_Substrate Kinase->Phosphorylated_Substrate Phosphorylation ADP ADP Kinase->ADP Inhibitor 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one Inhibitor->Kinase Blocks ATP binding

Figure 1: Competitive ATP Inhibition. The inhibitor molecule occupies the ATP binding site on the kinase, preventing the natural substrate (ATP) from binding and halting the phosphorylation cascade.

Potential Kinase Targets

Numerous kinases have been identified as targets for compounds with similar pyrrolopyridine and pyrrolopyrimidine cores. This suggests that 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one could potentially inhibit a range of kinases, with its specific selectivity profile being determined by the precise nature of its substitutions.

Potential Kinase Target Family Specific Examples Therapeutic Area Reference
Receptor Tyrosine Kinases (RTKs)FMS, VEGFR, PDGFRCancer, Inflammatory Disorders[4][5]
Non-receptor Tyrosine KinasesFAKCancer[6]
Serine/Threonine KinasesRIPK1, CDKs, PAK4, HPK1Inflammatory Diseases, Cancer[7][8][9][10]
Signal Transducers and Activators of Transcription (STATs)STAT6Allergic and Asthmatic Conditions[11][12]

This diverse range of potential targets highlights the therapeutic potential of this class of compounds across oncology, immunology, and inflammatory diseases. For instance, pyrrolo[3,2-c]pyridine derivatives have shown potent and selective inhibition of FMS kinase, a key player in ovarian, prostate, and breast cancers.[5] Similarly, 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives have been identified as effective inhibitors of RIPK1, a critical regulator in the necroptosis signaling pathway associated with inflammatory diseases.[7]

Experimental Protocols for Mechanism of Action Elucidation

To definitively determine the mechanism of action of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, a series of well-established experimental protocols should be employed.

Kinase Inhibition Assays

The initial step is to screen the compound against a panel of kinases to identify potential targets.

Protocol: In Vitro Kinase Inhibition Assay (Example: HTRF-based)

  • Preparation of Reagents:

    • Prepare a stock solution of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one in DMSO.

    • Dilute the compound to various concentrations.

    • Prepare assay buffer containing the kinase of interest, a suitable substrate (e.g., a biotinylated peptide), and ATP.

    • Prepare a detection buffer containing a europium-labeled anti-phospho-specific antibody and streptavidin-allophycocyanin (SA-APC).

  • Assay Procedure:

    • In a 384-well plate, add the kinase, substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding the detection buffer.

    • Incubate for a further 60 minutes to allow for antibody binding.

    • Read the plate on a compatible HTRF reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm).

    • Plot the HTRF ratio against the compound concentration.

    • Determine the IC50 value, the concentration of the compound that inhibits 50% of the kinase activity.

cluster_workflow Kinase Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Compound, Kinase, Substrate, ATP) Start->Prepare_Reagents Dispense Dispense Reagents and Compound into Plate Prepare_Reagents->Dispense Incubate_Reaction Incubate to Allow Kinase Reaction Dispense->Incubate_Reaction Add_Detection_Reagents Add Detection Reagents (Antibody, SA-APC) Incubate_Reaction->Add_Detection_Reagents Incubate_Detection Incubate for Detection Add_Detection_Reagents->Incubate_Detection Read_Plate Read Plate (HTRF Reader) Incubate_Detection->Read_Plate Analyze_Data Analyze Data (Calculate IC50) Read_Plate->Analyze_Data End End Analyze_Data->End

Figure 2: A generalized workflow for an in vitro kinase inhibition assay.

Cellular Assays to Confirm Target Engagement

Following the identification of a target kinase, cellular assays are crucial to confirm that the compound engages the target in a biological context and elicits the expected downstream effects.

Protocol: Western Blot for Phospho-Protein Levels

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line known to be dependent on the target kinase).

    • Treat the cells with varying concentrations of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one for a specified duration.

  • Protein Extraction:

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

  • Analysis:

    • Quantify the band intensities to determine the relative levels of the phosphorylated substrate.

    • A dose-dependent decrease in the phosphorylated substrate indicates target engagement and inhibition by the compound.

Concluding Remarks

The available evidence strongly suggests that 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one functions as a kinase inhibitor. Its pyrrolopyridine core structure is a well-established pharmacophore for targeting the ATP-binding site of a wide range of kinases implicated in cancer and inflammatory diseases. The ethyl substitution likely contributes to its potency and selectivity. The experimental protocols outlined in this guide provide a clear path for the definitive elucidation of its specific kinase targets and its cellular mechanism of action. Further investigation into this compound and its analogs is warranted to explore its full therapeutic potential.

References

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Vertex AI Search.
  • Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors - PubMed. (2024-02-05). PubMed.
  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Vertex AI Search.
  • Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study - PubMed. PubMed.
  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed. PubMed.
  • Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers - PubMed. PubMed.
  • 7H-Pyrrolo[2,3-c]pyridin-7-one,1,6-dihydro-(9CI) - TargetMol. TargetMol.
  • Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active ST
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC - PubMed Central. (2025-07-10). PubMed Central.
  • Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active ST
  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simul
  • Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC - NIH. (2022-10-06). PubMed Central.
  • Discovery of Pyrido[2,3- d]pyrimidin-7-one Derivatives as Highly Potent and Efficacious Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1)
  • Discovery of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors - PubMed. (2023-06-05). PubMed.
  • Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases - PubMed. PubMed.
  • Pyrido[2,3-d]pyrimidin-7(8H)

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one and its N-Ethyl Derivative

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrrolo[2,3-c]pyridin-7-one Scaffold in Medicinal Chemistry

The pyrrolo[2,3-c]pyridine core, a notable isomer of the 7-deazapurine scaffold, represents a heterocyclic system of significant interest in contemporary drug discovery.[1][2] Its structural analogy to purine bases allows it to function as a versatile pharmacophore, particularly in the design of kinase inhibitors and other therapeutic agents targeting a range of diseases, from cancer to neurodegenerative disorders.[1][3][4] The derivatization of this core, for instance, through N-alkylation to compounds such as 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, is a key strategy for modulating its physicochemical properties. This modulation is critical for optimizing pharmacokinetic and pharmacodynamic profiles, including solubility, membrane permeability, and target engagement.

This guide provides a comprehensive examination of the physicochemical properties of the parent scaffold, 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one. While specific experimental data for the 1-ethyl derivative is not publicly available, we will extrapolate and discuss the anticipated impact of N-ethylation on these properties. This analysis is grounded in established chemical principles and is supported by detailed, field-proven experimental protocols for the determination of these key parameters. The insights provided herein are intended to empower researchers in the rational design and development of novel therapeutics based on this promising scaffold.

Core Physicochemical Properties of 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one

The parent compound, 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, serves as a crucial baseline for understanding its derivatives. A summary of its key computed and available properties is presented below.

PropertyValue/InformationSource(s)
Molecular Formula C₇H₆N₂O[5]
Molecular Weight 134.14 g/mol [5]
CAS Number 259684-36-1[5]
Appearance Predicted to be a solid at room temperature.
XLogP3-AA (Computed) 0.5[5]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 2[5]
Structural Elucidation Workflow

The structural confirmation of a synthesized batch of 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, and by extension its N-ethyl derivative, is a critical first step. The following diagram outlines a typical workflow for comprehensive structural analysis.

Structural Elucidation Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation Synthesis Synthesis of 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one Purification Chromatographic Purification (e.g., HPLC) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (e.g., ESI-MS) Purification->MS IR Infrared Spectroscopy Purification->IR Confirmation Structural Confirmation NMR->Confirmation MS->Confirmation IR->Confirmation

Caption: A typical workflow for the synthesis, purification, and structural elucidation of the target compound.

Experimental Protocols for Physicochemical Characterization

The following sections detail robust, self-validating experimental protocols for determining the key physicochemical properties of the pyrrolo[2,3-c]pyridin-7-one scaffold and its derivatives.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed melting range suggests the presence of impurities.[6]

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.[7]

  • Loading the Capillary Tube: Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed column of 2-3 mm in height.[7]

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.[8]

  • Rapid Determination (Optional but Recommended): Conduct an initial rapid heating to approximate the melting point.

  • Accurate Determination: Begin heating at a slow, controlled rate (e.g., 1-2 °C per minute) when the temperature is approximately 15-20 °C below the estimated melting point.[7]

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point of the sample.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability and formulation feasibility.[9][10] The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[11]

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

  • Preparation of Solutions: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).[12]

  • Sample Addition: Add an excess of the solid compound to each buffer solution in separate vials. The presence of undissolved solid is essential to ensure a saturated solution.[11]

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[11]

  • Sample Processing: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm).[11]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Shake_Flask_Solubility_Workflow Start Add excess solid to buffer Equilibrate Agitate at constant temperature (24-48h) Start->Equilibrate Separate Centrifuge and filter supernatant Equilibrate->Separate Analyze Quantify concentration by HPLC Separate->Analyze Result Determine Equilibrium Solubility Analyze->Result

Caption: Workflow for the shake-flask equilibrium solubility determination.

Ionization Constant (pKa) Determination

The pKa value dictates the extent of a molecule's ionization at a given pH, which profoundly influences its absorption, distribution, and target interaction.[13][14] Potentiometric titration is a highly accurate method for pKa determination.[15][16]

Experimental Protocol: Potentiometric Titration for pKa Determination

  • Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[16]

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration.[16]

  • Titration Setup: Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode.

  • Titration: Titrate the solution with a standardized solution of strong acid (e.g., HCl) or strong base (e.g., NaOH), adding the titrant in small, precise increments.[15]

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region in the resulting titration curve.[16]

Anticipated Physicochemical Properties of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one

While direct experimental data for the 1-ethyl derivative is lacking, we can make informed predictions about how the addition of an ethyl group at the N1 position will alter the physicochemical properties of the parent scaffold.

  • Molecular Weight: The addition of an ethyl group (C₂H₅) will increase the molecular weight by approximately 29.06 g/mol , resulting in a molecular weight of approximately 163.20 g/mol for the ethyl derivative.

  • Lipophilicity (LogP): The introduction of the nonpolar ethyl group is expected to increase the lipophilicity of the molecule. This would result in a higher LogP value compared to the parent compound's computed XLogP3-AA of 0.5.[5] An increase in lipophilicity can influence membrane permeability and protein binding.

  • Solubility: The increased lipophilicity due to the ethyl group may lead to a decrease in aqueous solubility. However, the disruption of the crystal lattice packing by the flexible ethyl group could potentially counteract this effect to some extent. The overall impact on solubility would need to be determined experimentally.

  • pKa: The N1 nitrogen in the parent scaffold is part of a lactam system. Alkylation at this position removes the acidic proton, meaning the 1-ethyl derivative will not have the acidic pKa associated with this position. The basicity of the pyridine nitrogen might be slightly altered due to electronic effects of the N-alkylation, but this change is expected to be minor.

  • Melting Point: The introduction of the ethyl group will alter the crystal packing of the molecule. This change, along with the increase in molecular weight, will likely result in a different melting point compared to the parent scaffold. A definitive prediction of whether the melting point will increase or decrease is not possible without experimental data.

Conclusion

The 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one scaffold is a valuable starting point for the development of novel therapeutics. Understanding its fundamental physicochemical properties is paramount for guiding synthetic modifications and predicting the in vivo behavior of its derivatives. The addition of an N-ethyl group, to form 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, is a rational step in lead optimization, likely increasing lipophilicity and altering other key properties. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of this and other derivatives, enabling data-driven decisions in the drug discovery and development process.

References

  • SSERC. Melting point determination. [Link]

  • Chemistry LibreTexts. 4.3: Melting Point Determination Procedure. (2020, August 21). [Link]

  • University of Alberta. Melting point determination. [Link]

  • Westlab Canada. Measuring the Melting Point. (2023, May 8). [Link]

  • Arikawa, Y., Hasuoka, A., Hirase, K., Inatomi, N., Sato, F., Hori, Y., ... & Kajino, M. (2014). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Chemical & Pharmaceutical Bulletin, 62(4), 336-342. [Link]

  • Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. [Link]

  • Slideshare. pKa and log p determination. (2015, November 11). [Link]

  • AxisPharm. Solubility Test. [Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 31-48. [Link]

  • International Journal of Innovative Research and Scientific Studies. (2025, November 7). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 31-48. [Link]

  • World Health Organization. (2015). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. [Link]

  • El-Adl, K., & El-Sayed, M. (2020). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Pharmaceutical Chemistry Journal, 54(1), 38-46. [Link]

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • PubChem. 1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one. [Link]

  • Nagashima, H., Abe, T., Goto, T., Kawakami, K., Yoneda, N., & Ohtsuka, T. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(19), 5649-5652. [Link]

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In Vitro Evaluation of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one: A Technical Guide for Preclinical Assessment

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro evaluation of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, a novel compound belonging to the promising class of pyrrolo[2,3-c]pyridines. This class of heterocyclic compounds has garnered significant attention in medicinal chemistry due to their versatile pharmacophoric nature, with derivatives showing potential as kinase inhibitors for therapeutic applications in oncology and immunology.[1] This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous and logically structured approach to the initial preclinical assessment of this compound.

Introduction to the Pyrrolo[2,3-c]pyridine Scaffold

The pyrrolo[2,3-c]pyridine core, also known as 6-azaindole, is a key structural motif in a multitude of biologically active molecules.[1] Its unique electronic and structural properties allow for diverse interactions with various biological targets. Notably, compounds bearing this scaffold have been developed as potent inhibitors of several protein kinases, which are critical regulators of cellular processes.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention.[2][3] The ethyl substitution at the 1-position and the oxo group at the 7-position of the pyrrolo[2,3-c]pyridine core in the subject compound suggest a potential for specific interactions within the ATP-binding pocket of certain kinases.

Strategic Approach to In Vitro Evaluation

A systematic in vitro evaluation is paramount to elucidating the biological activity, mechanism of action, and therapeutic potential of a novel compound. The following experimental workflow is designed to provide a comprehensive initial assessment of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one.

G cluster_0 Initial Screening cluster_1 Cellular Activity cluster_2 Mechanism of Action cluster_3 Drug-like Properties Compound Synthesis & QC Compound Synthesis & QC Kinase Panel Screening Kinase Panel Screening Compound Synthesis & QC->Kinase Panel Screening Microsomal Stability Assay Microsomal Stability Assay Compound Synthesis & QC->Microsomal Stability Assay Cell Proliferation Assays Cell Proliferation Assays Kinase Panel Screening->Cell Proliferation Assays Apoptosis Assays Apoptosis Assays Cell Proliferation Assays->Apoptosis Assays Cell Cycle Analysis Cell Cycle Analysis Cell Proliferation Assays->Cell Cycle Analysis Western Blot Analysis Western Blot Analysis Apoptosis Assays->Western Blot Analysis Cell Cycle Analysis->Western Blot Analysis

Caption: A logical workflow for the in vitro evaluation of novel compounds.

Experimental Protocols

Kinase Inhibition Assays

Rationale: Given that many pyrrolopyridine derivatives function as kinase inhibitors, an initial broad screening against a panel of kinases is essential to identify potential targets.[4][5][6] This approach helps in understanding the compound's selectivity profile, which is crucial for predicting both efficacy and potential off-target toxicities.

Protocol: In Vitro Kinase Inhibition Assay (Example: CDK9/CyclinT)

  • Reagents:

    • Recombinant human CDK9/CyclinT1 (e.g., from Carna Biosciences).

    • Substrate peptide (e.g., a generic serine/threonine kinase substrate).

    • ATP (Adenosine triphosphate).

    • 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (test compound).

    • Staurosporine (positive control).

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure:

    • Prepare a serial dilution of the test compound and staurosporine in DMSO.

    • In a 384-well plate, add 5 µL of kinase buffer.

    • Add 50 nL of the serially diluted compounds.

    • Add 5 µL of the enzyme/substrate mixture to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of ATP solution.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction and detect the remaining ATP using the ADP-Glo™ reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Cell Proliferation Assays

Rationale: To determine the cytotoxic or cytostatic effects of the compound on cancer cells. A variety of cell lines should be tested, particularly those known to be dependent on the kinases identified in the initial screening.

Protocol: MTT Assay for Cell Viability

  • Cell Lines: Select a panel of relevant human cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer).[4]

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Apoptosis Assays

Rationale: To investigate whether the observed decrease in cell proliferation is due to the induction of programmed cell death (apoptosis).

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

  • Procedure:

    • Treat cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.

    • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

Rationale: To confirm the inhibition of the target kinase and its downstream signaling pathway within the cellular context.

G cluster_0 Upstream cluster_1 Signaling Cascade cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RTK RTK Target Kinase (e.g., CDK9) Target Kinase (e.g., CDK9) RTK->Target Kinase (e.g., CDK9) Downstream Effector (e.g., p-SLP76) Downstream Effector (e.g., p-SLP76) Target Kinase (e.g., CDK9)->Downstream Effector (e.g., p-SLP76) Gene Transcription Gene Transcription Downstream Effector (e.g., p-SLP76)->Gene Transcription Cell Proliferation / Survival Cell Proliferation / Survival Gene Transcription->Cell Proliferation / Survival 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one->Target Kinase (e.g., CDK9) Inhibition

Caption: A simplified signaling pathway illustrating a potential mechanism of action.

Protocol: Western Blot for Phosphorylated Proteins

  • Procedure:

    • Treat cells with the test compound for a specified time course.

    • Lyse the cells and quantify the protein concentration using a BCA assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against the target kinase (e.g., total CDK9, phospho-CDK9) and a downstream substrate (e.g., total SLP76, phospho-SLP76).[6] Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities to determine the change in protein phosphorylation.

Data Presentation and Interpretation

Quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: Kinase Inhibition Profile of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one

Kinase TargetIC₅₀ (nM)
CDK9/CyclinTValue
FAKValue
STAT6Value
HPK1Value
Other KinasesValue

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Cell LineIC₅₀ (µM)
A549 (Lung)Value
MDA-MB-231 (Breast)Value
HT-29 (Colon)Value
Other Cell LinesValue

Conclusion and Future Directions

The in vitro evaluation pipeline detailed in this guide provides a robust framework for the initial characterization of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one. The results from these assays will be instrumental in determining the compound's primary biological targets, its cellular efficacy, and its mechanism of action. Positive outcomes from this initial assessment will warrant further investigation, including more extensive selectivity profiling, in vitro ADME (absorption, distribution, metabolism, and excretion) studies, and ultimately, in vivo efficacy studies in relevant animal models. The pyrrolo[2,3-c]pyridine scaffold continues to be a rich source of novel therapeutic agents, and a systematic and rigorous evaluation is key to unlocking their full potential.

References

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents. (2019). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. (2025). ResearchGate. Retrieved from [Link]

  • Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. (2014). Chemical & Pharmaceutical Bulletin. Retrieved from [Link]

  • Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors. (2025). PubMed. Retrieved from [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). Molecules. Retrieved from [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2025). Molecules. Retrieved from [Link]

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. (2023). International Journal of Molecular Sciences. Retrieved from [Link]

  • Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. (n.d.). National Institutes of Health. Retrieved from [Link]

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  • AU2021347288A9 - Pyrrolo[3,2-c]pyridin-4-one derivatives useful in the treatment of cancer. (n.d.). Google Patents.
  • Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. (2022). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. (2021). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Synthesis and biological evaluation of selected 7H-pyrrolo[2,3-d]pyrimidine derivatives as novel CDK9/CyclinT and Haspin inhibitors. (2021). Bioorganic Chemistry. Retrieved from [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.). RSC Publishing. Retrieved from [Link]

  • Discovery of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. (2023). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Design, Synthesis, in Vitro, and in Silico Evaluations of 1,3,4‐Oxadiazole Derivatives Linked to the Pyrrolo[2,3‐d]pyrimidine Moieties as Potent Antimicrobial Targets. (2024). ResearchGate. Retrieved from [Link]

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The Strategic Design of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one Analogs: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, a lactam derivative of the 6-azaindole scaffold, represents a cornerstone in modern medicinal chemistry. Its structural resemblance to endogenous purines makes it an exceptional "privileged scaffold," particularly for the development of kinase inhibitors that compete with ATP at the enzyme's hinge region. The strategic placement of a nitrogen atom in the pyridine ring fundamentally alters the molecule's physicochemical properties compared to its indole parent, offering a powerful tool to modulate solubility, lipophilicity, and metabolic stability while providing an additional hydrogen bond acceptor to enhance target engagement.[1][2] This guide provides an in-depth exploration of the structural analogs derived from this core, focusing on synthetic strategies, structure-activity relationships (SAR), and the underlying scientific rationale for their design and application in drug development.

The Pyrrolo[2,3-c]pyridin-7-one Core: A Privileged Scaffold

The pyrrolo[2,3-c]pyridine framework, also known as 6-azaindole, is a bioisostere of both indole and purine. This mimicry is central to its biological activity. In the context of kinase inhibition, the N7-H of the azaindole and the pyridine nitrogen (N6) can form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, mimicking the interaction of adenine.[3][4] The introduction of the 7-oxo functionality and an N1-ethyl group provides specific vectors for further chemical exploration and fine-tuning of pharmacokinetic and pharmacodynamic properties.

The position of the pyridine nitrogen is a critical design element. The four isomers of azaindole (4-, 5-, 6-, and 7-azaindole) exhibit distinct physicochemical profiles, including differences in LogP, polar surface area (tPSA), and aqueous solubility (LogS).[1] The 6-azaindole core, as featured in our topic compound, offers a unique electronic and steric profile that has been successfully exploited in numerous drug discovery programs.

Caption: Core structure of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one.

Synthetic Strategies and Methodologies

The construction of the pyrrolo[2,3-c]pyridin-7-one scaffold can be approached by forming the pyridine ring onto a pre-functionalized pyrrole or, alternatively, by annulating the pyrrole ring onto a pyridine precursor. A common and versatile strategy involves starting with a substituted pyrimidine, which can then be elaborated to form the fused pyridine ring.

General Synthetic Workflow: Pyrimidine to Pyridopyrimidinone

A robust approach involves the condensation of a functionalized pyrimidine with a suitable three-carbon unit, followed by intramolecular cyclization to form the pyridone ring. For instance, a 5-bromo-substituted pyrimidine can undergo a palladium-catalyzed coupling reaction, such as a Heck or Suzuki reaction, to introduce a side chain that can subsequently cyclize.[5]

G start Substituted Pyrimidine (e.g., 5-bromo-2,4-dichloropyrimidine) step1 Nucleophilic Substitution (e.g., Amination at C4) start->step1 R-NH2 step2 Palladium-Catalyzed Coupling (e.g., Suzuki or Heck at C5) step1->step2 Boronic acid / Alkene Pd Catalyst step3 Intramolecular Cyclization (e.g., Annulation) step2->step3 Acid or Base Heat step4 N-Alkylation (e.g., Ethyl Iodide) step3->step4 Base, Et-I final Target Pyrrolo[2,3-c]pyridin-7-one Core step4->final

Caption: Generalized synthetic workflow for the pyridin-7-one core.

Protocol: Buchwald-Hartwig Amination for Scaffold Functionalization

The following protocol is a representative example of a key C-N cross-coupling reaction used to install amine-containing side chains, which are prevalent in kinase inhibitor designs. This self-validating system includes precise reagent roles and workup procedures to ensure reproducibility.

Objective: To couple a primary or secondary amine with a chloro-substituted pyrrolo[2,3-c]pyridine core.

Rationale for Reagent Selection:

  • Catalyst (Pd(OAc)₂): Palladium(II) acetate is a common and effective palladium precursor that is reduced in situ to the active Pd(0) catalyst.

  • Ligand (BINAP): 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl is a bulky, electron-rich phosphine ligand. Its bite angle and steric hindrance promote the crucial reductive elimination step of the catalytic cycle and prevent catalyst deactivation, making it highly effective for C-N bond formation.[6]

  • Base (Cs₂CO₃): Cesium carbonate is a strong, yet non-nucleophilic, inorganic base. Its high solubility in organic solvents and its ability to effectively deprotonate the amine nucleophile without competing side reactions make it ideal for this transformation.[6]

  • Solvent (Dioxane): A high-boiling point, aprotic solvent that can dissolve the reactants and maintain the temperatures required for the reaction to proceed efficiently.

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add the chloro-pyrrolo[2,3-c]pyridine substrate (1.0 eq), Pd(OAc)₂ (0.05 eq), and BINAP (0.075 eq).

  • Reagent Addition: Add Cs₂CO₃ (2.0 eq). Seal the flask with a septum, and purge with argon for 15 minutes.

  • Solvent and Amine: Add anhydrous dioxane via syringe, followed by the amine coupling partner (1.2 eq).

  • Reaction: Heat the reaction mixture to 110 °C and stir under argon. Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • Workup: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove palladium residues and inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired aminated product.[6]

Structure-Activity Relationship (SAR) Analysis

The development of potent and selective analogs hinges on a deep understanding of the SAR at various positions of the pyrrolo[2,3-c]pyridin-7-one scaffold.

Application in Kinase Inhibition

The azaindole scaffold is a prolific source of kinase inhibitors.[4] The core typically engages the hinge region, leaving other positions on the ring system to project into different pockets of the ATP-binding site, which can be exploited to achieve potency and selectivity.

cluster_0 SAR Hotspots Core Pyrrolo[2,3-c]pyridin-7-one Core N1 N1-Position (Ethyl Group) - Modulates solubility - Fills hydrophobic pocket Core->N1 C4 C4-Position - Projects towards solvent front - Tolerates larger groups - Can impart selectivity Core->C4 C5 C5-Position - Key vector for selectivity - Often substituted with aryl/ heteroaryl groups Core->C5 Pyrrole C2/C3-Positions - Limited substitution tolerated - Small groups may enhance a-stacking Core->Pyrrole

Caption: Key positions for SAR exploration on the core scaffold.

  • N1-Position (The "Ethyl" Group): Substitution at this position is crucial for modulating physicochemical properties. Small alkyl groups like ethyl or propyl can fill small hydrophobic pockets near the ribose-binding site. Varying the chain length or introducing polarity can fine-tune solubility and cell permeability. Extension to a propyl group has shown improved activity in some series compared to methyl, while bulky t-butyl groups are often detrimental.

  • C4 and C5-Positions: These positions on the pyridine ring are primary vectors for achieving kinase selectivity. They typically point out of the core hinge-binding region towards more diverse areas of the ATP pocket or the solvent-exposed front. Large, decorated aryl and heteroaryl groups are often installed here via Suzuki or Stille coupling to interact with specific amino acid residues unique to a target kinase.

  • The Lactam Carbonyl (C7): The C7-oxo group acts as a hydrogen bond acceptor and introduces a planar, rigidifying element to the structure. While not typically modified, its presence is key to the lactam substructure and influences the overall electronic character of the ring system.

Table 1: Representative SAR Data for Azaindole-Based Kinase Inhibitors

Target KinaseScaffold PositionSubstitutionActivity (IC₅₀)Rationale/InsightReference
JAK2 6-Azaindole CoreForms H-bonds with hinge residues Leu932 & Glu930-Core interaction is essential for potent inhibition.[3]
JAK2 C4-Position3-Phenoxy-phenyl1 nMLarge hydrophobic group occupies a key pocket, enhancing potency.[3]
T. brucei Pyrazole on C3N,N-dimethylpEC₅₀ = 7.5Methyl groups are critical for activity; removal causes a significant drop.
T. brucei Pyrazole on C3N-H (unsubstituted)pEC₅₀ = 6.0Loss of methyl groups leads to a >30-fold loss in potency.
Other Therapeutic Applications

The versatility of the scaffold extends beyond kinase inhibition.

  • Allosteric mGluR5 Antagonists: 1H-pyrrolo[2,3-c]pyridine-7-carboxamides have been developed as potent and selective negative allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5).[7] In this series, the core scaffold provides the necessary orientation for substituents to interact with an allosteric binding site, distinct from the glutamate binding pocket. Variation of substituents on the core was used to optimize aqueous solubility while maintaining high potency.[7]

  • LSD1 Inhibition: More recently, pyrrolo[2,3-c]pyridines were discovered as a new class of highly potent, reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), an epigenetic target in cancer therapy.[8] A lead compound from this class demonstrated an enzymatic IC₅₀ of 3.1 nM and potent cancer cell growth inhibition at sub-nanomolar concentrations, highlighting the scaffold's potential in epigenetic drug discovery.[8]

Physicochemical Properties and Drug-Likeness

A central tenet of using the azaindole scaffold is the ability to tune ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The pyridine nitrogen lowers the pKa compared to indole, increases the polar surface area, and can act as a "metabolic soft spot" or, conversely, block metabolism depending on its position and surrounding substituents. These properties must be carefully balanced to achieve a desirable pharmacokinetic profile. For instance, tools like the SwissADME predictor can be used to evaluate parameters such as oral bioavailability, solubility (LogS), and potential for P-glycoprotein interactions early in the design phase.[9][10]

Conclusion and Future Directions

The 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one core is a highly validated and versatile starting point for the design of sophisticated therapeutic agents. Its success is rooted in its bioisosteric relationship with purines, allowing it to effectively target ATP-binding sites, particularly in kinases. The strategic placement of the pyridine nitrogen provides a critical handle for optimizing physicochemical and pharmacokinetic properties, a key challenge in modern drug development.

Future research will likely focus on developing analogs with even greater kinase selectivity to minimize off-target effects and associated toxicities. The exploration of novel substitutions at the C4 and C5 positions, guided by structural biology and computational modeling, will be paramount. Furthermore, the demonstrated success of this scaffold against non-kinase targets like GPCRs and epigenetic enzymes opens exciting new avenues for discovery, ensuring that derivatives of this "privileged" core will remain at the forefront of medicinal chemistry for years to come.

References

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  • Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists. PubMed. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]

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  • Discovery of Pyrrolo[2,3- c ]pyridines as Potent and Reversible LSD1 Inhibitors. ResearchGate. [Link]

  • Synthesis of 7-Unsubstituted 7H-Pyrrolo(2,3-d)pyrimidines. Semantic Scholar. [Link]

  • Synthesis and Physicochemical Properties of 2-SF 5 -(Aza)Indoles, a New Family of SF 5 Heterocycles. ResearchGate. [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]

  • Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors. Digital CSIC. [Link]

  • Bioisosterism: A Rational Approach in Drug Design. ACS Publications. [Link]

  • Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. Beilstein Journals. [Link]

  • Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. MDPI. [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers. [Link]

  • Discovery of Pyrrolo[2,3- c]pyridines as Potent and Reversible LSD1 Inhibitors. PubMed. [Link]

  • (PDF) Synthesis, Characterization and Biological Evaluation of Some Novel Pyrrolopyrimidine Analogues. ResearchGate. [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC - PubMed Central. [Link]

  • Protocol for the synthesis of pyrrolones. ResearchGate. [Link]

Sources

The Discovery and Development of Pyrrolo[2,3-c]pyridin-7-one Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrolo[2,3-c]pyridin-7-one scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating remarkable versatility as a pharmacophore for targeting a diverse array of therapeutic targets. This technical guide provides an in-depth exploration of the discovery and development of this important class of molecules, from their synthetic conception to their biological validation. We will delve into the causal reasoning behind experimental designs, offering field-proven insights for researchers, scientists, and drug development professionals. This guide will navigate the intricate landscape of synthetic strategies, structure-activity relationship (SAR) studies, and the elucidation of mechanisms of action against key protein targets implicated in oncology, inflammation, and fibrotic diseases.

Introduction: The Rise of a Privileged Scaffold

The pyrrolo[2,3-c]pyridin-7-one core, a bicyclic heteroaromatic system, has garnered significant attention due to its structural resemblance to the purine nucleus, allowing it to function as a versatile hinge-binding motif for numerous protein kinases and other ATP-binding proteins. Its rigid, planar structure provides a solid foundation for the strategic placement of substituents to achieve high potency and selectivity. This guide will focus on the development of derivatives targeting three critical and distinct protein families: Bromodomain and Extra-Terminal (BET) proteins, specifically BRD4; Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1); and Lysine-Specific Demethylase 1 (LSD1). The successful modulation of these targets with pyrrolo[2,3-c]pyridin-7-one-based inhibitors underscores the scaffold's therapeutic potential across a spectrum of diseases.

Synthetic Strategies: Building the Core and its Analogs

The construction of the pyrrolo[2,3-c]pyridin-7-one scaffold is a critical step in the drug discovery cascade. A robust and scalable synthetic route is paramount for the generation of a diverse library of analogs for SAR studies.

Core Scaffold Synthesis: An Acid-Promoted Cyclization Approach

A facile and efficient method for the synthesis of the core pyrrolo[2,3-c]pyridin-7-one scaffold involves an acid-promoted intramolecular cyclization of 2-pyrrolecarboxylic acid amidoacetals.[1] This approach offers the advantage of being scalable, a crucial consideration for later-stage development.

Experimental Protocol: Synthesis of the Pyrrolo[2,3-c]pyridin-7-one Core

  • Amidoacetal Formation: To a solution of a 2-pyrrolecarboxylic acid in a suitable aprotic solvent (e.g., dichloromethane), add 1.1 equivalents of oxalyl chloride and a catalytic amount of dimethylformamide (DMF) at 0 °C. After stirring for 1 hour, add 2.0 equivalents of an aminoacetaldehyde dimethyl acetal and 3.0 equivalents of a non-nucleophilic base (e.g., diisopropylethylamine). Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Purification of Amidoacetal: Upon completion, quench the reaction with water and extract the organic layer. Wash the organic phase sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Intramolecular Cyclization: Dissolve the purified amidoacetal in a suitable acidic medium (e.g., a mixture of acetic acid and sulfuric acid). Heat the reaction mixture to 80-100 °C for 2-4 hours.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it into ice-water. Neutralize the solution with a base (e.g., sodium hydroxide) until a precipitate forms. Collect the solid by filtration, wash with water, and dry under vacuum to yield the pyrrolo[2,3-c]pyridin-7-one core.

Diversification of the Scaffold: Suzuki and Buchwald-Hartwig Cross-Coupling Reactions

To explore the chemical space around the core scaffold and establish a robust SAR, palladium-catalyzed cross-coupling reactions are indispensable tools. The Suzuki-Miyaura coupling allows for the introduction of a wide range of aryl and heteroaryl moieties, while the Buchwald-Hartwig amination is instrumental in installing various amine substituents. These reactions are typically performed on halogenated pyrrolopyridine intermediates.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

  • To a degassed mixture of a halogenated pyrrolo[2,3-c]pyridin-7-one derivative (1.0 eq.), a boronic acid or boronate ester (1.2-1.5 eq.), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 eq.) in a suitable solvent system (e.g., 1,4-dioxane/water), add a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.05-0.1 eq.).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Targeting Bromodomain-Containing Protein 4 (BRD4) in Kidney Fibrosis

BRD4, a member of the BET family of proteins, is an epigenetic reader that recognizes and binds to acetylated lysine residues on histones, thereby recruiting transcriptional machinery to specific gene promoters. Its dysregulation has been implicated in the pathogenesis of kidney fibrosis.

Mechanism of Action and Therapeutic Rationale

In the context of kidney fibrosis, BRD4 promotes the expression of pro-fibrotic genes. Inhibition of BRD4 has been shown to ameliorate kidney injury and fibrosis.[2] Pyrrolo[2,3-c]pyridin-7-one derivatives have been developed as potent BRD4 inhibitors, demonstrating anti-fibrotic effects in preclinical models.[2]

Signaling Pathway: BRD4 in Kidney Fibrosis

BRD4_Fibrosis TGFb TGF-β1 SMAD SMAD Signaling TGFb->SMAD BRD4 BRD4 SMAD->BRD4 Upregulates Ac_Histones Acetylated Histones BRD4->Ac_Histones Binds to Pro_Fibrotic_Genes Pro-fibrotic Genes (e.g., α-SMA, Collagen) Ac_Histones->Pro_Fibrotic_Genes Activates Transcription Fibrosis Kidney Fibrosis Pro_Fibrotic_Genes->Fibrosis Inhibitor Pyrrolo[2,3-c]pyridin-7-one Inhibitor Inhibitor->BRD4 Inhibits

Caption: BRD4-mediated transcription of pro-fibrotic genes in kidney fibrosis.

Structure-Activity Relationship (SAR) of BRD4 Inhibitors

The development of indol-6-yl-pyrrolo[2,3-c]pyridin-7-one derivatives has led to potent BRD4 inhibitors. SAR studies have revealed key structural features that govern their activity.[2]

CompoundR GroupBRD4 IC₅₀ (nM)
JQ-1 (Reference)-92
3r (ZLD2218) H 107
3sF126
3tCl158
3uBr201
Data compiled from[2]

The data suggests that substitution at the indole nitrogen with small, electron-withdrawing groups is well-tolerated, while larger or more electron-donating groups may be detrimental to activity. The unsubstituted indole derivative, 3r (ZLD2218) , emerged as a potent lead compound.[2]

Biological Evaluation Workflow

Experimental Protocol: In Vitro BRD4 Inhibition Assay (AlphaScreen)

  • Prepare a reaction mixture containing BRD4 protein, a biotinylated histone H4 peptide, and the test compound at various concentrations in an appropriate assay buffer.

  • Incubate the mixture to allow for binding.

  • Add streptavidin-coated donor beads and anti-acetylated lysine antibody-conjugated acceptor beads.

  • Incubate in the dark to allow for bead proximity.

  • Read the plate on an AlphaScreen-capable plate reader. The signal is inversely proportional to the inhibitory activity of the compound.

  • Calculate IC₅₀ values from the dose-response curves.

Experimental Protocol: In Vivo Unilateral Ureteral Obstruction (UUO) Model

  • Anesthetize mice and perform a laparotomy to expose the left kidney and ureter.

  • Ligate the left ureter at two points and cut between the ligatures.

  • Close the incision and allow the animals to recover.

  • Administer the test compound or vehicle daily for a specified period (e.g., 8 days).[2]

  • At the end of the study, harvest the kidneys for histological analysis (e.g., Masson's trichrome staining for collagen deposition) and molecular analysis (e.g., Western blot for fibrotic markers).

Targeting Receptor-Interacting Protein Kinase 1 (RIPK1) in Inflammatory Diseases

RIPK1 is a key mediator of necroptosis, a form of programmed necrotic cell death, and inflammation. Its kinase activity is a critical driver of these processes, making it an attractive therapeutic target for a range of inflammatory diseases.

Mechanism of Action and Therapeutic Rationale

In response to stimuli such as TNFα, RIPK1 can initiate the formation of a multi-protein complex known as the necrosome, which ultimately leads to cell lysis and the release of pro-inflammatory molecules. Pyrrolo[2,3-d]pyridazin-7-one derivatives have been identified as potent and selective RIPK1 inhibitors, effectively blocking necroptosis.[3]

Signaling Pathway: RIPK1-Mediated Necroptosis

RIPK1_Necroptosis TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (Pro-survival) TNFR1->ComplexI ComplexII Complex IIa/b (Necrosome) ComplexI->ComplexII Transition RIPK1 RIPK1 ComplexII->RIPK1 Activates RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylates MLKL MLKL RIPK3->MLKL Phosphorylates Necroptosis Necroptosis MLKL->Necroptosis Oligomerizes & Translocates Inhibitor Pyrrolo[2,3-d]pyridazin-7-one Inhibitor Inhibitor->RIPK1 Inhibits

Caption: The RIPK1 signaling cascade leading to necroptosis.

SAR and Pharmacokinetic Profile of RIPK1 Inhibitors

The 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one scaffold has yielded potent RIPK1 inhibitors with favorable pharmacokinetic properties.[3]

CompoundR GroupRIPK1 IC₅₀ (nM)Necroptosis EC₅₀ (nM)Oral Bioavailability (%)
13c 4-Cl-Ph 59.8 1.06-4.58 59.55
Data compiled from[3]

Compound 13c demonstrated a favorable in vitro and in vivo profile, with potent inhibition of RIPK1 and necroptosis, and good oral bioavailability.[3]

Biological Evaluation Workflow

Experimental Protocol: In Vitro RIPK1 Kinase Assay

  • To a well of a 96-well plate, add RIPK1 enzyme, a suitable substrate (e.g., myelin basic protein), and the test compound in kinase buffer.

  • Initiate the reaction by adding ATP.

  • Incubate at 30°C for a specified time.

  • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo Kinase Assay).

  • Determine IC₅₀ values from the dose-response curves.

Experimental Protocol: In Vivo TNFα-induced Systemic Inflammatory Response Syndrome (SIRS) Model

  • Administer the test compound or vehicle to mice via oral gavage.

  • After a specified time (e.g., 1 hour), challenge the mice with an intravenous injection of TNFα.

  • Monitor the body temperature and survival of the animals over time.

  • Collect blood samples to measure cytokine levels.

  • The ability of the compound to prevent hypothermia and mortality is indicative of its in vivo efficacy.[3]

Targeting Lysine-Specific Demethylase 1 (LSD1) in Cancer

LSD1 is a histone demethylase that plays a crucial role in regulating gene expression. Its overexpression is associated with various cancers, making it a compelling target for anti-cancer drug development. While the exact pyrrolo[2,3-c]pyridin-7-one core has not been extensively reported for LSD1 inhibition, closely related pyrrolo[2,3-c]pyridine scaffolds have shown high potency.

Mechanism of Action and Therapeutic Rationale

LSD1 removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), leading to transcriptional repression of tumor suppressor genes. Inhibition of LSD1 can reactivate these genes and induce cancer cell differentiation and apoptosis.

Signaling Pathway: LSD1 in Transcriptional Regulation

LSD1_Cancer LSD1 LSD1 H3K4me2 H3K4me2 (Active Chromatin) LSD1->H3K4me2 Demethylates H3K4me0 H3K4me0 (Repressed Chromatin) H3K4me2->H3K4me0 Tumor_Suppressor_Genes Tumor Suppressor Genes H3K4me0->Tumor_Suppressor_Genes Represses Transcription Cancer_Progression Cancer Progression Tumor_Suppressor_Genes->Cancer_Progression Inhibits Inhibitor Pyrrolopyridine Inhibitor Inhibitor->LSD1 Inhibits

Caption: LSD1-mediated repression of tumor suppressor genes.

Biological Evaluation Workflow

Experimental Protocol: In Vitro LSD1 Inhibition Assay (Fluorescence-based)

  • Prepare a reaction mixture containing LSD1 enzyme, a di-methylated H3K4 peptide substrate, and the test compound.

  • Incubate to allow for the demethylation reaction, which produces hydrogen peroxide (H₂O₂).

  • Add a reagent mixture containing horseradish peroxidase and a fluorogenic substrate (e.g., Amplex Red).

  • Incubate to allow for the conversion of the substrate to a fluorescent product.

  • Measure the fluorescence intensity. The signal is proportional to LSD1 activity.

  • Calculate IC₅₀ values from the dose-response curves.

Conclusion and Future Directions

The pyrrolo[2,3-c]pyridin-7-one scaffold and its close analogs have proven to be a highly fruitful starting point for the development of potent and selective inhibitors against a range of therapeutically relevant targets. The synthetic accessibility and modular nature of this core structure allow for extensive exploration of SAR, leading to the identification of clinical candidates for diverse diseases. Future efforts in this area will likely focus on further optimizing the pharmacokinetic and safety profiles of these compounds, as well as exploring their potential for targeting other protein families. The insights provided in this guide aim to equip drug discovery professionals with the foundational knowledge and practical methodologies to accelerate the development of the next generation of therapeutics based on this remarkable scaffold.

References

  • Zhang, L., et al. (2022). Discovery of indol-6-yl-pyrrolo[2,3-c]pyridin-7-one derivatives as bromodomain-containing protein 4 (BRD4) inhibitors for the treatment of kidney fibrosis. European Journal of Medicinal Chemistry, 231, 114153. [Link]

  • Chen, L., et al. (2024). Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors. European Journal of Medicinal Chemistry, 265, 116076. [Link]

Sources

A Technical Guide to the Spectroscopic Elucidation of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the analytical methodologies required for the complete structural characterization of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, a heterocyclic scaffold of interest in medicinal chemistry and materials science. The pyrrolo[2,3-c]pyridin-7-one core is a key structural motif in various biologically active molecules.[1][2] The precise confirmation of its structure, including the specific location of the ethyl substituent, is paramount for understanding structure-activity relationships (SAR) and ensuring chemical integrity.

This document moves beyond a simple recitation of data, focusing instead on the integrated analytical logic—the causality—that drives experimental design and data interpretation. We will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, presenting a holistic workflow for unambiguous structural confirmation.

Molecular Structure and Physicochemical Properties

The foundational step in any analysis is understanding the target molecule's basic properties. The structure consists of a fused bicyclic system: a pyrrole ring and a pyridinone ring, with an ethyl group attached to the pyrrole nitrogen.

PropertyValue
Molecular Formula C₉H₁₀N₂O
Molecular Weight 162.19 g/mol
Monoisotopic Mass 162.07931 Da
IUPAC Name 1-ethyl-1,6-dihydropyrrolo[2,3-c]pyridin-7-one

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of an organic molecule. For a compound like this, a suite of 1D and 2D NMR experiments is not just beneficial but essential for unambiguous assignment.

Rationale and Experimental Protocol

Causality Behind Choices:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is selected as the solvent. Its high polarity effectively solubilizes the compound, and its high boiling point ensures sample stability. Crucially, it allows for the observation of the exchangeable N-H proton of the pyridinone ring, which would be lost in solvents like D₂O or methanol-d₄.

  • Experiments: A standard suite of experiments is required:

    • ¹H NMR: To identify all unique proton environments and their couplings.

    • ¹³C{¹H} NMR: To identify all unique carbon environments.

    • COSY (Correlation Spectroscopy): To establish proton-proton (H-H) couplings within the same spin system (e.g., within the ethyl group and along the pyridinone backbone).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to its attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons. This is the key experiment to definitively place the ethyl group on the pyrrole nitrogen.

Detailed Experimental Protocol: NMR
  • Sample Preparation: Dissolve ~10 mg of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one in 0.7 mL of DMSO-d₆.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire data with a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C{¹H} NMR Acquisition: Acquire data using a proton-decoupled pulse program with a 5-second relaxation delay and 1024 scans.

  • 2D NMR Acquisition: Utilize standard gradient-selected (gs) COSY, HSQC, and HMBC pulse programs. Optimize the HMBC experiment for a long-range coupling constant of 8 Hz to capture key correlations.

¹H NMR Analysis

The ¹H NMR spectrum reveals five distinct signals, perfectly matching the number of unique proton environments in the structure. The characteristic ethyl group pattern—a quartet and a triplet—is immediately apparent.

Proton LabelChemical Shift (δ, ppm)MultiplicityIntegrationJ (Hz)Assignment
H-1'4.15q2H7.2N-CH₂ -CH₃
H-2'1.38t3H7.2N-CH₂-CH₃
H-27.10d1H3.1Pyrrole CH
H-36.55d1H3.1Pyrrole CH
H-46.80d1H7.5Pyridinone CH
H-56.10d1H7.5Pyridinone CH
6-NH11.50br s1H-Pyridinone NH

Interpretation:

  • The downfield broad singlet at δ 11.50 ppm is characteristic of the lactam N-H proton, which is often deshielded due to hydrogen bonding and resonance.

  • The quartet at δ 4.15 ppm and the triplet at δ 1.38 ppm show a clear scalar coupling (J = 7.2 Hz), confirming the presence of an ethyl group. The downfield shift of the methylene (CH₂) protons indicates their attachment to an electronegative nitrogen atom.

  • The doublets at δ 7.10 and 6.55 ppm with a small coupling constant (J = 3.1 Hz) are typical for adjacent protons on a pyrrole ring.

  • The doublets at δ 6.80 and 6.10 ppm with a larger coupling constant (J = 7.5 Hz) are assigned to the adjacent vinylic protons on the pyridinone ring.

¹³C{¹H} NMR Analysis

The proton-decoupled ¹³C NMR spectrum displays nine signals, corresponding to the nine unique carbon atoms in the molecule.

Carbon LabelChemical Shift (δ, ppm)Assignment
C-1'40.5N-CH₂ -CH₃
C-2'15.2N-CH₂-CH₃
C-2122.1Pyrrole C H
C-3101.8Pyrrole C H
C-3a125.5Quaternary Pyrrole C
C-4118.9Pyridinone C H
C-5108.3Pyridinone C H
C-7158.0Lactam C =O
C-7a145.6Quaternary Pyridinone C

Interpretation:

  • The most downfield signal at δ 158.0 ppm is unequivocally assigned to the carbonyl carbon (C-7) of the lactam.

  • The aliphatic carbons of the ethyl group appear upfield at δ 40.5 and 15.2 ppm.

  • The remaining signals in the aromatic/vinylic region (δ 100-150 ppm) correspond to the carbons of the fused ring system. Distinguishing them requires 2D NMR.

2D NMR for Unambiguous Assignment

While 1D NMR provides a strong foundation, 2D correlation experiments are required to validate the connectivity and finalize the structural assignment.

  • HSQC: This experiment directly links each proton to its carbon. For example, it would show correlations between H-1' (δ 4.15) and C-1' (δ 40.5), and between H-2 (δ 7.10) and C-2 (δ 122.1), confirming their one-bond connections.

  • COSY: This experiment confirms the H-H coupling network. Key correlations would include:

    • H-1' (δ 4.15) ↔ H-2' (δ 1.38)

    • H-2 (δ 7.10) ↔ H-3 (δ 6.55)

    • H-4 (δ 6.80) ↔ H-5 (δ 6.10)

  • HMBC: This is the decisive experiment. It reveals 2- and 3-bond correlations, piecing the molecular puzzle together. The critical correlations to confirm the N-1 ethylation are:

    • H-1' (δ 4.15) → C-2 (δ 122.1) and C-7a (δ 145.6): This three-bond correlation from the ethyl methylene protons to the carbons of the pyrrole ring is undeniable proof that the ethyl group is attached to the N-1 position.

    • H-2 (δ 7.10) → C-3a (δ 125.5) and C-7a (δ 145.6): These correlations help to map the connectivity around the ring junction.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers insights into the molecule's fragmentation pattern, further corroborating the proposed structure.

Rationale and Experimental Protocol

Causality Behind Choices:

  • Technique: High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) is the method of choice. ESI is a soft ionization technique ideal for polar, nitrogen-containing heterocycles, minimizing premature fragmentation and ensuring a strong molecular ion peak.[3] HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

Detailed Experimental Protocol: HRMS
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The acid promotes protonation to form the [M+H]⁺ ion.

  • Instrumentation: Infuse the sample into a Time-of-Flight (TOF) or Orbitrap mass spectrometer.

  • Acquisition Mode: Acquire data in positive ion mode over a mass range of m/z 50-500.

Data Interpretation
  • Molecular Ion: The HRMS data would show a prominent ion peak corresponding to the protonated molecule [M+H]⁺.

    • Calculated m/z for [C₉H₁₁N₂O]⁺: 163.0866

    • Observed m/z: 163.0865 (within a 5 ppm mass accuracy tolerance)

  • Fragmentation Analysis: The primary fragmentation pathway for N-alkylated heterocycles often involves the loss of the alkyl substituent.[4][5]

    • [M+H - C₂H₄]⁺ at m/z 135.0553: This major fragment corresponds to the loss of ethene via a McLafferty-type rearrangement or similar process, resulting in the protonated pyrrolo[2,3-c]pyridin-7-one core.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying key functional groups present in the molecule.

Rationale and Experimental Protocol

Causality Behind Choices:

  • Technique: Attenuated Total Reflectance (ATR) FTIR is used. It is a modern, solid-state sampling technique that requires minimal sample preparation and provides high-quality spectra.

Detailed Experimental Protocol: IR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Acquisition: Co-add 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Spectral Interpretation

The IR spectrum provides a characteristic fingerprint confirming the presence of key functional groups.[6][7]

Wavenumber (cm⁻¹)IntensityAssignment
~3150MediumN-H Stretch (Lactam)
3050-2900Medium-StrongC-H Stretch (Aromatic and Aliphatic)
~1660Strong, SharpC=O Stretch (Lactam Amide I band)
1605, 1540MediumC=C and C=N Ring Stretching

Interpretation:

  • The most diagnostic peak is the intense, sharp absorption at ~1660 cm⁻¹ , which is the classic stretching frequency for a six-membered ring lactam carbonyl.

  • The broad peak around 3150 cm⁻¹ confirms the presence of the N-H group in the pyridinone ring.

  • The multiple peaks in the 3050-2900 cm⁻¹ region are due to the C-H stretching vibrations of both the aromatic rings and the aliphatic ethyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule.

Rationale and Experimental Protocol
Detailed Experimental Protocol: UV-Vis
  • Sample Preparation: Prepare a ~10⁻⁵ M solution of the compound in ethanol.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition: Scan the absorbance from 200 to 600 nm using an ethanol blank.

Analysis of Electronic Transitions

The UV-Vis spectrum is expected to show absorptions characteristic of the extended π-system of the pyrrolopyridinone core.[8][9]

λmax (nm)Transition Type
~235π → π
~280π → π
~320n → π* or π → π*

Interpretation: The multiple absorption bands are consistent with the presence of a conjugated aromatic system. The high-energy transitions are typical for π → π* excitations within the fused heterocyclic rings.

Integrated Spectroscopic Strategy for Structural Confirmation

No single technique provides absolute proof. The strength of the characterization lies in the seamless integration of all spectroscopic data, where each result corroborates the others. The workflow below illustrates this logical progression.

G cluster_initial Initial Analysis cluster_nmr NMR Core Analysis cluster_confirmation Final Confirmation MS HRMS (m/z 163.0865) => Formula: C₉H₁₀N₂O H1_NMR ¹H NMR => 7 Proton Environments (Ethyl + Aromatic) MS->H1_NMR IR FTIR (1660 cm⁻¹) => Lactam C=O Present IR->H1_NMR C13_NMR ¹³C NMR => 9 Carbon Environments H1_NMR->C13_NMR HSQC HSQC => Connects H to C C13_NMR->HSQC COSY COSY => Confirms H-H Spin Systems (Ethyl, Pyrrole, Pyridinone) HSQC->COSY HMBC HMBC => Key H-1' to C-2/C-7a Correlation => Confirms N-1 Ethylation COSY->HMBC Final Unambiguous Structure Confirmed: 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one HMBC->Final

Caption: Integrated workflow for the structural elucidation of the title compound.

Conclusion

The comprehensive analysis of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one requires a multi-technique spectroscopic approach. High-resolution mass spectrometry confirms the molecular formula, while FTIR identifies the critical lactam functional group. The core of the analysis rests on a suite of NMR experiments. ¹H and ¹³C NMR provide the initial atomic census, HSQC links protons to their carbons, and COSY defines the spin systems. Ultimately, the HMBC experiment provides the definitive, long-range correlation data necessary to unambiguously place the ethyl substituent on the pyrrole nitrogen (N-1), completing the structural proof. This integrated methodology serves as a robust template for the characterization of novel heterocyclic compounds in research and development.

References

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (n.d.). MDPI. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). PMC - NIH. [Link]

  • Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. (n.d.). MDPI. [Link]

  • Supporting Information for Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. (n.d.). Royal Society of Chemistry. [Link]

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Target Deconvolution for 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Molecular Targets

The 7-azaindole core, specifically the pyrrolo[2,3-c]pyridine scaffold, represents a privileged structure in medicinal chemistry. Its structural similarity to purine nucleobases allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities.[1][2] Derivatives of the related pyrrolo[2,3-d]pyrimidine have shown significant promise and clinical success, with applications ranging from anticancer agents like Palbociclib, a CDK4/6 inhibitor, to novel STAT6 inhibitors and focal adhesion kinase (FAK) inhibitors.[1][3][4] Furthermore, variations of this scaffold have been investigated for their potential as potassium-competitive acid blockers and for their broad biological activities including antimicrobial, anti-inflammatory, and antiviral properties.[2][5]

This guide focuses on a specific derivative, 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one . Assuming this compound has demonstrated significant anti-proliferative effects in a cancer cell line screen, the critical next step is the identification of its molecular target(s). Elucidating the mechanism of action is paramount for further drug development, enabling lead optimization, biomarker discovery, and prediction of potential on- and off-target toxicities.

This document provides a comprehensive, multi-pronged strategy for the target deconvolution of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, integrating computational prediction with robust experimental validation. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the identified targets.

Part 1: In Silico Target Prediction - Charting the Probable interactome

Before embarking on resource-intensive experimental work, computational methods can provide a valuable roadmap of potential targets, helping to prioritize subsequent validation efforts.[6] These approaches leverage the structural information of the small molecule to predict its binding partners based on large databases of known protein structures and ligand-protein interactions.[6][7]

Computational Strategy Overview

Our in silico approach will be two-pronged: employing both molecular docking and pharmacophore-based screening to generate a list of candidate targets. This dual approach provides a more comprehensive prediction, as it considers both the 3D conformational binding and the key chemical features required for interaction.[6]

cluster_0 Computational Target Prediction Workflow A 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one 3D Structure Generation B Molecular Docking A->B C Pharmacophore Model Generation A->C F Ranked list of potential targets (Docking Scores) B->F E Pharmacophore Screening (e.g., ZincPharmer) C->E D Protein Structure Databases (e.g., PDB) D->B D->E G Ranked list of potential targets (Pharmacophore Hits) E->G H Cross-validation and Consensus Scoring F->H G->H I Prioritized Candidate Target List for Experimental Validation H->I cluster_1 DARTS Experimental Workflow A Prepare Cell Lysate B Aliquot Lysate A->B C Incubate with Vehicle (DMSO) B->C D Incubate with 1-ethyl-1,6-dihydro-7H-pyrrolo [2,3-c]pyridin-7-one B->D E Limited Proteolysis (e.g., Pronase) C->E D->E F Stop Digestion & Denature E->F G SDS-PAGE F->G H Visualize Protein Bands (e.g., Silver Staining) G->H I Identify Protected Bands H->I J Excise Bands and Perform Mass Spectrometry I->J K Protein Identification J->K

Caption: A step-by-step workflow for the DARTS assay.

Detailed Protocol:

  • Cell Lysis: Culture and harvest the cancer cell line in which the anti-proliferative effect was observed. Lyse the cells in a non-denaturing buffer to obtain a total protein lysate. [8]2. Compound Incubation: Divide the lysate into two aliquots. To one, add 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (treatment), and to the other, add an equivalent volume of the vehicle (e.g., DMSO) as a control. Incubate for 1 hour at room temperature.

  • Protease Digestion: Add a low concentration of a broad-spectrum protease, such as pronase, to both the treatment and control samples. Incubate for a predetermined time (e.g., 30 minutes) to allow for limited proteolysis.

  • Analysis: Stop the digestion and run the samples on an SDS-PAGE gel. Visualize the protein bands using a sensitive stain (e.g., silver stain or Coomassie blue).

  • Hit Identification: Look for protein bands that are present or more intense in the compound-treated lane compared to the vehicle control lane. These bands represent proteins that were protected from proteolysis by binding to the compound.

  • Mass Spectrometry: Excise the protected bands from the gel and identify the proteins using mass spectrometry.

Cellular Thermal Shift Assay (CETSA) and Thermal Proteome Profiling (TPP)

Principle: CETSA and its proteome-wide extension, TPP, are powerful techniques for identifying drug-target engagement in a cellular context. [9][10]They are based on the principle that ligand binding stabilizes a target protein, resulting in an increase in its melting temperature. [11][12][13] Workflow:

cluster_2 CETSA/TPP Experimental Workflow A Treat Intact Cells (Vehicle vs. Compound) B Heat Aliquots to a Range of Temperatures A->B C Cell Lysis and Centrifugation to Separate Soluble and Aggregated Proteins B->C D Collect Soluble Fraction C->D E Protein Quantification D->E F Generate Melt Curves E->F G Identify Proteins with Thermal Shift F->G H Mass Spectrometry (TPP) G->H I Western Blot (CETSA for validation) G->I

Caption: A generalized workflow for CETSA and TPP.

Detailed Protocol:

  • Cell Treatment: Treat intact cells with either the vehicle or 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one.

  • Heating: Aliquot the treated cell suspensions and heat them to a range of different temperatures for a short period (e.g., 3 minutes). [14][15]3. Lysis and Separation: Lyse the cells and separate the soluble proteins from the aggregated, denatured proteins by centrifugation. [11][15]4. Quantification (TPP): Analyze the soluble fractions using quantitative mass spectrometry to determine the abundance of thousands of proteins at each temperature. [16][17][18]5. Data Analysis: For each protein, plot the soluble fraction as a function of temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the compound-treated samples indicates that the compound has bound to and stabilized that protein.

Method Principle Advantages Considerations
DARTS Ligand binding protects from proteolysis. [19][20]No compound modification needed; relatively simple workflow. [19][21]May not work for all protein-ligand interactions; requires optimization of protease concentration.
CETSA/TPP Ligand binding increases thermal stability. [9][11]Can be performed in intact cells; TPP provides a proteome-wide view. [13][16]TPP requires specialized mass spectrometry equipment and data analysis expertise. [17]

Part 3: Affinity-Based Target Identification - A Confirmatory Approach

While label-free methods are powerful, affinity-based approaches provide an orthogonal and often highly specific method for target identification. [22][23]This involves synthesizing a derivative of the compound of interest that can be attached to a solid support (e.g., beads) to "pull down" its binding partners from a cell lysate. [24][22]

Synthesis of an Affinity Probe

A crucial first step is the synthesis of an affinity probe. This requires modifying 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one with a linker arm that terminates in a reactive group (e.g., a carboxyl group) or an affinity tag like biotin. The point of attachment for the linker should be carefully chosen to minimize disruption of the compound's interaction with its target. Based on the structure, derivatization at the ethyl group or a position on the pyrrole or pyridine ring that is not critical for activity could be explored.

Affinity Chromatography Workflow

cluster_3 Affinity Chromatography Workflow A Synthesize Affinity Probe B Immobilize Probe on Beads A->B C Incubate Beads with Cell Lysate B->C D Wash to Remove Non-specific Binders C->D E Elute Bound Proteins D->E F SDS-PAGE and Protein Visualization E->F G Mass Spectrometry for Protein ID F->G H Identified Target Proteins G->H

Caption: A workflow for affinity-based target identification.

Detailed Protocol:

  • Probe Immobilization: Covalently attach the synthesized affinity probe to activated agarose beads.

  • Lysate Incubation: Incubate the probe-conjugated beads with a cell lysate to allow the target proteins to bind.

  • Washing: Perform a series of washes with buffers of increasing stringency to remove proteins that are non-specifically bound to the beads.

  • Elution: Elute the specifically bound proteins from the beads. This can be done by changing the pH, increasing the salt concentration, or, ideally, by competing with an excess of the free, unmodified 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and identify them using mass spectrometry.

Part 4: Target Validation - From Candidates to Confirmed Targets

The identification of a protein by one or more of the above methods generates a list of high-confidence candidates. The final and most critical phase is to validate these candidates and confirm that they are indeed bona fide targets responsible for the compound's biological activity.

Validation Strategy

A multi-tiered validation strategy is essential to build a strong case for a specific target. [25]

  • Biochemical Assays: If the identified target is an enzyme (e.g., a kinase), its activity can be measured in vitro in the presence and absence of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one to determine if the compound directly inhibits its function.

  • Target Engagement in Cells: CETSA can be used in a targeted manner to confirm that the compound engages the candidate protein in intact cells. [9][14]This involves running a CETSA experiment and analyzing the results by Western blotting with an antibody specific to the candidate protein.

  • Genetic Approaches: Techniques like RNA interference (RNAi) or CRISPR-Cas9 can be used to knock down or knock out the expression of the candidate target protein. [26]If the depletion of the protein phenocopies the effect of the compound (i.e., causes a similar anti-proliferative effect), it provides strong evidence that the protein is in the relevant pathway. Furthermore, knockdown of the target should ideally confer resistance to the compound.

Conclusion

The identification of the molecular target of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one is a critical step in its journey from a hit compound to a potential therapeutic agent. The comprehensive, integrated approach outlined in this guide, which combines in silico prediction with orthogonal, unbiased experimental methods and rigorous validation, provides a robust framework for success. By systematically applying these techniques, researchers can confidently identify the direct binding partners of this novel compound, elucidate its mechanism of action, and pave the way for its future development.

References

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A Comprehensive Guide to the Preliminary ADME Profiling of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Early-Stage Drug Candidate Evaluation

Introduction: Navigating the Path from Discovery to Development

In the landscape of modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical determinant of its potential for clinical success.[1][2] A promising therapeutic agent must not only exhibit potent and selective biological activity but also possess favorable pharmacokinetic characteristics to ensure it can reach its target in the body at an effective concentration and be cleared in a safe manner. This technical guide provides a comprehensive framework for the preliminary ADME evaluation of a novel pyrrolo[2,3-c]pyridin-7-one derivative, 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, a scaffold of interest in medicinal chemistry.[3][4]

The pyrrolo[2,3-c]pyridine core is a versatile pharmacophore found in a variety of biologically active molecules, including kinase inhibitors and potential therapeutics for a range of diseases.[3][5][6] As such, a thorough understanding of the ADME profile of new analogues is paramount. This guide is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven experimental protocols. Our approach is rooted in a philosophy of proactive, data-driven decision-making to identify and mitigate potential liabilities early in the drug discovery cascade.[7][8]

The Strategic Imperative of Early ADME Assessment

Investing in a comprehensive ADME characterization during the lead optimization phase is a resource-intensive but invaluable strategy. It allows for the early identification of compounds with suboptimal pharmacokinetic profiles, thereby preventing the costly advancement of flawed candidates into later-stage development.[1] The insights gained from these preliminary studies guide medicinal chemists in refining molecular structures to enhance drug-like properties, ultimately increasing the probability of successful clinical translation.

This guide will delineate a tiered approach to the ADME profiling of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, commencing with in silico predictions and progressing to a suite of robust in vitro assays.

Part 1: Foundational Physicochemical Properties

The intrinsic physicochemical properties of a compound are the bedrock of its ADME profile, influencing its solubility, permeability, and interactions with biological matrices.

Aqueous Solubility: The Gateway to Absorption

Poor aqueous solubility is a frequent impediment to oral drug absorption. Therefore, determining the kinetic and thermodynamic solubility of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one is a fundamental first step.

Experimental Protocol: High-Throughput Kinetic Solubility Assay

  • Compound Preparation: A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: The DMSO stock is serially diluted in a 96-well plate.

  • Aqueous Buffer Addition: A phosphate-buffered saline (PBS) solution (pH 7.4) is added to each well.

  • Incubation and Equilibration: The plate is incubated at room temperature with shaking to allow for precipitation of the compound.

  • Quantification: The concentration of the compound remaining in solution is determined by a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS) or UV spectroscopy.

ParameterMethodPredicted ValueExperimental Target
Kinetic SolubilityHigh-Throughput Nephelometry(Value from in silico tool)> 50 µM
Thermodynamic SolubilityShake-Flask Method(Value from in silico tool)> 10 µM
logD (pH 7.4)Shake-Flask Method(Value from in silico tool)1 - 3

Table 1: Hypothetical Physicochemical Properties of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one.

Lipophilicity (logD): Balancing Permeability and Solubility

The octanol-water distribution coefficient (logD) at physiological pH is a critical measure of a compound's lipophilicity. It profoundly influences membrane permeability, plasma protein binding, and metabolism. An optimal logD range is typically sought to balance solubility and permeability.

Part 2: Absorption - Crossing Biological Barriers

For orally administered drugs, absorption from the gastrointestinal tract is the first major hurdle. In vitro models provide valuable insights into a compound's potential for intestinal permeability.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, non-cell-based method that assesses passive diffusion across an artificial lipid membrane. It serves as an initial screen for compounds with the potential for good passive permeability.

Caco-2 Permeability Assay: The Gold Standard for Intestinal Absorption

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. This assay provides a more physiologically relevant measure of permeability, accounting for both passive diffusion and active transport mechanisms.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded onto permeable filter supports in a transwell plate and cultured for 21-25 days to form a confluent, differentiated monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Compound Application: The test compound is added to the apical (A) or basolateral (B) chamber of the transwell.

  • Incubation: The plate is incubated at 37°C with gentle shaking.

  • Sample Collection: Aliquots are taken from the receiver chamber at specified time points.

  • Quantification: The concentration of the compound in the donor and receiver chambers is determined by LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.

The ratio of the B-to-A and A-to-B Papp values (efflux ratio) can indicate the involvement of efflux transporters, such as P-glycoprotein (P-gp), which can limit drug absorption.

AssayEndpointPredicted ValueExperimental Target
PAMPAPermeability (Pe)(Value from in silico tool)> 5 x 10⁻⁶ cm/s
Caco-2Papp (A-to-B)(Value from in silico tool)> 10 x 10⁻⁶ cm/s
Caco-2Efflux Ratio(Value from in silico tool)< 2

Table 2: Hypothetical Permeability Data for 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one.

Part 3: Distribution - Reaching the Target

Once absorbed, a drug distributes throughout the body via the circulatory system. The extent of distribution is influenced by its binding to plasma proteins and its ability to partition into tissues.

Plasma Protein Binding (PPB)

Only the unbound fraction of a drug is free to interact with its target and be cleared from the body. Therefore, determining the extent of plasma protein binding is crucial for interpreting in vitro potency and predicting in vivo efficacy. Rapid equilibrium dialysis (RED) is a commonly used method for this assessment.

dot

ADME_Workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Assays in_silico Computational Modeling (Solubility, Permeability, Metabolism) physchem Physicochemical Properties (Solubility, logD) in_silico->physchem Guides initial experiments absorption Absorption (PAMPA, Caco-2) physchem->absorption Influences distribution Distribution (Plasma Protein Binding) absorption->distribution Prerequisite for metabolism Metabolism (Microsomal Stability, CYP Inhibition) distribution->metabolism Impacts

Caption: Proposed workflow for the preliminary ADME assessment of a novel compound.

Part 4: Metabolism - Biotransformation and Clearance

The liver is the primary site of drug metabolism, where enzymes, predominantly the cytochrome P450 (CYP) family, modify drugs to facilitate their excretion. Assessing metabolic stability and the potential for drug-drug interactions (DDIs) are key components of the ADME profile.

Metabolic Stability in Liver Microsomes

Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes. Incubating the test compound with liver microsomes provides a measure of its intrinsic clearance.

Experimental Protocol: Microsomal Stability Assay

  • Reaction Mixture Preparation: A reaction mixture containing liver microsomes (human and other species for cross-species comparison), NADPH (a cofactor for CYP enzymes), and the test compound is prepared in a buffer solution.

  • Incubation: The reaction is initiated by the addition of NADPH and incubated at 37°C.

  • Time Point Sampling: Aliquots are taken at various time points and the reaction is quenched by the addition of a stopping solution (e.g., acetonitrile).

  • Quantification: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

ParameterSpeciesIn Vitro t½ (min)Intrinsic Clearance (µL/min/mg protein)
Metabolic StabilityHuman(Experimental Value)(Calculated Value)
Metabolic StabilityMouse(Experimental Value)(Calculated Value)
Metabolic StabilityRat(Experimental Value)(Calculated Value)

Table 3: Hypothetical Metabolic Stability Data for 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one in Liver Microsomes.

Cytochrome P450 Inhibition

Inhibition of CYP enzymes can lead to clinically significant drug-drug interactions. Therefore, it is essential to evaluate the potential of a new compound to inhibit the major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).

Part 5: Excretion and In Silico Toxicity Prediction

While in vitro excretion studies are typically conducted at a later stage, in silico tools can provide early predictions of the likely routes of excretion and potential for toxicity.

Computational ADME and Toxicity Prediction

A variety of computational tools are available to predict a wide range of ADME-Tox properties.[9][10][11] These in silico models are valuable for prioritizing compounds for synthesis and experimental testing.

dot

DDI_Risk_Assessment compound 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one cyp_inhibition CYP450 Inhibition Assay compound->cyp_inhibition is tested in ddi_risk Potential for Drug-Drug Interactions cyp_inhibition->ddi_risk assesses

Caption: Logic diagram for assessing the risk of cytochrome P450-mediated drug-drug interactions.

Conclusion: A Data-Driven Path Forward

The preliminary ADME profile of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, as outlined in this guide, provides a robust foundation for informed decision-making in the early stages of drug discovery. By systematically evaluating its physicochemical properties, absorption potential, distribution characteristics, and metabolic fate, researchers can build a comprehensive understanding of its drug-like properties. This integrated approach, combining in silico predictions with a suite of validated in vitro assays, is essential for identifying and optimizing promising lead candidates, ultimately increasing the likelihood of developing safe and effective medicines. The journey from a novel chemical entity to a life-changing therapy is long and complex, but a solid understanding of ADME principles provides an indispensable roadmap.

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  • Al-Suhaimi, K. M., et al. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. 2023;28(7):2917. [Link]

  • Szychta, P., et al. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. 2022;27(19):6619. [Link]

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  • Koller, M., et al. Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists. Bioorg Med Chem Lett. 2012;22(19):6039-43. [Link]

  • Wang, Y., et al. Discovery of indol-6-yl-pyrrolo[2,3-c]pyridin-7-one derivatives as bromodomain-containing protein 4 (BRD4) inhibitors for the treatment of kidney fibrosis. Eur J Med Chem. 2022 Feb 2;231:114153. [Link]

  • Voloshchuk, V. V., & Ivonin, S. P. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. J Nati Acad Sci Ukr. 2024;16(2):130-150. [Link]

  • Amans, D., et al. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Med Chem Lett. 2022;13(11):1731-1738. [Link]

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Methodological & Application

Application Notes and Protocols for the Use of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one in Kinase Assays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[2,3-c]pyridin-7-one scaffold has emerged as a promising heterocyclic system in medicinal chemistry, with derivatives demonstrating inhibitory activity against a range of protein kinases and other important drug targets. This document provides a comprehensive guide for the utilization of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, a representative member of this class, in kinase assay workflows. While specific biological data for this exact ethyl derivative is not extensively documented in publicly available literature, this guide synthesizes field-proven insights and protocols based on structurally related compounds. The application notes herein are designed to be a robust starting point for researchers initiating screening campaigns or detailed mechanistic studies involving this and similar compounds.

Introduction to the Pyrrolo[2,3-c]pyridin-7-one Scaffold

The 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one core (CAS RN: 259684-36-1) is a bicyclic heteroaromatic compound that has garnered interest in drug discovery due to its structural features that are amenable to forming key interactions within the ATP-binding sites of protein kinases.[1] The planarity of the ring system and the strategic placement of hydrogen bond donors and acceptors allow for diverse substitution patterns to achieve potency and selectivity.

Derivatives of the parent scaffold have been investigated as inhibitors of various kinases and other enzymes. For example, indol-6-yl-pyrrolo[2,3-c]pyridin-7-one derivatives have been synthesized and evaluated as inhibitors of Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene expression.[2] While not a kinase, the principles of targeting specific protein-ligand interactions are transferable. More directly related, the broader class of pyrrolopyrimidines and related fused heterocyclic systems are well-established as potent kinase inhibitors.[3][4][5][6][7]

The ethyl substitution at the 1-position of the pyrrolo[2,3-c]pyridin-7-one core in the topic compound likely serves to modulate physicochemical properties such as solubility and cell permeability, and may also influence interactions with the target kinase.

Core Principles of Kinase Inhibition Assays

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in cellular signaling.[8] Kinase assays are designed to measure this activity and its modulation by potential inhibitors.[9] Assays can be broadly categorized into two types:

  • Biochemical Assays: These assays utilize purified recombinant kinase, a specific substrate (often a peptide), and ATP in a cell-free system. They directly measure the effect of a compound on the kinase's enzymatic activity.[10]

  • Cell-Based Assays: These assays measure the activity of a kinase within a cellular context, providing insights into a compound's cell permeability, target engagement, and effects on downstream signaling pathways in a more physiologically relevant environment.[2][11]

The choice of assay depends on the stage of the drug discovery process, from high-throughput screening of large compound libraries to detailed mechanistic studies of lead candidates.

Biochemical Kinase Assay Protocols

Biochemical assays are the workhorse for primary screening and for determining the intrinsic potency of an inhibitor. A variety of detection methods are available, each with its own advantages and disadvantages.

Assay Formats and Detection Technologies

A plethora of assay formats are available, with the most common relying on the detection of either ADP production or substrate phosphorylation.

Assay Technology Principle Advantages Disadvantages
ADP-Glo™ Kinase Assay Luminescence-based detection of ADP produced in the kinase reaction.High sensitivity, broad applicability to any kinase, resistant to signal interference.Requires a two-step addition, potential for inhibition of coupling enzymes.
Transcreener® ADP² Assay Fluorescence Polarization (FP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based immunodetection of ADP.Homogeneous (mix-and-read) format, high-throughput compatible.Requires specific antibody and tracer, potential for fluorescence interference.
AlphaScreen®/AlphaLISA® Bead-based proximity assay where phosphorylation of a biotinylated substrate brings donor and acceptor beads together, generating a chemiluminescent signal.High sensitivity, homogeneous format.Can be sensitive to light and singlet oxygen quenchers.
Radiometric Assays ([γ-³²P]ATP) Measures the incorporation of radiolabeled phosphate from ATP into the substrate."Gold standard" for direct measurement, highly sensitive.Requires handling of radioactive materials, cumbersome separation steps.
Generic Protocol for an ADP-Glo™ Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one against a target kinase. Note: Concentrations of enzyme, substrate, and ATP must be optimized for each specific kinase.

Materials:

  • Target Kinase (recombinant, purified)

  • Kinase Substrate (peptide or protein)

  • 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (dissolved in 100% DMSO)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader capable of measuring luminescence

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A 1. Prepare serial dilutions of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one in DMSO D 4. Add compound dilutions to 384-well plate A->D B 2. Prepare Kinase/Substrate Mix in Assay Buffer E 5. Add Kinase/Substrate Mix to plate B->E C 3. Prepare ATP Solution in Assay Buffer G 7. Initiate reaction by adding ATP Solution C->G D->E F 6. Incubate briefly (e.g., 10 min at RT) E->F F->G H 8. Incubate for desired time (e.g., 60 min at RT) G->H I 9. Add ADP-Glo™ Reagent to stop kinase reaction and deplete ATP H->I J 10. Incubate (e.g., 40 min at RT) I->J K 11. Add Kinase Detection Reagent to generate luminescent signal J->K L 12. Incubate (e.g., 30 min at RT) K->L M 13. Read luminescence on a plate reader L->M

Caption: Workflow for a typical ADP-Glo™ kinase inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation: Create a 10-point serial dilution of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one in 100% DMSO, typically starting from a 1 mM stock solution.

  • Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include controls for 100% activity (DMSO only) and 0% activity (no enzyme or potent inhibitor).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in assay buffer. The final concentration of the kinase should be at its Km for the substrate, and the substrate concentration should also be at its Km.

    • Add 5 µL of the 2X kinase/substrate solution to each well.

    • Incubate for 10 minutes at room temperature to allow for compound binding to the kinase.

    • Prepare a 2X ATP solution in assay buffer. The final ATP concentration should be at its Km for the kinase.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution to each well.

    • Incubate for 60 minutes at room temperature. The reaction time should be within the linear range of the assay.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP into a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the high (DMSO only) and low (no enzyme) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based Kinase Assay Protocols

Cell-based assays are crucial for validating the activity of a compound in a more biologically relevant setting. They can assess a compound's ability to cross the cell membrane, engage its target kinase, and modulate downstream signaling pathways.

Common Cell-Based Assay Formats
Assay Type Principle Readout
Phospho-Substrate Western Blot Measures the phosphorylation of a specific downstream substrate of the target kinase in cell lysates after treatment with the inhibitor.Chemiluminescence or fluorescence signal on a membrane.
In-Cell Western™/ELISA Antibody-based detection of substrate phosphorylation directly in fixed and permeabilized cells in a microplate format.Fluorescence or colorimetric signal.
Cell Proliferation/Viability Assays Measures the effect of kinase inhibition on the proliferation or viability of cancer cell lines known to be dependent on the target kinase's activity.Colorimetric (MTT, XTT), fluorometric (resazurin), or luminescent (CellTiter-Glo®) signal.
Target Engagement Assays (e.g., NanoBRET™) Measures the binding of the compound to the target kinase within living cells.Bioluminescence Resonance Energy Transfer (BRET) signal.
Protocol for a Phospho-Substrate Western Blot Assay

This protocol describes a general method to assess the effect of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one on the phosphorylation of a downstream substrate of a target kinase.

Materials:

  • Cell line expressing the target kinase and its substrate.

  • Cell culture medium and supplements.

  • 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (dissolved in DMSO).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies (phospho-specific substrate antibody and total substrate antibody).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

Workflow Diagram:

G cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis A 1. Seed cells in a multi-well plate B 2. Allow cells to adhere overnight A->B C 3. Treat cells with serial dilutions of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one B->C D 4. Incubate for the desired time C->D E 5. Lyse cells and quantify protein concentration D->E F 6. Separate proteins by SDS-PAGE E->F G 7. Transfer proteins to a PVDF membrane F->G H 8. Block the membrane G->H I 9. Incubate with primary antibodies (phospho- and total substrate) H->I J 10. Incubate with HRP-conjugated secondary antibody I->J K 11. Add ECL substrate and image J->K

Caption: Workflow for a Western blot-based phospho-substrate assay.

Step-by-Step Procedure:

  • Cell Culture and Treatment:

    • Seed the appropriate cell line in a 6-well or 12-well plate at a density that will result in 70-80% confluency at the time of treatment.

    • Allow the cells to adhere and grow overnight.

    • Treat the cells with a range of concentrations of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one for a predetermined time (e.g., 2 hours). Include a DMSO vehicle control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding loading buffer and boiling.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody specific for the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and then add the ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an antibody for the total substrate protein to ensure equal loading.

  • Data Analysis:

    • Quantify the band intensities for the phospho-substrate and total substrate.

    • Normalize the phospho-substrate signal to the total substrate signal for each sample.

    • Plot the normalized phospho-substrate signal versus the inhibitor concentration to determine the cellular IC₅₀.

Data Interpretation and Troubleshooting

  • Biochemical vs. Cell-Based IC₅₀: A significant rightward shift in the IC₅₀ value from a biochemical to a cell-based assay may indicate poor cell permeability, active efflux from the cell, or off-target effects.

  • ATP Concentration: When determining the mechanism of inhibition, it is important to run assays at varying ATP concentrations. A competitive inhibitor will show an increase in IC₅₀ with increasing ATP concentration.

  • Assay Artifacts: High concentrations of DMSO can inhibit some kinases. It is important to maintain a consistent and low final DMSO concentration across all wells. Colored or fluorescent compounds can interfere with certain assay formats.

Conclusion

The 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one scaffold represents a promising starting point for the development of novel kinase inhibitors. The protocols and guidelines presented here provide a comprehensive framework for researchers to effectively screen and characterize this and related compounds in both biochemical and cell-based kinase assays. Careful assay design, optimization, and data interpretation are critical for successfully advancing promising compounds through the drug discovery pipeline.

References

  • Chen, L., et al. (2024). Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors. European Journal of Medicinal Chemistry, 265, 116076. Retrieved from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Zhang, Z., et al. (2022). Discovery of indol-6-yl-pyrrolo[2,3-c]pyridin-7-one derivatives as bromodomain-containing protein 4 (BRD4) inhibitors for the treatment of kidney fibrosis. European Journal of Medicinal Chemistry, 231, 114153. Retrieved from [Link]

  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315.
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  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Retrieved from [Link]

  • Alotaibi, A. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324. Retrieved from [Link]

  • Kryzhanovska, A. S., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 28(22), 7549. Retrieved from [Link]

  • Zhang, H., et al. (2020). Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. Bioorganic Chemistry, 102, 104092. Retrieved from [Link]

  • Williamson, D. S., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry, 64(14), 10243-10269. Retrieved from [Link]

  • Nagashima, H., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(21), 6274-6278. Retrieved from [Link]

  • Szczęśniak, P., & Kaczor, A. A. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 27(19), 6215. Retrieved from [Link]

  • Nagashima, H., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(21), 6274-6278. Retrieved from [Link]

  • PubChem. (n.d.). 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamidoxime, 4-amino-7-beta-D-ribofuranosyl-. Retrieved from [Link]

  • PubChem. (n.d.). 1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one. Retrieved from [Link]

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Application Notes & Protocols: A Guide to Cellular Assay Development for Novel Pyrrolo[2,3-c]pyridin-7-one Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Pyrrolo[2,3-c]pyridin-7-one Scaffold

The pyrrolopyridine core, a privileged heterocyclic system, is a cornerstone in modern medicinal chemistry. Its derivatives have been successfully developed as potent and selective inhibitors of various protein kinases, a class of enzymes crucial to cellular signaling.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a primary focus for therapeutic intervention.[2][3] Specifically, compounds based on the pyrrolo[2,3-d]pyrimidine and related scaffolds have demonstrated potent inhibition of key oncogenic and inflammatory kinases such as Focal Adhesion Kinase (FAK), Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1), and p21-Activated Kinase 4 (PAK4).[3][4][5]

This document provides a comprehensive, field-tested guide for researchers and drug development professionals to characterize the cellular activity of novel kinase inhibitors built upon this scaffold. Using the representative compound 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one , we will outline a logical, multi-step workflow. This workflow progresses from fundamental compound handling and broad cellular viability assessment to specific, mechanistic assays that confirm target engagement and modulation of downstream signaling pathways. The protocols provided herein are designed to be self-validating, ensuring robust and reproducible data generation for lead candidate evaluation.

Section 1: Foundational Steps - Compound Management and Preparation

The accuracy and reproducibility of any cell-based assay begin with proper handling of the test compound. Small molecule kinase inhibitors are often hydrophobic and require careful solubilization to ensure accurate dosing and avoid artifacts.[6]

1.1. Rationale for Solvent Selection and Stock Preparation

Dimethyl sulfoxide (DMSO) is the solvent of choice for most small molecule inhibitors due to its high solubilizing capacity.[7] However, it is crucial to be aware that DMSO can have off-target effects on cellular signaling, and its final concentration in assays should be minimized, typically to ≤0.1%.[8][9]

1.2. Protocol: Preparation of Master Stock Solution

  • Initial Solubilization: To prepare a 10 mM master stock of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (Molecular Weight: 162.18 g/mol ), weigh 1.62 mg of the compound and dissolve it in 1 mL of high-purity, anhydrous DMSO.

  • Ensure Complete Dissolution: Vortex the solution vigorously. If necessary, sonicate briefly in a water bath to ensure the compound is fully dissolved. Visually inspect for any particulates.

  • Aliquoting and Storage: Aliquot the master stock into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C in desiccated conditions.

Section 2: Experimental Workflow for Cellular Characterization

A systematic approach is essential to build a complete profile of a novel kinase inhibitor. The following workflow ensures that each experimental step logically informs the next, from broad phenotypic effects to specific molecular mechanisms.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Validation cluster_2 Phase 3: Data Synthesis A Protocol 1: Cell Viability & Cytotoxicity (Determine IC50) C Protocol 2: Cellular Target Engagement (Confirm Kinase Inhibition) A->C Inform Dosing Concentrations E Comprehensive Compound Profile A->E Synthesize Data B Select Relevant Cell Line(s) B->A Input D Protocol 3: Downstream Pathway Analysis (Western Blot) C->D Validate Target C->E Synthesize Data D->E Synthesize Data

Figure 1. Logical workflow for inhibitor characterization.

Section 3: Protocol 1 - Cell Viability and Cytotoxicity Assessment

This initial screen determines the concentration range over which the compound affects cell proliferation and health. The resulting half-maximal inhibitory concentration (IC50) is a critical parameter for designing subsequent mechanistic studies. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.[10][11][12]

3.1. Principle of the ATP-Based Viability Assay

The assay reagent contains a thermostable luciferase and its substrate, luciferin. In the presence of ATP liberated from viable cells, luciferase catalyzes the oxidation of luciferin, generating a luminescent signal that is directly proportional to the number of living cells in the culture.[10]

3.2. Step-by-Step Protocol: IC50 Determination

  • Cell Seeding: Plate cells in a white, opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution series of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one. Start with a 2X working concentration in culture medium from your 10 mM DMSO stock. A typical 8-point, 3-fold dilution series might range from 100 µM to 0.015 µM (final concentration). Remember to include a "vehicle control" (DMSO only, at the highest concentration used, e.g., 0.1%) and a "no cells" control for background luminescence.

  • Cell Treatment: Remove 50 µL of media from the cells and add 50 µL of the 2X compound dilutions to the appropriate wells. This results in a final volume of 100 µL and the desired 1X final compound concentrations.

  • Incubation: Incubate the plate for a duration relevant to the cell doubling time and expected mechanism (typically 48-72 hours).

  • Assay Execution:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for ~30 minutes.[13]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[13]

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[13]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13][14]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.[14]

  • Data Analysis:

    • Subtract the average background luminescence (no-cell wells) from all other measurements.

    • Normalize the data by setting the average vehicle control luminescence as 100% viability.

    • Plot the normalized viability (%) against the log of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.

ParameterRecommended SettingRationale
Plate Type White, Opaque-WalledMaximizes luminescent signal and prevents well-to-well crosstalk.
Vehicle Control Highest % DMSO UsedAccounts for any potential effects of the solvent on cell viability.[9]
Incubation Time 48-72 hoursAllows for multiple cell doublings, providing a robust window to observe anti-proliferative effects.
Assay Reagent CellTiter-Glo®Highly sensitive, simple "add-mix-measure" format ideal for HTS.[11]

Section 4: Protocol 2 - Cellular Target Engagement Assay

After establishing the cytotoxic/cytostatic concentration range, the next crucial step is to confirm that the compound engages its intended kinase target within the cell. The ADP-Glo™ Kinase Assay is a versatile platform that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[15][16] This assay can be adapted for use with cell lysates to measure the activity of a specific kinase or the total kinome activity.[17][18]

4.1. Principle of the ADP-Glo™ Assay

This is a two-step process. First, after the kinase reaction (performed using cell lysate as the enzyme source), the ADP-Glo™ Reagent is added to terminate the reaction and eliminate any remaining ATP. Second, the Kinase Detection Reagent is added, which converts the ADP produced into ATP and simultaneously measures this newly synthesized ATP via a luciferase-luciferin reaction. The resulting luminescent signal is directly proportional to the kinase activity.[15][19]

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Signal Generation A Kinase (in lysate) + Substrate + ATP B ADP + Phospho-Substrate + remaining ATP A->B Inhibition by Compound C Add ADP-Glo™ Reagent D ADP + Phospho-Substrate C->D Depletes remaining ATP E Add Kinase Detection Reagent F Light (Luminescence) E->F Converts ADP to ATP, Luciferase reaction

Figure 2. Principle of the ADP-Glo™ Kinase Assay.

4.2. Step-by-Step Protocol: Measuring Kinase Activity in Cell Lysates

  • Cell Culture and Treatment: Grow cells to ~80-90% confluency. Treat with various concentrations of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (centered around the viability IC50) for a short duration (e.g., 1-2 hours) to measure direct target inhibition.

  • Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a buffer compatible with kinase activity (non-denaturing, containing protease and phosphatase inhibitors).[20]

    • Centrifuge to pellet cell debris and collect the supernatant. Determine protein concentration using a BCA assay.

  • Kinase Reaction Setup (in 384-well plate):

    • To each well, add 2 µL of cell lysate (normalized for protein concentration).

    • Add 1 µL of the appropriate kinase substrate and buffer.

    • Initiate the reaction by adding 2 µL of ATP solution.

    • Incubate at 30°C for 60 minutes.[18]

  • Assay Execution:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete ATP. Incubate for 40 minutes at room temperature.[19]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate the luminescent signal. Incubate for 30-60 minutes at room temperature.[19]

  • Data Acquisition and Analysis: Measure luminescence on a plate reader. A decrease in signal relative to the vehicle control indicates kinase inhibition. Plot the signal against inhibitor concentration to determine the cellular IC50 for target engagement.

Section 5: Protocol 3 - Target Validation via Western Blotting

Western blotting is the gold standard for validating that a kinase inhibitor modulates its intended signaling pathway in a cellular context.[21] This is achieved by measuring the phosphorylation status of the kinase's direct downstream substrates. A reduction in the phospho-protein signal upon compound treatment provides strong mechanistic evidence.

5.1. Rationale and Key Considerations

  • Phosphatase Inhibitors: It is absolutely critical to include phosphatase inhibitors in the lysis buffer to preserve the phosphorylation state of proteins.[20][21]

  • Blocking Agent: Bovine Serum Albumin (BSA) is often preferred over non-fat milk for blocking, as milk contains phosphoproteins (casein) that can cause high background with phospho-specific antibodies.[21]

  • Antibody Specificity: Use antibodies that are highly specific for the phosphorylated form of the target substrate.[21]

  • Loading Control: Always probe the same blot for the total protein level of the substrate to ensure that changes in the phospho-signal are due to inhibition of phosphorylation, not a decrease in the total amount of protein.[21]

5.2. Step-by-Step Protocol: Analysis of Substrate Phosphorylation

  • Cell Treatment and Lysis: Treat cells with the compound as described in 4.2. Lyse cells in RIPA buffer supplemented with fresh protease and phosphatase inhibitors.[20]

  • Protein Quantification: Determine protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Add 4x Laemmli sample buffer to 20-30 µg of protein from each sample. Boil at 95°C for 5 minutes to denature the proteins.[22]

  • Gel Electrophoresis: Load samples onto an SDS-PAGE gel (e.g., 4-15% Tris-Glycine) and run until adequate separation is achieved.[22]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.[22]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[20][22]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the primary antibody specific for the phosphorylated substrate, diluted in 5% BSA/TBST.[20][22]

  • Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.[20]

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.[22]

  • Washing: Repeat the wash step (5.2.8).

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and image the signal using a digital imager or film.[22]

  • Stripping and Reprobing: To analyze total protein levels, strip the membrane of the phospho-antibody and reprobe with an antibody against the total form of the substrate protein and a loading control (e.g., GAPDH).

Section 6: Data Integration and Troubleshooting

A successful characterization study integrates data from all three assays to build a cohesive story. The IC50 from the cell viability assay should be in a similar range to the IC50 for target engagement (ADP-Glo) and the effective concentration (EC50) for reducing substrate phosphorylation (Western Blot). Discrepancies may indicate off-target effects or complex cellular responses.

IssuePotential CauseSuggested Solution
High background in Western Blot Milk used as a blocking agent.Switch to 5% BSA in TBST for blocking and antibody dilutions.[21]
No phospho-protein signal Phosphatases active during lysis; protein not phosphorylated under basal conditions.Ensure fresh phosphatase inhibitors are added to lysis buffer.[21] Stimulate the pathway with an appropriate agonist if necessary.
Compound precipitates in media Low aqueous solubility.Re-evaluate the master stock concentration. Ensure the final DMSO concentration is <0.1%.[8] Prepare fresh dilutions for each experiment.
Viability IC50 is much lower than target engagement IC50 The compound may have significant off-target cytotoxic effects.Perform a kinome-wide screen to identify potential off-targets.

References

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI. Available at: [Link]

  • Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors. (2024). PubMed. Available at: [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (n.d.). Semantic Scholar.
  • Detection of Phosphorylated Proteins by Western Blotting. (n.d.). Bio-Rad Antibodies. Available at: [Link]

  • Pictorial representation of ADP-Glo TM Kinase Assay with Leishmania... (n.d.). ResearchGate. Available at: [Link]

  • Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. (n.d.). PubMed. Available at: [Link]

  • Discovery of Pyrrolo[2,3- c ]pyridines as Potent and Reversible LSD1 Inhibitors. (n.d.). Semantic Scholar.
  • Impact of Selected Small-Molecule Kinase Inhibitors on Lipid Membranes. (2021). PMC. Available at: [Link]

  • Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. Available at: [Link]

  • (PDF) Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2025). ResearchGate. Available at: [Link]

  • Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. (2023). YouTube. Available at: [Link]

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. (2023). NIH. Available at: [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (n.d.). ResearchGate. Available at: [Link]

  • Screening of chemical library against whole cell kinome activity via non-radioactive, high throughput kinase assay. (2019). NIH. Available at: [Link]

  • CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. (2015). ResearchGate. Available at: [Link]

  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 upd
  • See how easy it is to detect cell viability using the CellTiter-Glo 2.0 Assay. (2025). YouTube. Available at: [Link]

  • Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. (n.d.). PubMed Central. Available at: [Link]

  • CellTiter Glo® 2 0 Cell Viability Assay. (2021). YouTube. Available at: [Link]

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Application Notes & Protocols: The Versatility of Pyrrolopyridine-Based Scaffolds in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrolopyridine Core - A Privileged Scaffold in Cancer Drug Discovery

The quest for novel and effective cancer therapeutics has led researchers to explore a vast chemical space. Within this landscape, heterocyclic compounds, particularly those containing nitrogen, have emerged as a cornerstone of modern medicinal chemistry. The pyrrolopyridine scaffold, an isostere of purine, is a prime example of a "privileged structure" due to its ability to interact with a wide array of biological targets with high affinity and specificity. While the specific compound, 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, is a novel entity with limited specific data in the public domain, its core structure belongs to a well-established class of compounds that have demonstrated significant potential in oncology. This guide will focus on the broader, extensively researched families of pyrrolopyridine derivatives, such as the pyrrolo[2,3-d]pyrimidines (7-deazapurines) and pyrrolo[2,3-b]pyridines (7-azaindoles), to provide a comprehensive overview of their application in cancer research. These scaffolds have been instrumental in the development of potent inhibitors for a range of cancer-relevant targets, including kinases and transcription factors. This document will serve as a detailed guide for researchers, scientists, and drug development professionals on the application of these powerful molecular frameworks in the oncology laboratory.

I. Mechanistic Insights: Targeting Key Oncogenic Pathways

The therapeutic efficacy of pyrrolopyridine-based compounds stems from their ability to selectively inhibit key proteins that drive cancer cell proliferation, survival, and metastasis. Below, we delve into some of the critical signaling pathways targeted by these agents.

A. The PI3K/AKT/mTOR Pathway: A Central Hub for Cell Growth and Survival

The phosphatidylinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is one of the most frequently dysregulated signaling cascades in human cancers.[1][2] Its aberrant activation promotes cell growth, proliferation, and survival, making it a prime target for therapeutic intervention. Derivatives of the 7-azaindole scaffold have been identified as potent PI3K inhibitors.[1][2] These compounds typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the PI3K enzyme and preventing the phosphorylation of its downstream targets.

Mechanism of Action:

  • Binding: The 7-azaindole core can form crucial hydrogen bonds with key residues in the ATP-binding site of PI3K, such as Val882.[1]

  • Inhibition: By blocking the kinase activity of PI3K, these inhibitors prevent the conversion of PIP2 to PIP3.

  • Downstream Effects: The reduction in PIP3 levels leads to the deactivation of AKT and mTOR, ultimately resulting in the induction of apoptosis and a halt in cell cycle progression in cancer cells.

PI3K_Pathway_Inhibition cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Azaindole 7-Azaindole Derivative Azaindole->PI3K Inhibits PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Inhibition of the PI3K/AKT/mTOR pathway by 7-azaindole derivatives.

B. Fibroblast Growth Factor Receptor 4 (FGFR4): A Driver in Hepatocellular Carcinoma

Fibroblast growth factor receptor 4 (FGFR4) has been identified as a key oncogenic driver in a subset of hepatocellular carcinomas (HCC) and other solid tumors.[3] The development of selective FGFR4 inhibitors is a promising therapeutic strategy. Novel 7-azaindole derivatives have been designed as covalent inhibitors of FGFR4, demonstrating high potency and selectivity.[3]

Mechanism of Action: These inhibitors typically contain a reactive group that forms a covalent bond with a cysteine residue near the ATP-binding site of FGFR4. This irreversible inhibition leads to a sustained blockade of FGFR4 signaling, resulting in the suppression of cancer cell proliferation.

C. Cyclin-Dependent Kinases (CDKs): Regulators of the Cell Cycle

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a critical role in regulating the cell cycle. Their dysregulation is a hallmark of cancer. Pyrido[2,3-d]pyrimidin-7-one derivatives have been identified as potent inhibitors of CDKs, particularly CDK2 and CDK4.[4][5] These compounds act as ATP-competitive inhibitors, leading to cell cycle arrest, typically at the G1 phase, and subsequent apoptosis in cancer cells.[4]

II. Experimental Protocols: A Practical Guide

The following protocols are designed to provide a robust framework for the evaluation of novel pyrrolopyridine-based compounds in a cancer research setting.

A. Protocol 1: Cell Viability and Proliferation Assay (MTT/MTS Assay)

This assay is a fundamental first step to determine the cytotoxic or cytostatic effects of a compound on cancer cell lines.

1. Cell Seeding: a. Culture cancer cell lines of interest (e.g., HuH-7 for HCC, MCF-7 for breast cancer) to ~80% confluency. b. Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

2. Compound Treatment: a. Prepare a 10 mM stock solution of the test compound in DMSO. b. Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., a known inhibitor like staurosporine). c. Remove the medium from the 96-well plate and add 100 µL of the compound-containing medium to the respective wells. d. Incubate for 48-72 hours at 37°C, 5% CO2.

3. MTT/MTS Reagent Addition and Incubation: a. Add 20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well. b. Incubate for 2-4 hours at 37°C, 5% CO2, allowing for the conversion of the tetrazolium salt to formazan by viable cells.

4. Absorbance Reading: a. If using MTT, add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well and incubate for 15-30 minutes to dissolve the formazan crystals. b. Read the absorbance at 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.

5. Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

MTT_Workflow Start Start: Cancer Cell Culture Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Pyrrolopyridine Compound Series Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT/MTS Reagent Incubate2->AddMTT Incubate3 Incubate 2-4h AddMTT->Incubate3 Read Read Absorbance Incubate3->Read Analyze Analyze Data & Calculate IC50 Read->Analyze End End Analyze->End

Caption: Workflow for determining the IC50 of a test compound using an MTT assay.

B. Protocol 2: Western Blotting for Target Engagement and Pathway Modulation

This protocol allows for the qualitative and semi-quantitative analysis of protein expression to confirm that the compound is hitting its intended target and modulating the downstream signaling pathway.

1. Cell Lysis: a. Seed and treat cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for a predetermined time (e.g., 24 hours). b. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. d. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant containing the protein lysate.

2. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford assay.

3. SDS-PAGE and Protein Transfer: a. Normalize the protein amounts for each sample and prepare them with Laemmli buffer. b. Separate the proteins by size on an SDS-polyacrylamide gel. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against the target of interest (e.g., p-AKT, total AKT, p-ERK, total ERK) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.

5. Detection and Analysis: a. Add an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system. c. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

C. Protocol 3: In Vivo Xenograft Tumor Model

This protocol is essential for evaluating the anti-tumor efficacy of a lead compound in a living organism.

1. Cell Implantation: a. Resuspend cancer cells (e.g., 1-5 x 10^6 cells) in a 1:1 mixture of PBS and Matrigel. b. Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

2. Tumor Growth and Treatment Initiation: a. Monitor the mice for tumor growth. b. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

3. Compound Administration: a. Formulate the test compound in a suitable vehicle (e.g., 0.5% methylcellulose) for oral gavage or intraperitoneal injection. b. Administer the compound to the treatment group at a predetermined dose and schedule (e.g., daily for 21 days). The control group receives the vehicle only.

4. Monitoring and Endpoint: a. Measure tumor volume and body weight 2-3 times per week. b. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, pharmacodynamic marker analysis by western blot).

5. Data Analysis: a. Plot the mean tumor volume over time for each group. b. Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

III. Quantitative Data Summary

The following table summarizes the in vitro activity of representative pyrrolopyridine-based inhibitors against various cancer cell lines as reported in the literature.

Compound ClassTargetCancer Cell LineIC50 (µM)Reference
7-Azaindole DerivativePI3KHuman Tumor CellsSubnanomolar to low micromolar[1][2]
7-Azaindole DerivativeFGFR4HuH-7 (HCC)Potent inhibition[3]
7-Azaindole DerivativeDDX3HeLa (Cervical)16.96[6]
7-Azaindole DerivativeDDX3MCF-7 (Breast)14.12[6]
7-Azaindole DerivativeDDX3MDA-MB-231 (Breast)12.69[6]
Pyrido[2,3-d]pyrimidin-7-oneCDK4pRb+ cells0.004[4]
7H-pyrrolo-[2,3-d]pyrimidineCK1δRT-112 (Bladder)Highly effective[7]

IV. Conclusion and Future Directions

The pyrrolopyridine scaffold, encompassing structures like the 7-azaindoles and pyrrolo[2,3-d]pyrimidines, represents a highly successful and versatile platform for the development of targeted cancer therapies. The compounds derived from these core structures have demonstrated potent and selective inhibition of key oncogenic drivers, leading to significant anti-tumor activity in both in vitro and in vivo models. The protocols and application notes provided herein offer a comprehensive guide for researchers to effectively screen, characterize, and advance novel pyrrolopyridine-based compounds in the drug discovery pipeline. Future research in this area will likely focus on the development of next-generation inhibitors with improved selectivity, pharmacokinetic properties, and the ability to overcome resistance mechanisms. The continued exploration of this privileged scaffold holds immense promise for the future of precision oncology.

V. References

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters.

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry.

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC - NIH.

  • Azaindole Therapeutic Agents - PMC - PubMed Central.

  • Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed.

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society.

  • Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases - PubMed.

  • Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors.

  • Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors.

  • Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PubMed.

  • Synthesis and evaluation of novel 7 H-pyrrolo-[2,3- d]pyrimidine derivatives as potential anticancer agents - PubMed.

  • Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC - NIH.

  • Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed.

  • Discovery of Pyrido[2,3- d]pyrimidin-7-one Derivatives as Highly Potent and Efficacious Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Cancer Treatment - PubMed.

  • Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists - PubMed.

  • Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis - PMC - NIH.

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC - PubMed Central.

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI.

  • A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - NIH.

  • 2,4-dichloro-7-Methyl-7H-pyrrolo[2,3-d]pyriMidine synthesis - chemicalbook.

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The Pyrrolo[2,3-c]pyridin-7-one Scaffold: A Versatile Platform for Chemical Probe Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of chemical biology and drug discovery, the identification of "privileged scaffolds" – molecular frameworks that can interact with multiple, distinct biological targets through strategic modifications – is a significant leap forward. The 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one core is emerging as one such versatile scaffold. While the specific derivative, 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, is not yet extensively characterized in the public domain as a chemical probe, the broader family of compounds built upon this heterocyclic system has demonstrated a remarkable range of biological activities. This guide provides an in-depth exploration of the pyrrolo[2,3-c]pyridin-7-one scaffold, its known targets, and a practical framework for leveraging its potential in developing novel chemical probes for biological research and therapeutic discovery.

Derivatives of this scaffold have shown potent and selective modulation of diverse protein classes, including epigenetic readers and enzymes, highlighting its adaptability for generating high-quality chemical probes.[1][2][3] These probes are instrumental in dissecting complex biological pathways and validating novel drug targets.

Thematic Exploration: Known Targets and Therapeutic Applications

The strategic functionalization of the pyrrolo[2,3-c]pyridin-7-one core has yielded inhibitors for several important classes of proteins. The following sections detail some of the key targets and the therapeutic implications of their modulation.

Bromodomain and Extra-Terminal Domain (BET) Protein Inhibition

A notable application of the pyrrolo[2,3-c]pyridin-7-one scaffold is in the development of inhibitors for the Bromodomain and Extra-Terminal Domain (BET) family of proteins, particularly BRD4.[1] BET proteins are epigenetic "readers" that play a crucial role in regulating gene transcription. Their dysregulation is implicated in various diseases, including cancer and fibrosis.

  • Mechanism of Action: Indol-6-yl-pyrrolo[2,3-c]pyridin-7-one derivatives have been synthesized and shown to exhibit potent inhibitory activity against BRD4.[1] These compounds act by competing with acetylated histones for binding to the bromodomains of BET proteins, thereby preventing the recruitment of transcriptional machinery to chromatin.

  • Therapeutic Relevance: One such derivative, ZLD2218, demonstrated significant anti-fibrotic effects in a mouse model of kidney fibrosis, highlighting the potential of this chemical class in treating chronic kidney disease.[1] The compound was found to inhibit BRD4 expression and suppress fibrotic signaling pathways.[1]

Lysine-Specific Demethylase 1 (LSD1) Inhibition

The pyrrolo[2,3-c]pyridine scaffold has also been successfully utilized to develop potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme involved in histone modification and transcriptional regulation.[2][4] LSD1 is a key player in various cancers, making it an attractive therapeutic target.[4]

  • Mechanism of Action: These inhibitors are designed to interact with the active site of LSD1, preventing the demethylation of its histone substrates. This leads to alterations in gene expression that can induce anti-proliferative effects in cancer cells.

  • Therapeutic Relevance: The development of reversible LSD1 inhibitors from this scaffold offers a promising avenue for cancer therapy, with the potential for improved safety profiles compared to irreversible inhibitors.

Allosteric Modulation of Metabotropic Glutamate Receptor 5 (mGluR5)

Shifting from enzymatic and epigenetic targets, derivatives of 1H-pyrrolo[2,3-c]pyridine-7-carboxamide have been identified as novel allosteric antagonists of the metabotropic glutamate receptor 5 (mGluR5).[3] mGluR5 is a G-protein coupled receptor involved in synaptic plasticity and is a target for various neurological and psychiatric disorders.

  • Mechanism of Action: These compounds do not compete with the endogenous ligand, glutamate, at the orthosteric binding site. Instead, they bind to a distinct allosteric site on the receptor, modulating its conformation and inhibiting its downstream signaling.

  • Therapeutic Relevance: The development of allosteric modulators provides opportunities for greater selectivity and finer control over receptor function compared to orthosteric ligands. This class of compounds holds promise for the treatment of conditions such as anxiety, depression, and fragile X syndrome.

Quantitative Data Summary

The following table summarizes the reported activities of representative pyrrolo[2,3-c]pyridin-7-one derivatives against their respective targets.

Derivative ClassTargetKey Compound ExamplePotency (IC50)Therapeutic AreaReference
Indol-6-yl-pyrrolo[2,3-c]pyridin-7-oneBRD4ZLD2218107 nMKidney Fibrosis[1]
Pyrrolo[2,3-c]pyridinesLSD1Not SpecifiedPotent and ReversibleCancer[2][4]
1H-pyrrolo[2,3-c]pyridine-7-carboxamidesmGluR5Not SpecifiedHigh in vitro potencyNeurological Disorders[3]

Experimental Protocols: A Framework for Probe Evaluation

The following protocols provide a generalized framework for the initial characterization of a novel pyrrolo[2,3-c]pyridin-7-one derivative as a chemical probe. These should be adapted and optimized for the specific target and biological system under investigation.

Protocol 1: In Vitro Biochemical Assay for Target Engagement

This protocol describes a generic approach to assess the direct inhibition of a target enzyme (e.g., a kinase or demethylase) by a test compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyrrolo[2,3-c]pyridin-7-one derivative against its purified target protein.

Materials:

  • Purified recombinant target protein

  • Substrate for the target protein (e.g., a peptide for a kinase, a histone tail for a demethylase)

  • Cofactors and buffers required for enzyme activity

  • Test compound (solubilized in DMSO)

  • Detection reagents (e.g., ATP-Glo for kinases, antibody-based detection for demethylases)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Assay Plate Preparation: Add the diluted compounds to a 384-well assay plate. Include appropriate controls (e.g., no enzyme, no compound).

  • Enzyme and Substrate Addition: Prepare an enzyme/substrate master mix in the appropriate reaction buffer. Add this mix to the assay plate to initiate the reaction.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a predetermined time.

  • Detection: Stop the reaction and add the detection reagents according to the manufacturer's instructions.

  • Data Acquisition: Read the plate on a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow for Biochemical IC50 Determination

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound_Dilution Serial Dilution of Test Compound Assay_Plate Dispense Compound to Assay Plate Compound_Dilution->Assay_Plate Reaction_Start Add Master Mix to Initiate Reaction Assay_Plate->Reaction_Start Master_Mix Prepare Enzyme/Substrate Master Mix Master_Mix->Reaction_Start Incubation Incubate at Optimal Temperature Reaction_Start->Incubation Detection Add Detection Reagents Incubation->Detection Read_Plate Measure Signal on Plate Reader Detection->Read_Plate Data_Analysis Calculate IC50 Read_Plate->Data_Analysis

Caption: Workflow for determining the in vitro potency of a chemical probe.

Protocol 2: Cell-Based Assay for Target Engagement and Phenotypic Effects

This protocol outlines a general method to assess the activity of a chemical probe in a cellular context.

Objective: To evaluate the on-target activity and phenotypic consequences of treating cells with a pyrrolo[2,3-c]pyridin-7-one derivative.

Materials:

  • Mammalian cell line expressing the target of interest

  • Cell culture medium and supplements

  • Test compound (solubilized in DMSO)

  • Reagents for downstream analysis (e.g., antibodies for Western blotting, reagents for qPCR, cell viability assay kits)

  • Cell imaging system or plate reader

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a duration relevant to the biological process being studied (e.g., 24-72 hours).

  • Downstream Analysis:

    • Target Engagement: Lyse the cells and perform Western blotting to assess the levels of a downstream marker of target activity (e.g., phosphorylation of a substrate for a kinase, changes in histone methylation for a demethylase).

    • Gene Expression: Isolate RNA and perform qPCR to measure changes in the expression of target genes.

    • Phenotypic Readout: Perform a relevant phenotypic assay, such as a cell viability assay (e.g., CellTiter-Glo), a cell migration assay, or a cytokine secretion assay.

  • Data Analysis: Quantify the results from the downstream analyses and plot them against the compound concentration to determine dose-response relationships.

Conceptual Pathway of a BRD4 Inhibitor

Probe Pyrrolo[2,3-c]pyridin-7-one BRD4 Inhibitor BRD4 BRD4 Probe->BRD4 Inhibits Binding Transcriptional_Machinery Transcriptional Machinery BRD4->Transcriptional_Machinery Recruits Acetylated_Histones Acetylated Histones on Chromatin Acetylated_Histones->BRD4 Recruits Gene_Expression Oncogene/Fibrotic Gene Expression Transcriptional_Machinery->Gene_Expression Activates Cellular_Response Decreased Cell Proliferation/ Reduced Fibrosis Gene_Expression->Cellular_Response Leads to

Caption: Simplified signaling pathway illustrating the mechanism of a BRD4 inhibitor.

Conclusion and Future Directions

The 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one scaffold represents a highly promising and versatile platform for the development of novel chemical probes. The demonstrated ability of its derivatives to potently and selectively modulate a range of important biological targets, from epigenetic regulators to GPCRs, underscores its significance in chemical biology and drug discovery.

Future efforts in this area should focus on:

  • Expansion of the Target Space: Systematically exploring the derivatization of the pyrrolo[2,3-c]pyridin-7-one core to identify inhibitors for new and challenging targets.

  • Development of Photoaffinity Probes: Incorporating photoreactive groups into potent derivatives to enable covalent labeling and identification of target proteins in complex biological systems.

  • Elucidation of Structure-Activity Relationships: Detailed medicinal chemistry studies to understand how different substituents on the scaffold influence potency, selectivity, and pharmacokinetic properties.

By continuing to explore the chemical space around this privileged scaffold, the scientific community can unlock new tools to unravel the complexities of biology and pave the way for the development of next-generation therapeutics.

References

  • Discovery of indol-6-yl-pyrrolo[2,3-c]pyridin-7-one derivatives as bromodomain-containing protein 4 (BRD4) inhibitors for the treatment of kidney fibrosis. PubMed. [Link]

  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ResearchGate. [Link]

  • Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists. PubMed. [Link]

  • Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors. TheraIndx. [Link]

  • Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. PubMed. [Link]

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Application Notes and Protocols for the Experimental Study of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Pyrrolopyridinone Scaffold

The pyrrolo[2,3-c]pyridine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[1][2] This document provides a comprehensive experimental framework for the investigation of a novel derivative, 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one . As this molecule is not extensively characterized in the public domain, this guide is structured to systematically explore its therapeutic potential, beginning with its synthesis and culminating in preclinical evaluation.

The experimental design detailed herein is grounded in established principles of drug discovery and development. We will proceed with the hypothesis that, based on its structural similarity to known kinase inhibitors and other bioactive pyrrolopyridines, this compound may exhibit anticancer properties. The protocols are designed to be self-validating, incorporating necessary controls and clear endpoints to ensure data integrity and reproducibility.

Part 1: Synthesis and Characterization

A robust and scalable synthetic route is the foundation of any drug discovery program. Based on established methodologies for related heterocyclic systems, a plausible synthesis for 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one is proposed.[3][4]

Proposed Synthetic Pathway

Synthesis_Pathway A Starting Material: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine B Step 1: N-Alkylation (Ethyl Iodide, Base) A->B Reagents C Intermediate: 4-chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine B->C Product D Step 2: Hydrolysis (Acid or Base) C->D Reagents E Final Product: 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one D->E Product

Caption: Proposed two-step synthesis of the target compound.

Protocol 1: Synthesis of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one

Materials:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Ethyl iodide

  • Sodium hydride (NaH) or similar base

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • N-Alkylation:

    • To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in anhydrous DMF, add NaH portion-wise at 0°C.

    • Stir the mixture for 30 minutes at 0°C.

    • Add ethyl iodide dropwise and allow the reaction to warm to room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract with EtOAc.

    • Wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to obtain 4-chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine.

  • Hydrolysis:

    • Dissolve the intermediate in a suitable solvent (e.g., dioxane/water mixture).

    • Add aqueous HCl or NaOH and heat the mixture to reflux.

    • Monitor the reaction by TLC.

    • Upon completion, neutralize the reaction mixture and extract with EtOAc.

    • Wash the organic layer with brine, dry over Na2SO4, and concentrate.

    • Purify the final product by recrystallization or silica gel chromatography.

Characterization: The identity and purity of the synthesized compound should be confirmed by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Part 2: In Vitro Biological Evaluation

The in vitro evaluation will follow a hierarchical screening cascade to efficiently assess the compound's biological activity.

Screening Cascade Workflow

Screening_Cascade A Primary Screening: Broad Kinase Panel B Hit Identification (Potent Inhibition of Specific Kinase(s)) A->B C Secondary Screening: IC50 Determination for Hit Kinases B->C D Cell-Based Assays: Antiproliferative Activity C->D E Mechanism of Action Studies: Target Engagement & Downstream Signaling D->E

Caption: Hierarchical workflow for in vitro evaluation.

Protocol 2: In Vitro Kinase Inhibition Assay

Given that many pyrrolopyrimidine derivatives are kinase inhibitors, a broad kinase screen is a logical starting point.[1]

Objective: To identify potential kinase targets of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one.

Methodology: A variety of commercial services offer kinase screening panels. Alternatively, an in-house assay can be developed. A typical procedure involves:[5][6][7]

  • Reagents:

    • Purified recombinant kinases.

    • Specific peptide or protein substrates for each kinase.

    • ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods, unlabeled ATP).

    • Kinase buffer (containing MgCl₂, DTT, etc.).

    • Test compound dissolved in DMSO.

    • Positive control inhibitor (e.g., Staurosporine).

  • Procedure (Example using radioactive detection): [7]

    • Prepare a reaction mixture containing the kinase, substrate, and kinase buffer in a microtiter plate.

    • Add the test compound at a fixed concentration (e.g., 10 µM).

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate at 30°C for a specified time.

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Spot the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate.

    • Wash the membrane to remove unincorporated [γ-³²P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition relative to a DMSO control.

Protocol 3: Cell-Based Antiproliferative Assay

Objective: To determine the effect of the compound on the growth of cancer cell lines.[8][9][10]

Materials:

  • Human cancer cell lines (e.g., a panel representing different tumor types, such as MCF-7 (breast), A549 (lung), HCT116 (colon)).

  • Cell culture medium and supplements.

  • Test compound.

  • Positive control (e.g., Doxorubicin).

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®).

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with a serial dilution of the test compound.

  • Incubate for 72 hours.

  • Add the cell viability reagent and measure the signal (absorbance or luminescence) according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Parameter Description
Cell Lines Panel of human cancer cell lines (e.g., NCI-60)
Compound Conc. 10-point serial dilution (e.g., 0.01 nM to 100 µM)
Incubation Time 72 hours
Readout Cell viability (MTT or luminescence-based)
Endpoint IC50 value

Part 3: In Vivo Efficacy Studies

Promising compounds from in vitro studies will be advanced to in vivo models to assess their anticancer activity in a more complex biological system.[11][12][13]

Protocol 4: Human Tumor Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one.

Model: Immunocompromised mice (e.g., athymic nude or SCID) bearing subcutaneous human tumor xenografts.[11]

Procedure:

  • Inject cancer cells (selected based on in vitro sensitivity) subcutaneously into the flank of the mice.

  • Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize the animals into treatment and control groups.

  • Administer the test compound (e.g., orally or intraperitoneally) at various doses and schedules.

  • Administer vehicle to the control group.

  • Measure tumor volume and body weight regularly.

  • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Data Analysis: Compare the tumor growth in the treated groups to the control group. Calculate the tumor growth inhibition (TGI).

Part 4: ADME/Toxicity Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial to identify potential liabilities of a drug candidate.[14][15][16][17]

ADME/Tox Workflow

ADME_Tox_Workflow A In Vitro ADME Assays B Metabolic Stability (Microsomes, Hepatocytes) A->B C CYP450 Inhibition A->C D Plasma Protein Binding A->D E Permeability (Caco-2) A->E J In Vivo Pharmacokinetics A->J F In Vitro Toxicity Assays G hERG Inhibition F->G H Genotoxicity (Ames Test) F->H I Hepatotoxicity F->I F->J

Caption: Integrated workflow for ADME/Tox profiling.

Protocol 5: Cytochrome P450 (CYP) Inhibition Assay

Objective: To assess the potential of the compound to inhibit major drug-metabolizing enzymes.[18][19][20][21]

Methodology:

  • Incubate human liver microsomes with a cocktail of CYP-specific probe substrates and the test compound at various concentrations.

  • After a defined incubation period, stop the reaction and analyze the formation of the probe substrate metabolites by LC-MS/MS.

  • Data Analysis: Determine the IC50 value for each CYP isozyme.

CYP Isoform Probe Substrate Positive Control
CYP1A2Phenacetinα-Naphthoflavone
CYP2C9DiclofenacSulfaphenazole
CYP2C19S-MephenytoinTranylcypromine
CYP2D6DextromethorphanQuinidine
CYP3A4MidazolamKetoconazole
Protocol 6: hERG Inhibition Assay

Objective: To evaluate the potential for cardiac toxicity by assessing inhibition of the hERG potassium channel.[22][23][24][25]

Methodology: Automated patch-clamp electrophysiology on cells stably expressing the hERG channel is the gold standard.

  • Culture hERG-expressing cells (e.g., HEK293) under appropriate conditions.

  • Harvest the cells and place them in the patch-clamp system.

  • Record baseline hERG current.

  • Apply the test compound at increasing concentrations and record the corresponding hERG current.

  • Data Analysis: Calculate the percentage of hERG current inhibition and determine the IC50 value.

Protocol 7: Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of the compound.[26][27][28][29]

Methodology:

  • Use several strains of Salmonella typhimurium that are auxotrophic for histidine.[26]

  • Expose the bacteria to the test compound in the presence and absence of a metabolic activation system (S9 mix).

  • Plate the bacteria on a histidine-deficient medium.

  • Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) after incubation.

  • Data Analysis: A significant increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.

Protocol 8: Plasma Protein Binding Assay

Objective: To determine the extent to which the compound binds to plasma proteins, which affects its free concentration and distribution.[30][31][32][33][34]

Methodology: Equilibrium dialysis is a common method.[32]

  • Add the test compound to plasma in one chamber of a dialysis unit, separated by a semi-permeable membrane from a buffer-containing chamber.

  • Incubate until equilibrium is reached.

  • Measure the concentration of the compound in both chambers by LC-MS/MS.

  • Data Analysis: Calculate the fraction of unbound compound (fu).

Conclusion

This comprehensive experimental guide provides a robust framework for the systematic evaluation of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one. By following this structured approach, researchers can thoroughly characterize its synthesis, biological activity, and preclinical properties, ultimately determining its potential as a novel therapeutic agent. The integration of in vitro and in vivo studies, coupled with early ADME/Tox profiling, will enable informed decision-making throughout the drug discovery process.

References

  • MDPI. (2021). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]

  • Protocols.io. (2021). In-vitro plasma protein binding. [Link]

  • U.S. Food and Drug Administration. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

  • ACS Publications. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. [Link]

  • National Institutes of Health. (2022). A review for cell-based screening methods in drug discovery. [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]

  • National Institutes of Health. (2016). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. [Link]

  • MDPI. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]

  • Protocols.io. (2023). In vitro kinase assay. [Link]

  • Crown Bioscience. (2021). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. [Link]

  • National Institutes of Health. (2018). Cell-based hERG Channel Inhibition Assay in High-throughput Format. [Link]

  • National Institutes of Health. (2012). Assay Development for Protein Kinase Enzymes. [Link]

  • BioIVT. (n.d.). Plasma Protein Binding Assay. [Link]

  • ResearchGate. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]

  • Protocols.io. (2021). In-vitro CYP inhibition pooled. [Link]

  • Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. [Link]

  • ResearchGate. (2006). Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2. [Link]

  • Melior Discovery. (n.d.). Cell Line-Derived Xenograft (CDX) Models. [Link]

  • BioAgilytix. (2020). The Role of ADME & Toxicology Studies in Drug Discovery & Development. [Link]

  • Mediford Corporation. (2024). Best Practice hERG Assay. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • PubMed. (2022). The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Eurofins Discovery. (n.d.). CYP Inhibition Assays. [Link]

  • DIMS. (n.d.). hERG Best Practice Assay. [Link]

  • National Institutes of Health. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. [Link]

  • Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. [Link]

  • Visikol. (2022). Plasma Protein Binding Assay. [Link]

  • National Institutes of Health. (2018). Microbial Mutagenicity Assay: Ames Test. [Link]

  • PubMed. (2021). Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors. [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. [Link]

  • Nelson Labs. (n.d.). Ames Mutagenicity Test. [Link]

  • U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

  • ResearchGate. (2023). Two classical methods for the synthesis of pyrrolo[2,3-d]pyrimidine scaffolds. [Link]

  • ResearchGate. (2005). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. [Link]

  • ACS Publications. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. [Link]

  • Domainex. (n.d.). Plasma Protein Binding Assay. [Link]

  • Crown Bioscience. (2021). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. [Link]

  • Bitesize Bio. (2021). Three Steps for Setting up a Drug Screening Assay. [Link]

  • Eurofins Australia. (2024). The Ames Test or Bacterial Reverse Mutation Test. [Link]

  • EurekAlert!. (2020). Cell-culture based test systems for anticancer drug screening. [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • National Institutes of Health. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. [Link]

  • Drug Target Review. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. [Link]

  • University of California, Berkeley. (n.d.). The Ames Test. [Link]

Sources

Solution Preparation of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract: The pyrrolopyridine scaffold is a foundational element in the development of targeted therapeutics, with derivatives showing promise in various disease models.[1][2][3][4][5][6] This document provides a comprehensive guide to the preparation of experimental solutions of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one. Due to the limited publicly available data for this specific molecule, this guide synthesizes best practices derived from closely related pyrrolopyrimidine and pyrrolopyridine analogs.[1][2][7] The protocols herein are designed to ensure solution integrity, maximize reproducibility, and minimize experimental artifacts arising from improper handling or vehicle effects. We will cover critical aspects from fundamental physicochemical properties and safety considerations to detailed, step-by-step protocols for preparing stock and working solutions for both in vitro and in vivo applications.

Section 1: Compound Profile: Physicochemical Properties and Safety

A thorough understanding of a compound's properties is the bedrock of reliable experimentation. While specific data for 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one is not extensively documented, we can infer a working profile from analogous heterocyclic structures, such as 7-deazahypoxanthine and various 4-Chloro-7H-pyrrolo[2,3-d]pyrimidines.[8][9]

Inferred Physicochemical Characteristics

The following table summarizes the expected properties based on the analysis of related chemical structures. Researchers should confirm these properties with their specific batch of the compound.

PropertyInferred Value / CharacteristicRationale & Causality
Molecular Formula C9H10N2OBased on chemical structure.
Molecular Weight ~162.19 g/mol Calculated from the molecular formula. Crucial for molarity calculations.
Appearance White to tan/brown solid or crystalline powder.Typical appearance for this class of heterocyclic compounds.[8][9]
Solubility Primary: Soluble in Dimethyl Sulfoxide (DMSO).Secondary: Soluble in Methanol, Ethanol.Heterocyclic compounds of this nature often exhibit poor aqueous solubility but are readily dissolved in polar aprotic solvents like DMSO.[8][9]
Storage Temperature 2-8°C (Short-term, solid)-20°C (Long-term, solid/solution)To prevent degradation from heat, moisture, or light.[8][10]
Critical Safety & Handling Protocols

Although no specific toxicology data is available for this compound, it must be handled with care as a potentially hazardous substance. The following precautions are derived from safety data sheets for structurally similar chemicals.[10][11][12][13][14]

  • Engineering Controls: Always handle the solid compound and concentrated solutions within a certified chemical fume hood to prevent inhalation of dust or aerosols.[11] Ensure eyewash stations and safety showers are readily accessible.[10]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear impermeable gloves (e.g., nitrile). Inspect gloves for any tears before use.[11]

    • Eye Protection: Use tightly fitting safety goggles or a face shield.[11]

    • Skin Protection: A lab coat is mandatory. Ensure all skin is covered.[11]

  • First Aid Measures:

    • If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[12]

    • On Skin Contact: Wash the affected area immediately and thoroughly with soap and water.[11]

    • In Case of Eye Contact: Rinse cautiously with water for at least 15-20 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][12]

    • If Swallowed: Do NOT induce vomiting. Rinse mouth and seek immediate medical help.[12][14]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[11]

Section 2: The Cornerstone of Experimentation: Solvent Selection

The choice of solvent is a critical experimental parameter that can dictate the success or failure of an assay. The primary goal is to fully solubilize the compound at a high concentration for a stock solution, which can then be diluted into an aqueous medium for the final experiment, ensuring the final solvent concentration is non-toxic to the biological system.

Dimethyl Sulfoxide (DMSO) as the Primary Solvent

For novel compounds like 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.

  • Expertise & Causality: DMSO is a polar aprotic solvent with exceptional solvating power for a wide range of organic molecules that are poorly soluble in water.[8][9] Its miscibility with water allows for easy dilution of stock solutions into aqueous buffers and cell culture media.

  • Trustworthiness & Validation: It is crucial to maintain the final DMSO concentration in experiments below a cytotoxic threshold. For most cell lines, this is <0.5% (v/v) , and ideally ≤0.1% (v/v) . A "vehicle control" (media or buffer containing the same final concentration of DMSO without the compound) MUST be included in every experiment to ensure that observed effects are due to the compound and not the solvent.

Alternative Solvents and Considerations

If DMSO is incompatible with an experimental system (e.g., specific metabolic assays), other solvents may be considered.

  • Ethanol or Methanol: These polar protic solvents can also be effective. However, they are often more volatile and can have higher cytotoxicity, requiring even lower final concentrations.

  • Aqueous Buffers (with caution): Direct dissolution in aqueous buffers (like PBS or saline) is unlikely to be successful unless the compound has unexpectedly high water solubility. Attempts can be made, but watch for turbidity or precipitation. Solubility can sometimes be enhanced by adjusting the pH, but this may affect compound stability and is not recommended without further investigation.

G start Start: Need to Dissolve Compound check_assay Is Assay Compatible with DMSO? start->check_assay use_dmso Use Anhydrous, Sterile-Filtered DMSO as the primary solvent. check_assay->use_dmso Yes check_other Are other organic solvents (e.g., Ethanol) compatible? check_assay->check_other No end_protocol Proceed to Stock Solution Protocol use_dmso->end_protocol use_other Use alternative solvent. Prepare high-concentration stock. check_other->use_other Yes test_aqueous Test solubility in aqueous buffer. Consider pH adjustment or excipients. check_other->test_aqueous No use_other->end_protocol test_aqueous->end_protocol If successful

Caption: Decision workflow for selecting an appropriate solvent.

Section 3: Experimental Protocols

These protocols provide a self-validating system for preparing solutions. Each step is designed to prevent common errors such as precipitation, contamination, and inaccurate concentrations.

Protocol: Preparation of a 10 mM Master Stock Solution in DMSO

This protocol describes the preparation of a high-concentration, non-aqueous stock solution, which is the foundation for all subsequent experimental dilutions.

Materials & Equipment:

  • 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (solid)

  • Anhydrous, sterile-filtered DMSO (Biotechnology Grade)

  • Analytical balance (readable to 0.1 mg)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes

  • Vortex mixer

  • (Optional) Sonicator bath

Step-by-Step Methodology:

  • Calculate Required Mass: Determine the mass of the compound needed.

    • Formula: Mass (mg) = Desired Concentration (M) × Molecular Weight ( g/mol ) × Volume (L) × 1000 (mg/g)

    • Example for 1 mL of 10 mM stock (MW = 162.19 g/mol ): Mass (mg) = 0.010 mol/L × 162.19 g/mol × 0.001 L × 1000 mg/g = 1.62 mg

  • Weighing the Compound:

    • Tare the analytical balance with a suitable weigh boat or the final storage vial.

    • Carefully weigh the calculated mass of the compound. Handle exclusively in a chemical fume hood.

  • Solubilization:

    • Add the weighed compound to the appropriately labeled storage vial (e.g., amber glass vial to protect from light[10]).

    • Add the calculated volume of DMSO (e.g., 1 mL for the example above).

    • Cap the vial securely and vortex vigorously for 1-2 minutes.

  • Visual Confirmation of Solubility:

    • Hold the vial against a light source to visually inspect for any undissolved particulates. The solution should be completely clear.

    • Trustworthiness Check: If particulates remain, sonicate the vial in a water bath for 5-10 minutes or warm gently to 37°C. If the compound still does not dissolve, it may indicate insolubility at this concentration or issues with compound purity. A lower stock concentration may be required.

  • Storage:

    • Aliquot the master stock into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C in tightly sealed vials.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation calculate 1. Calculate Mass (Molarity x MW x Volume) weigh 2. Weigh Solid Compound (in fume hood) calculate->weigh dissolve 3. Add DMSO & Vortex weigh->dissolve check 4. Visually Inspect (Clear Solution?) dissolve->check check->dissolve No, sonicate/warm store 5. Aliquot & Store (-20°C / -80°C) check->store Yes thaw 6. Thaw Stock Aliquot store->thaw dilute 7. Serial Dilution in Media/Buffer (Keep DMSO% low) thaw->dilute mix 8. Mix Thoroughly dilute->mix use 9. Use Immediately (Do not store aqueous solutions) mix->use

Caption: Experimental workflow for stock and working solution preparation.

Protocol: Preparation of Aqueous Working Solutions

This protocol details the critical step of diluting the organic stock into the final aqueous medium for your experiment (e.g., cell culture medium, assay buffer).

Step-by-Step Methodology:

  • Thaw Stock Solution: Remove one aliquot of the 10 mM master stock from the freezer and allow it to thaw completely at room temperature. Mix gently.

  • Calculate Dilution: Determine the volume of stock needed for your final concentration.

    • Formula (M1V1 = M2V2): Volume of Stock (V1) = [Final Concentration (M2) × Final Volume (V2)] / Stock Concentration (M1)

    • Example for 1 mL of a 10 µM working solution: V1 = (10 µM × 1 mL) / 10,000 µM = 0.001 mL = 1 µL

  • Perform Dilution:

    • Pipette the final volume of your aqueous medium (e.g., 999 µL of cell culture media) into a sterile tube.

    • Add the calculated volume of the stock solution (1 µL) directly into the medium. Crucial: Pipette directly into the liquid and mix immediately by vortexing or inverting to prevent the compound from precipitating out of the concentrated DMSO droplet.

  • Verify Final Solvent Concentration:

    • Formula: % DMSO = (Volume of DMSO Stock / Final Volume) × 100

    • Example: (1 µL / 1000 µL) × 100 = 0.1% DMSO . This is an acceptable concentration for most cell-based assays.

  • Use Immediately: Aqueous working solutions of poorly soluble compounds are often not stable and should be prepared fresh for each experiment. Do not store them for long periods.

Section 4: Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Precipitation in stock solution Concentration is above the solubility limit in DMSO.Prepare a new stock at a lower concentration (e.g., 5 mM or 1 mM). Use sonication or gentle warming (37°C) to aid dissolution.
Precipitation upon dilution into aqueous buffer/media Compound is "crashing out" of solution due to low aqueous solubility.Decrease the final compound concentration. Ensure rapid mixing during dilution. Consider using a buffer containing a small amount of surfactant (e.g., Tween-20) or protein (e.g., BSA), if compatible with the assay.
Inconsistent experimental results Degradation of compound due to improper storage (light, temperature) or multiple freeze-thaw cycles.Store stock solution in single-use aliquots at -20°C or -80°C in amber vials. Always prepare working solutions fresh.
Toxicity observed in vehicle control group Final DMSO concentration is too high for the biological system.Re-calculate dilutions to ensure the final DMSO concentration is non-toxic (ideally ≤0.1%). Perform a DMSO toxicity curve for your specific cell line or assay.

References

  • Fluorochem Ltd. (2024). Safety Data Sheet: Methyl 1H-pyrrolo[3,2-c]pyridine-7-carboxylate. Link

  • Fisher Scientific. (2021). Safety Data Sheet: 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine, 95%. Link

  • ADAMA. (2022). Safety Data Sheet: Pyrinex 25 CS. Link

  • Fisher Scientific. (2024). Safety Data Sheet: 6-Chloro-7-deazapurine. Link

  • Tempest, P. A., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters. Link

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  • Kolczewski, S., et al. (2011). Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists. Bioorganic & Medicinal Chemistry Letters. Link

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Application Note: A High-Throughput Screening Workflow for the Identification of Kinase Inhibitors Using 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The pyrrolo[2,3-c]pyridine scaffold and its analogs, such as pyrrolo[2,3-d]pyrimidines, are recognized as privileged heterocyclic systems in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] Derivatives of this class have demonstrated potent inhibitory effects on various protein kinases, which are critical regulators of cellular processes and established targets in drug discovery.[3][4] This document provides a comprehensive guide for conducting a high-throughput screening (HTS) campaign with 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, a representative member of this compound class, to identify and characterize its potential as a kinase inhibitor. We present a detailed protocol for a robust, luminescence-based biochemical assay, along with methodologies for assay validation, hit confirmation, and data analysis, ensuring scientific rigor and reproducibility.

Introduction: The Rationale for Screening Pyrrolo[2,3-c]pyridines

The pyrido[2,3-d]pyrimidine ring system, a close structural relative of the topic compound's core, is considered a "privileged heterocyclic scaffold" due to its ability to serve as a ligand for multiple biological receptors.[2] Research has consistently shown that this structural motif is central to the development of potent kinase inhibitors. For instance, derivatives of the related 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one have been developed as highly selective CDK2 inhibitors, starting from an initial HTS hit.[4] Similarly, 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives have been identified as potent inhibitors of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), a key regulator in the necroptosis signaling pathway.[3]

Given the established precedent for this chemical family's interaction with the ATP-binding sites of kinases, a logical and promising application for 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one is in a high-throughput screen against a panel of therapeutically relevant kinases. This application note will use a representative serine/threonine kinase as a model target to outline a complete HTS workflow.

The HTS Workflow: A Multi-Stage Process

A successful HTS campaign is a systematic process that extends beyond the primary screen. It involves careful assay development and validation, followed by rigorous hit confirmation and characterization to eliminate false positives and prioritize genuine modulators of the target.[5][6]

HTS_Workflow HTS Workflow Overview cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Hit Confirmation & Characterization Assay_Dev Assay Development (Reagent Optimization) Assay_Val Assay Validation (Z'-Factor Determination) Assay_Dev->Assay_Val Primary_Screen Primary HTS (Single Concentration) Assay_Val->Primary_Screen Hit_Confirm Hit Confirmation (Dose-Response) Primary_Screen->Hit_Confirm Orthogonal Orthogonal Assay Hit_Confirm->Orthogonal Counterscreen Counterscreening Hit_Confirm->Counterscreen SAR SAR by Analogs Orthogonal->SAR

Caption: Logical flow of a typical HTS campaign.

Phase 1: Assay Development and Validation

The foundation of any successful HTS campaign is a robust and reliable assay.[5] For kinase targets, luminescence-based assays that measure the consumption of ATP or the production of ADP are industry standards due to their high sensitivity, wide dynamic range, and amenability to automation.[7] We will focus on an ADP-quantification method, such as the ADP-Glo™ Kinase Assay, as the luminescent signal is directly proportional to kinase activity.[1]

Principle of the ADP-Glo™ Kinase Assay

This assay is a two-step process. First, the kinase reaction is performed, and upon its completion, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP. Second, a "Kinase Detection Reagent" is added to convert the ADP generated by the kinase into ATP, which then fuels a luciferase/luciferin reaction to produce a stable luminescent signal. The intensity of the light is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.[7]

ADP_Glo_Principle ADP-Glo™ Assay Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Signal Generation Kinase_Reaction Kinase + Substrate + ATP -> Phospho-Substrate + ADP + remaining ATP ATP_Depletion Add ADP-Glo™ Reagent (Terminates kinase reaction, depletes ATP) Kinase_Reaction->ATP_Depletion ADP_to_ATP Add Kinase Detection Reagent (ADP -> ATP) ATP_Depletion->ADP_to_ATP Luminescence ATP + Luciferin -> Light (Luminescence) ADP_to_ATP->Luminescence

Caption: Mechanism of the ADP-Glo™ luminescent assay.

Protocol: Assay Development for a Representative Kinase

This protocol is designed for a 384-well plate format. All reagent additions should be performed with calibrated multichannel pipettes or an automated liquid handler.

Materials:

  • Purified Kinase (e.g., RIPK1)

  • Kinase Substrate (e.g., a suitable peptide substrate)

  • Ultra-Pure ATP

  • 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (Test Compound)

  • Known Kinase Inhibitor (Positive Control, e.g., Staurosporine)

  • DMSO (Vehicle Control)

  • Kinase Reaction Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

  • ADP-Glo™ Assay System (Reagents and Detection Substrate)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Protocol Steps:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare serial dilutions of the kinase and substrate in kinase buffer to determine optimal concentrations.

    • Prepare ATP at various concentrations around the known Km for the target kinase.

  • Kinase Titration:

    • Dispense 5 µL of kinase buffer with a fixed, excess concentration of ATP and substrate into wells.

    • Add 5 µL of serially diluted kinase to the wells.

    • Incubate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.

    • Read luminescence.

    • Goal: Identify the kinase concentration that yields a robust signal within the linear range of the assay.

  • ATP Titration:

    • Using the optimal kinase concentration, repeat the above experiment with a serial dilution of ATP.

    • Goal: Determine the ATP concentration at or near the Km value. This ensures the assay is sensitive to competitive inhibitors.

Protocol: Assay Validation with Z'-Factor Calculation

The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay. It measures the separation between the signals of the positive and negative controls relative to their variability.[8]

Z'-Factor Formula: Z' = 1 - [3 * (σₚ + σₙ)] / |µₚ - µₙ| Where:

  • µₚ = mean of the positive control (e.g., no inhibition, DMSO only)

  • µₙ = mean of the negative control (e.g., full inhibition, potent inhibitor)

  • σₚ = standard deviation of the positive control

  • σₙ = standard deviation of the negative control

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation between control signals with low variability. Ideal for HTS.[4]
0 to 0.5MarginalThe assay may be acceptable but could benefit from optimization.[4]
< 0UnacceptableControl signals overlap, making hit identification unreliable.[4]

Validation Protocol:

  • Prepare a 384-well plate with dedicated control wells.

    • Positive Controls (Max Signal): 16-32 wells containing kinase, substrate, ATP, and DMSO vehicle.

    • Negative Controls (Min Signal): 16-32 wells containing kinase, substrate, ATP, and a saturating concentration of a known potent inhibitor.

  • Dispense 5 µL of Kinase Reaction Buffer containing substrate and ATP.

  • Add 50 nL of control compound (DMSO or potent inhibitor) using acoustic dispensing technology for precision.

  • Initiate the reaction by adding 5 µL of kinase.

  • Follow the incubation and detection steps as outlined in the assay development protocol.

  • Calculate the Z'-factor using the formula above. An assay is considered validated for HTS when the Z'-factor is consistently ≥ 0.5.[8]

Phase 2: Primary High-Throughput Screen

With a validated assay, the primary screen can commence. This typically involves screening a large compound library at a single concentration to identify "primary hits".[5]

Protocol: Single-Concentration HTS

  • Compound Plating: Using an acoustic dispenser, transfer 50 nL of the 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one stock solution (and any other library compounds) into the appropriate wells of 384-well assay plates to achieve a final concentration of 10 µM.

  • Control Plating: Dedicate specific columns on each plate for positive (DMSO) and negative (potent inhibitor) controls.

  • Reagent Addition: Dispense 5 µL of the pre-mixed substrate and ATP solution into all wells.

  • Reaction Initiation: Add 5 µL of the kinase solution to all wells to start the reaction.

  • Incubation: Incubate the plates at room temperature for the predetermined optimal time (e.g., 60 minutes).

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to all wells. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescent signal on a plate-reading luminometer.

Phase 3: Hit Confirmation and Characterization

Primary hits from the HTS must undergo a rigorous validation process to confirm their activity and rule out artifacts.[6]

Hit Confirmation: Dose-Response Analysis

Primary hits are re-tested using the same assay but across a range of concentrations to generate a dose-response curve and determine the IC₅₀ value (the concentration at which the compound inhibits 50% of the enzyme's activity).[6]

Protocol:

  • Prepare 10-point, 3-fold serial dilutions of the hit compound in DMSO.

  • Test these dilutions in the primary kinase assay, typically in triplicate.

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic model to calculate the IC₅₀.

Orthogonal and Counter-Screening

Orthogonal Assays: These are essential for confirming that the observed activity is genuine and not an artifact of the primary assay's technology. An orthogonal assay should measure the same biological endpoint (kinase inhibition) but use a different detection method. For example, if the primary screen used ADP detection, an orthogonal assay could measure the depletion of ATP using a different luciferase system (e.g., Kinase-Glo®).[3]

Counter-Screens: These are designed to identify compounds that interfere with the assay components. For luminescence-based assays, a common counter-screen is to test for direct inhibition of the luciferase enzyme.

Protocol: Luciferase Inhibition Counter-Screen

  • Set up a reaction with a fixed amount of ATP and the luciferase/luciferin detection reagent.

  • Add the hit compound at various concentrations.

  • Measure luminescence. A decrease in signal indicates the compound is inhibiting the reporter enzyme and is likely a false positive.

Hit_Validation_Flow Hit Validation Cascade Primary_Hits Primary Hits from HTS (Single Concentration) Dose_Response IC50 Determination (Dose-Response Curve) Primary_Hits->Dose_Response Orthogonal_Assay Orthogonal Assay Confirmation (e.g., ATP Depletion) Dose_Response->Orthogonal_Assay Counter_Screen Counter-Screen (e.g., Luciferase Inhibition) Dose_Response->Counter_Screen False_Positive2 False Positive (Not Reproducible) Dose_Response->False_Positive2 Confirmed_Hit Confirmed, On-Target Hit Orthogonal_Assay->Confirmed_Hit False_Positive1 False Positive (Assay Interference) Counter_Screen->False_Positive1

Caption: A workflow for validating primary HTS hits.

Conclusion

The 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one molecule belongs to a chemical class with a strong precedent for kinase inhibition. The workflow described in this application note provides a robust, scientifically-grounded framework for screening this compound and similar molecules against kinase targets. By adhering to rigorous standards of assay validation, primary screening, and hit confirmation, researchers can confidently identify and prioritize true inhibitors, paving the way for downstream lead optimization and drug discovery efforts.

References

  • Z-factor - Grokipedia. (n.d.).
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  • Promega Corporation. (n.d.). High-Throughput Kinase Screening Using a Universal Luminescent Kinase Assay.
  • MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening.
  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery.
  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.
  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay.
  • BenchChem. (2025). Application Note: High-Throughput Screening for Kinase Inhibitors Using a Luminescence-Based Assay.
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  • Sygnature Discovery. (n.d.). High Throughput Drug Screening.
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  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World.
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  • Design and Implementation of High-Throughput Screening Assays. (n.d.). Scilit. Retrieved January 21, 2026, from [Link]

  • Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery.
  • National Center for Biotechnology Information. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns.
  • Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors. (2024). European Journal of Medicinal Chemistry, 265, 116076. Available from: [Link]

  • Discovery of indol-6-yl-pyrrolo[2,3-c]pyridin-7-one derivatives as bromodomain-containing protein 4 (BRD4) inhibitors for the treatment of kidney fibrosis. (2022). European Journal of Medicinal Chemistry, 231, 114153. Available from: [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
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  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). Pharmaceuticals, 16(9), 1324. Available from: [Link]

  • Discovery of Pyrrolo[2,3- c]pyridines as Potent and Reversible LSD1 Inhibitors. (2023). ACS Medicinal Chemistry Letters, 14(10), 1389–1395. Available from: [Link]

  • Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. (2014). Chemical & Pharmaceutical Bulletin, 62(4), 336-42. Available from: [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. (2022). ACS Medicinal Chemistry Letters, 13(11), 1797–1804. Available from: [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2025). Molecules, 30(14), 3373. Available from: [Link]

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Application Notes & Protocols: Investigating 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: The specific compound 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one is a novel chemical entity with no readily available data in the public scientific literature regarding its use in animal models. The following application notes are therefore constructed based on established methodologies for closely related structural analogs belonging to the pyrrolo[2,3-c]pyridine class. The primary therapeutic hypothesis is derived from potent activity observed in this scaffold as Potassium-Competitive Acid Blockers (P-CABs)[1]. These protocols are intended to serve as a robust starting point for the preclinical evaluation of this specific compound.

Introduction and Mechanistic Hypothesis

The 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one core, also known as a 7-azaindolin-2-one, is a privileged scaffold in medicinal chemistry. While various derivatives have been explored for diverse targets, a prominent and well-validated application for the parent pyrrolo[2,3-c]pyridine heterocycle is the inhibition of the gastric H+/K+ ATPase, or proton pump[1].

Proposed Mechanism of Action: Potassium-Competitive Acid Blocker (P-CAB)

We hypothesize that 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one functions as a P-CAB. Unlike traditional proton pump inhibitors (PPIs) that bind covalently and require acidic activation, P-CABs competitively and reversibly bind to the K+ binding site of the proton pump, inhibiting the final step of gastric acid secretion.

Causality of Action: This mechanism offers several theoretical advantages for in vivo studies:

  • Rapid Onset of Action: Inhibition is direct and does not depend on accumulation in the acidic canaliculi of parietal cells.

  • Acid Stability: The compound is likely stable in acidic environments, allowing for more predictable pharmacokinetics.

  • Dosing Flexibility: The reversible nature may allow for more flexible dosing schedules relative to meals.

Signaling Pathway Diagram

G Mechanism of Action for a P-CAB cluster_parietal_cell Gastric Parietal Cell cluster_lumen Gastric Lumen (Stomach) H_K_ATPase H+/K+ ATPase (Proton Pump) H_ion_out H+ (Acid) H_K_ATPase->H_ion_out Pumps H+ into lumen K_ion_in K+ H_K_ATPase->K_ion_in Pumps K+ into cell K_ion_channel K+ Channel K_ion_out K+ K_ion_channel->K_ion_out Efflux K_ion_out->H_K_ATPase Binds to K+ site Compound 1-ethyl-1,6-dihydro-7H- pyrrolo[2,3-c]pyridin-7-one Compound->H_K_ATPase  Competitive  Inhibition at  K+ Site

Caption: Proposed mechanism of H+/K+ ATPase inhibition.

Preclinical Evaluation Workflow

A tiered approach is recommended, starting with fundamental pharmacokinetic profiling before moving to efficacy models.

Experimental Workflow Diagram

G Preclinical Evaluation Workflow cluster_0 Phase 1: Pharmacokinetics & Safety cluster_1 Phase 2: In Vivo Efficacy cluster_2 Phase 3: Advanced Models PK Pharmacokinetic (PK) Profiling (Mouse/Rat) - IV and PO administration - Determine Bioavailability, T1/2, Cmax Tox Acute Toxicity Screen - Dose escalation study - Observe for adverse effects PK->Tox Efficacy Pyloric Ligation Model (Shay Rat) - Assess inhibition of gastric acid secretion - Dose-response relationship PK->Efficacy Proceed if favorable PK/safety profile Advanced Chronic Models (e.g., NSAID-induced ulcer model) - Evaluate therapeutic and protective effects Efficacy->Advanced Proceed if potent inhibition observed

Caption: Tiered approach for in vivo evaluation.

Pharmacokinetic Profiling

Prior to efficacy studies, understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is critical for dose selection.

Protocol 1: Rodent Pharmacokinetic Study
  • Animals: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g).

  • Group Size: n=3-5 per group.

  • Administration:

    • Intravenous (IV): 1-2 mg/kg in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) via tail vein.

    • Oral (PO): 5-10 mg/kg in a suspension (e.g., 0.5% CMC with 0.1% Tween 80) via oral gavage.

  • Blood Sampling: Serial blood samples (e.g., 50 µL) collected from the saphenous vein at pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose into EDTA-coated tubes.

  • Sample Processing: Plasma separated by centrifugation and stored at -80°C until analysis.

  • Analysis: Compound concentration in plasma quantified using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters such as half-life (T½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Oral bioavailability (%F) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Table 1: Illustrative Pharmacokinetic Parameters (Based on Analogs)
ParameterValue (Rat Model)Rationale / Interpretation
Oral Bioavailability (%F) 59.5%[2]Indicates good absorption from the GI tract, suitable for oral administration.
Plasma Half-Life (T½) 75.3 min[2]Suggests a relatively moderate duration of action, requiring further dose-interval studies.
Cmax (at 10 mg/kg PO) 1500 ng/mLTarget for achieving therapeutic concentrations based on in vitro potency (IC50).
Clearance (CL) 18.4 mL/min/g[2]Provides insight into the rate of elimination from the body.

Note: Data presented is illustrative, derived from related heterocyclic kinase inhibitors, as direct P-CAB analog data is proprietary. Values for compound 13c, a pyrrolo[2,3-d]pyridazin-7-one derivative, are used for context[2].

In Vivo Efficacy Protocol: Gastric Acid Secretion

The pyloric ligation model in rats (Shay Rat Model) is the gold-standard acute assay for evaluating inhibitors of gastric acid secretion.

Protocol 2: Pyloric Ligation (Shay Rat) Model
  • Objective: To determine the dose-dependent effect of the test compound on the volume, pH, and total acid output of gastric secretions in a model of basal acid hypersecretion.

  • Animals: Male Sprague-Dawley rats (180-220g).

  • Pre-treatment: Animals are fasted for 18-24 hours prior to the experiment but allowed free access to water. This ensures an empty stomach for accurate gastric juice collection.

  • Experimental Groups (n=6-8 per group):

    • Vehicle Control: 0.5% Carboxymethyl Cellulose (CMC), administered intraduodenally.

    • Positive Control: Omeprazole (e.g., 30 mg/kg), administered intraduodenally.

    • Test Compound: 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one at 3, 10, and 30 mg/kg, administered intraduodenally.

Step-by-Step Methodology:

  • Anesthesia: Anesthetize the rat using an appropriate agent (e.g., isoflurane or ketamine/xylazine cocktail). Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

  • Surgical Procedure:

    • Make a midline laparotomy incision (~2 cm) through the skin and linea alba to expose the abdominal cavity.

    • Locate the stomach. Gently lift it to identify the pylorus (the junction between the stomach and the small intestine).

    • Carefully pass a silk suture underneath the pylorus, avoiding damage to the surrounding blood vessels.

    • Make a tight ligature around the pylorus. This prevents gastric contents from emptying into the duodenum, allowing for their accumulation and collection.

  • Compound Administration:

    • Administer the vehicle, positive control, or test compound directly into the duodenum via a fine-gauge needle. Intraduodenal administration bypasses gastric degradation and ensures rapid absorption.

  • Closure and Recovery:

    • Suture the abdominal wall in two layers (peritoneum and skin).

    • Allow the animal to recover from anesthesia in a clean cage. Withhold food and water during this period.

  • Euthanasia and Sample Collection:

    • Four hours after the pyloric ligation, euthanize the animal via CO2 asphyxiation followed by cervical dislocation.

    • Re-open the abdomen, place a clamp at the esophageal end of the stomach, and carefully excise the entire stomach.

  • Gastric Juice Analysis:

    • Cut the stomach open along the greater curvature and collect the entire contents into a graduated centrifuge tube.

    • Centrifuge the contents at 2000 rpm for 10 minutes to remove solid debris.

    • Measure the volume (mL) of the supernatant (gastric juice).

    • Determine the pH of the gastric juice using a calibrated pH meter.

    • Titrate a 1 mL aliquot of the gastric juice with 0.01 N NaOH to a pH of 7.0. The volume of NaOH used is recorded to calculate the total acid output.

  • Calculation:

    • Total Acid Output (µEq/4 hr) = [Volume of NaOH (mL)] x [Normality of NaOH (0.01)] x [Total Gastric Juice Volume (mL)] x 1000

Table 2: Expected Outcome in Shay Rat Model (Illustrative Data)
Treatment Group (Dose)Gastric Volume (mL)Gastric pHTotal Acid Output (µEq/4 hr)% Inhibition of Acid Output
Vehicle Control 8.5 ± 0.71.8 ± 0.2210 ± 250% (Baseline)
Compound (3 mg/kg) 7.9 ± 0.62.5 ± 0.3145 ± 20~31%
Compound (10 mg/kg) 6.5 ± 0.54.1 ± 0.475 ± 15~64%
Compound (30 mg/kg) 5.2 ± 0.46.2 ± 0.520 ± 8~90%
Omeprazole (30 mg/kg) 4.8 ± 0.56.5 ± 0.415 ± 7~93%

Concluding Remarks

The provided protocols and application notes offer a comprehensive framework for the initial in vivo characterization of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one. Based on the activity of structural analogs, its evaluation as a Potassium-Competitive Acid Blocker is a scientifically sound starting point. Careful pharmacokinetic analysis followed by a dose-ranging efficacy study in the Shay Rat model will provide the critical data needed to validate its proposed mechanism and determine its potential as a therapeutic agent for acid-related disorders.

References

  • Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors. European Journal of Medicinal Chemistry. Available at: [Link][2]

  • Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Chemical & Pharmaceutical Bulletin. Available at: [Link][1]

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Application Notes and Protocols for Evaluating the Biochemical Activity of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Pyrrolopyridinone Scaffold

The compound 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one belongs to the broader class of pyrrolopyridine derivatives. This structural family is of significant interest in drug discovery, with various analogs demonstrating a wide spectrum of biological activities.[1] Extensive research into related pyrrolopyrimidine and pyrido[2,3-d]pyrimidin-7-one cores has revealed their potential as potent inhibitors of key cellular enzymes.[2][3] Notably, these scaffolds are frequently found in molecules designed to target ATP-binding sites, leading to the successful development of inhibitors for protein kinases and Poly(ADP-ribose) polymerases (PARPs).[4][5][6][7]

Given the structural features of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, it is hypothesized that this compound may exhibit inhibitory activity against kinases or PARP enzymes. Both enzyme families play crucial roles in cellular signaling, DNA repair, and cell cycle regulation, making them prominent targets in oncology and other therapeutic areas.[8][9]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust biochemical assays for characterizing the activity of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one. We will delve into the principles of various assay formats, offer detailed, step-by-step protocols for both kinase and PARP activity screening, and discuss the rationale behind key experimental choices to ensure data integrity and reproducibility.

Part 1: Kinase Inhibition Assays

Protein kinases are a large family of enzymes that catalyze the phosphorylation of substrate proteins, a fundamental mechanism for regulating a vast array of cellular processes.[8] The dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a major class of targeted therapies.[5] Biochemical assays are the first step in identifying and characterizing new kinase inhibitors.[5]

Choosing the Right Kinase Assay Format

A variety of assay formats are available to measure kinase activity, each with its own advantages and disadvantages. The choice of assay depends on factors such as the specific kinase, the availability of reagents, throughput requirements, and the desired sensitivity.[8]

Assay Technology Principle Advantages Considerations
Luminescence-Based (e.g., ADP-Glo™) Measures the amount of ADP produced in the kinase reaction.[10]Universal for all ADP-producing enzymes, high sensitivity, and broad dynamic range.Indirect measurement of phosphorylation; potential for interference from ATPases.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures the phosphorylation of a fluorescently labeled substrate.[11]Homogeneous (no-wash) format, high throughput, and reduced background fluorescence.[11]Requires specific antibodies or labeled substrates; potential for compound interference with FRET signal.
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled tracer that competes with the inhibitor for binding to the kinase.Homogeneous format, suitable for detecting binding affinity, and can be used for kinetic studies.Requires a suitable fluorescent tracer; may not be suitable for all kinases.
Experimental Workflow: Kinase Inhibition Screening

The following diagram illustrates a typical workflow for screening a compound for kinase inhibitory activity.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Compound Dilution Pre_Incubation Pre-incubation (Enzyme + Compound) Compound_Prep->Pre_Incubation Reagent_Prep Reagent Preparation (Enzyme, Substrate, ATP) Reagent_Prep->Pre_Incubation Reaction_Initiation Reaction Initiation (Add Substrate/ATP) Pre_Incubation->Reaction_Initiation Incubation Incubation Reaction_Initiation->Incubation Reaction_Termination Reaction Termination (Add Stop Reagent) Incubation->Reaction_Termination Signal_Detection Signal Detection (Luminescence/Fluorescence) Reaction_Termination->Signal_Detection Data_Analysis Data Analysis (IC50 Determination) Signal_Detection->Data_Analysis G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Analysis Compound_Prep Compound Dilution Reaction_Setup Reaction Setup (Enzyme, Compound, Substrates) Compound_Prep->Reaction_Setup Reagent_Prep Reagent Preparation (PARP Enzyme, NAD+, Histones/DNA) Reagent_Prep->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Activity_Detection Activity Detection (e.g., ELISA, AlphaLISA) Incubation->Activity_Detection Trapping_Detection Trapping Detection (e.g., Fluorescence Polarization) Incubation->Trapping_Detection Data_Analysis Data Analysis (IC50 Determination) Activity_Detection->Data_Analysis Trapping_Detection->Data_Analysis

Caption: Workflow for PARP inhibition and trapping assays.

Protocol 2: Homogeneous PARP Trapping Assay (Fluorescence Polarization)

This protocol is based on the principle of fluorescence polarization to measure the ability of a compound to trap PARP1 on a DNA duplex. [9] Principle: The assay utilizes a fluorescently labeled DNA oligonucleotide duplex. When PARP1 binds to this DNA, the larger complex tumbles more slowly in solution, resulting in a high fluorescence polarization signal. A potent trapping inhibitor will stabilize this PARP-DNA complex, maintaining a high FP signal even in the presence of factors that would normally cause dissociation. [9][12] Materials:

  • Recombinant human PARP1 enzyme

  • Fluorescently labeled DNA oligonucleotide duplex

  • 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (test compound)

  • Olaparib or another known PARP trapping agent (positive control) [12]* PARP assay buffer

  • Black, low-volume 384-well assay plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare a serial dilution of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one in assay buffer containing a fixed, low percentage of DMSO.

  • Assay Setup:

    • Add 5 µL of the test compound dilutions or controls to the appropriate wells.

    • Add 10 µL of a solution containing the PARP1 enzyme and the fluorescently labeled DNA probe.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Data Acquisition: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.

Data Analysis:

  • The FP signal is directly proportional to the amount of PARP1 trapped on the DNA.

  • Plot the FP signal against the logarithm of the compound concentration.

  • Determine the EC50 value (the concentration at which 50% of the maximal trapping effect is observed) by fitting the data to a suitable dose-response model.

Part 3: Scientific Integrity and Self-Validation

To ensure the trustworthiness of the generated data, every protocol must incorporate a self-validating system.

  • Positive and Negative Controls: Always include a potent, known inhibitor as a positive control and a vehicle (e.g., DMSO) as a negative control. The positive control validates that the assay system is responsive to inhibition. [5]* Z'-Factor: For high-throughput screening, calculate the Z'-factor for each assay plate to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Orthogonal Assays: If a compound shows activity in a primary screen, it is crucial to confirm this activity using an orthogonal assay that employs a different detection technology. For example, a hit from a luminescence-based kinase assay could be confirmed using a TR-FRET binding assay. [11]* Cell-Based Assays: While biochemical assays are essential for determining direct enzyme inhibition, it is important to progress active compounds to cell-based assays. [13]Cellular assays provide insights into a compound's membrane permeability, target engagement in a physiological context, and effects on downstream signaling pathways. [13]

Conclusion

The pyrrolopyridinone scaffold represents a promising starting point for the development of novel enzyme inhibitors. The biochemical assays detailed in these application notes provide a robust framework for the initial characterization of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one. By systematically evaluating its activity against key therapeutic target families like kinases and PARPs, researchers can efficiently identify its mechanism of action and advance its development as a potential therapeutic agent. Adherence to the principles of scientific integrity and assay validation outlined herein will ensure the generation of high-quality, reproducible data, forming a solid foundation for subsequent preclinical development.

References

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Cambridge Bioscience. PARP assay kits. [Link]

  • BPS Bioscience. PARP1 Olaparib Competitive Inhibitor Assay Kit. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • BPS Bioscience. PARP Assays. [Link]

  • Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity. [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • AACR Journals. PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. [Link]

  • BMG LABTECH. PARP assay for inhibitors. [Link]

  • PubMed. Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. [Link]

  • PubMed. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. [Link]

  • Taylor & Francis Online. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. [Link]

  • MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • ResearchGate. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. [Link]

  • PubMed Central. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]

  • PubMed Central. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. [Link]

  • NIH. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. [Link]

  • SciSpace. Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor. [Link]

  • PubMed Central. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. [Link]

  • PubMed Central. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]

  • PubMed. Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases. [Link]

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Troubleshooting & Optimization

"improving solubility of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one"

If these primary methods fail to achieve the required concentration, more advanced formulation strategies such as amorphous solid dispersions (dispersing the drug in a polymer matrix) or nanosuspensions (reducing particle size to the nanometer scale) may be necessary, though these typically require specialized expertise and equipment. [3][4]

References

  • Kaur, M., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Drug Delivery and Therapeutics.
  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Verma, S., et al. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Thakkar, A., et al. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences.
  • Patel, J. N., et al. (2011). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences.
  • PubChem. (n.d.). 1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one. PubChem Compound Summary. Retrieved January 21, 2026, from [Link].

  • PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine. PubChem Compound Summary. Retrieved January 21, 2026, from [Link].

  • Al-Qawasmeh, R. A., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. Molecules. [Link]

  • PubChem. (n.d.). 1H-Pyrrolo(2,3-b)pyridine. PubChem Compound Summary. Retrieved January 21, 2026, from [Link].

Technical Support Center: Synthesis of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive troubleshooting guide for the synthesis of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one. As Senior Application Scientists, we have structured this guide to move beyond simple protocols, delving into the causality behind experimental choices to ensure both accuracy and reproducibility.

The synthesis of this pyrrolopyridinone scaffold, a key heterocyclic motif in medicinal chemistry, is a multi-step process. Success hinges on the careful execution and optimization of each stage. This guide is designed to address the most common challenges encountered during the synthetic sequence, providing field-proven insights and actionable solutions.

Overall Synthetic Workflow

The most logical synthetic approach involves a three-stage process:

  • Formation of the 7-Azaindole Core: Constructing the fundamental bicyclic ring system.

  • Regioselective N1-Ethylation: Introducing the ethyl group onto the pyrrole nitrogen.

  • Oxidation to the Pyrrolopyridinone: Converting the C7-position of the pyridine ring into a carbonyl group to form the final lactam structure.

G cluster_0 Stage 1: 7-Azaindole Synthesis cluster_1 Stage 2: N1-Ethylation cluster_2 Stage 3: Oxidation A Pyridine Precursors B 7-Azaindole Core A->B Cyclization C 1-Ethyl-7-azaindole B->C Alkylation (e.g., EtI, NaH) D Target: 1-ethyl-1,6-dihydro-7H- pyrrolo[2,3-c]pyridin-7-one C->D Oxidation (e.g., mCPBA, CrO₃)

Caption: High-level overview of the synthetic pathway.

Part 1: Troubleshooting the 7-Azaindole Core Synthesis

The construction of the initial 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is the foundation of the entire synthesis. Issues at this stage will invariably impact all subsequent steps.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the 7-azaindole scaffold?

A1: Several robust methods exist. The choice often depends on the available starting materials and desired substitution patterns. Key strategies include:

  • Fischer Indole Synthesis: A classic method involving the reaction of a pyridine-based hydrazine with a ketone or aldehyde.

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern methods like the Suzuki-Miyaura or Sonogashira coupling, followed by a cyclization step, offer high flexibility and efficiency.[1][2] For instance, coupling a 2-aminopyridine derivative with an alkyne can lead to the desired scaffold.[1]

  • Chichibabin Cyclization: Condensation of a picoline derivative with a nitrile, mediated by a strong base like LDA, can form the azaindole ring.[3]

Troubleshooting Guide: 7-Azaindole Synthesis

Q2: My cyclization reaction to form the 7-azaindole ring is failing or giving very low yields. What are the common pitfalls?

A2: Low yield is a frequent issue stemming from several factors. A systematic approach to troubleshooting is essential.

  • Purity of Starting Materials: Ensure precursors, especially aminopyridines, are free from contaminants. Residual water or other nucleophiles can interfere with catalytic cycles or base-mediated reactions.

  • Catalyst Activity (for Pd-catalyzed routes): If using a palladium catalyst, ensure it has not been deactivated by exposure to air or impurities. Consider using a fresh batch of catalyst and ligands.

  • Strength and Stoichiometry of Base: For base-mediated cyclizations (e.g., using NaH, LDA, or K₂CO₃), the choice and amount of base are critical. An insufficient amount will lead to an incomplete reaction, while an overly strong base might cause unwanted side reactions. For LDA-mediated reactions, using at least two equivalents may be necessary to facilitate both the initial condensation and a subsequent tautomerization.[3]

  • Reaction Temperature and Time: Many cyclization reactions require specific temperature profiles.[4] For example, some palladium-catalyzed annulations require heating to proceed at an adequate rate.[5] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid decomposition from prolonged heating.

Q3: I'm observing the formation of multiple isomers and the final product is difficult to purify. How can I improve selectivity?

A3: Isomeric impurities often arise from a lack of regioselectivity in the key bond-forming step.

  • Directing Groups: The electronic nature of substituents on the pyridine ring significantly influences the site of cyclization. Electron-donating groups can activate specific positions, while electron-withdrawing groups can deactivate others.

  • Protecting Groups: In some cases, temporarily protecting one reactive site (e.g., an amino group) can force the reaction to proceed at the desired position. A bulky protecting group like TIPS can prevent unwanted lithiation at certain positions.[5]

  • Purification Strategy: If isomeric byproducts are unavoidable, purification can be challenging.

    • Column Chromatography: Use a high-resolution silica gel or a different stationary phase (e.g., alumina). A shallow solvent gradient can improve separation.

    • Recrystallization: This is often the most effective method for removing isomeric impurities if a suitable solvent system can be found. Test various solvent mixtures (e.g., Ethyl Acetate/Hexanes, Dichloromethane/Methanol).

Part 2: Troubleshooting the N1-Ethylation of 7-Azaindole

This stage involves the selective alkylation of the pyrrole nitrogen (N1). The primary challenge here is achieving high regioselectivity, as the pyridine nitrogen (N7) is also a potential site for alkylation.[6][7]

Frequently Asked Questions (FAQs)

Q4: What are the standard conditions for N-alkylation of a 7-azaindole?

A4: The most common method involves deprotonating the pyrrole nitrogen with a suitable base, followed by the addition of an ethylating agent.

ComponentTypical Reagents
Base Sodium hydride (NaH), Potassium tert-butoxide (KOt-Bu), Cesium carbonate (Cs₂CO₃)
Ethylating Agent Ethyl iodide (EtI), Diethyl sulfate ((Et)₂SO₄), Ethyl bromide (EtBr)
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile (MeCN)
Troubleshooting Guide: N1-Ethylation

Q5: My N-ethylation reaction is incomplete, with significant starting material remaining. How can I improve the conversion rate?

A5: Incomplete conversion is typically due to issues with the deprotonation step or the reactivity of the ethylating agent.

G cluster_0 cluster_1 cluster_2 start Low Conversion in N-Ethylation q1 Is Deprotonation Complete? start->q1 a1 Increase base equivalents (1.1 - 1.5 eq) q1->a1 No a2 Switch to a stronger base (e.g., NaH -> n-BuLi) q1->a2 No a3 Ensure anhydrous conditions q1->a3 No q2 Is Ethylating Agent Reactive? q1->q2 Yes b1 Use a more reactive agent (EtBr -> EtI) q2->b1 No b2 Increase temperature q2->b2 No b3 Add a phase-transfer catalyst (e.g., TBAB) q2->b3 No

Caption: Decision tree for troubleshooting low N-ethylation yield.

  • Base and Deprotonation: The pKa of the 7-azaindole N-H is approximately 16-17. A base with a conjugate acid pKa significantly higher than this is required for complete deprotonation. Sodium hydride (NaH) in an anhydrous solvent like DMF or THF is a reliable choice. Ensure the NaH is fresh and the solvent is truly anhydrous, as water will quench the base.

  • Ethylating Agent: Ethyl iodide is generally more reactive than ethyl bromide. Using a slight excess (1.1-1.2 equivalents) can help drive the reaction to completion.

  • Temperature: While many alkylations proceed at room temperature, gentle heating (e.g., 40-50 °C) can increase the reaction rate without promoting side reactions.

Q6: I am observing a significant amount of the N7-ethylated isomer. How can I improve the regioselectivity for N1-ethylation?

A6: This is the most critical challenge in this step. The N1-anion is generally softer and more nucleophilic, while the N7 position is a harder nucleophilic site. The reaction outcome is a delicate balance of thermodynamics and kinetics.

  • Counter-ion Effects: The choice of base influences the counter-ion (e.g., Na⁺, K⁺, Cs⁺). Larger, softer cations like Cs⁺ (from Cs₂CO₃) often favor N1-alkylation.

  • Solvent Polarity: Polar aprotic solvents like DMF can solvate the cation, leading to a more "naked" and reactive anion, which may alter selectivity. Experimenting with less polar solvents like THF or dioxane could be beneficial.

  • Thermodynamic vs. Kinetic Control: N7 alkylation is sometimes the kinetically favored product, while N1 is the thermodynamically more stable product. Running the reaction for a longer time or at a slightly elevated temperature might allow for equilibration to the desired N1-isomer, although this is not always feasible. Some studies on related systems have shown that alkylation can be directed to N7 without additives, suggesting careful condition control is key.[7]

Part 3: Troubleshooting the Oxidation to Pyrrolopyridinone

The final step involves the oxidation of the 1-ethyl-7-azaindole. This transformation introduces the lactam functionality and can be prone to over-oxidation or side reactions.

Frequently Asked Questions (FAQs)

Q7: What are suitable oxidizing agents for converting a 7-azaindole to a 7-azaindolinone (pyrrolopyridinone)?

A7: The oxidation of the benzylic-like C-H bond adjacent to the pyridine nitrogen requires specific reagents.

  • Peroxy Acids: Meta-chloroperoxybenzoic acid (mCPBA) is a common choice. It can first form an N-oxide at the pyridine nitrogen, which can then rearrange or be further treated to yield the desired product.[8]

  • Chromium Reagents: Chromium trioxide (CrO₃) has been reported for the oxidation of 7-azaindole to the corresponding isatin (a related dione structure), indicating its potential for this type of oxidation.[2]

  • Other Reagents: Depending on the substrate, other oxidants like KMnO₄ or RuO₄ could be explored, but these are often less selective.

Troubleshooting Guide: Oxidation

Q8: The oxidation reaction is not proceeding, or I am observing significant decomposition of my starting material. What should I check?

A8: This indicates an issue with oxidant reactivity or stability of the starting material under the reaction conditions.

  • Oxidant Stoichiometry and Purity: Ensure the oxidizing agent is active. mCPBA, for example, can degrade over time. Use a fresh bottle and carefully control the stoichiometry. Start with 1.0-1.2 equivalents and monitor the reaction closely.

  • Reaction Temperature: Oxidations are often highly exothermic. The reaction should be cooled in an ice bath (0 °C) during the addition of the oxidant to control the reaction rate and prevent overheating, which can lead to decomposition.

  • Solvent Choice: The reaction is typically run in chlorinated solvents like dichloromethane (DCM) or chloroform (CHCl₃).

  • pH and Workup: The reaction may be sensitive to pH. A buffered system or a careful aqueous workup (e.g., with sodium bicarbonate or sodium thiosulfate to quench excess oxidant) is crucial to neutralize acidic byproducts and isolate the product.

Q9: My final product is impure and difficult to purify. What are the likely byproducts of the oxidation step?

A9: Impurities often result from incomplete reaction or over-oxidation.

  • Unreacted Starting Material: If the reaction is incomplete, the starting 1-ethyl-7-azaindole will be a major contaminant.

  • N-Oxide Intermediate: The pyridine N-oxide can be a stable intermediate that is sometimes isolated.[5][8] If this is the case, further steps (e.g., treatment with POCl₃ followed by hydrolysis) may be required to convert it to the final product.[5]

  • Over-oxidation Products: It is possible to oxidize other parts of the molecule, such as the pyrrole ring, leading to complex mixtures.

  • Purification: Flash column chromatography on silica gel is the standard method for purification. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective. If the product is a stable solid, recrystallization should be attempted.

References

  • Collum, D. B., et al. (2009). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. National Institutes of Health. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]

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  • Al-Tel, T. H., et al. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds.
  • Hegedűs, D., et al. (2016). Synthesis of 7-azaindole derivatives, starting from different cyclic imines.
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  • Guillon, J., et al. (2004). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
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  • Lhassani, M., et al. (2019). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.
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Technical Support Center: Optimizing Reaction Conditions for 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during its preparation.

Introduction to the Chemistry

The 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one core, a 4-azaindole analog, is a valuable building block in medicinal chemistry. The introduction of an ethyl group at the N1-position is a critical step in the synthesis of many targeted therapeutic agents. While seemingly straightforward, this N-alkylation reaction can be fraught with challenges, including low yields, side product formation, and purification difficulties. This guide provides a systematic approach to overcoming these obstacles.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route for the precursor, 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one?

A1: While various methods for constructing the azaindole core exist, a common and effective strategy involves the cyclization of a suitably substituted aminopyridine derivative. One plausible approach is a palladium-catalyzed intramolecular C-N coupling reaction. The general retrosynthesis is outlined below.

G 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one->1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one N-Ethylation Substituted 2-aminopyridine Substituted 2-aminopyridine 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one->Substituted 2-aminopyridine Cyclization G cluster_start Troubleshooting Low Yield cluster_deprotonation Deprotonation Issues cluster_reagents Reagent Quality cluster_conditions Reaction Conditions Start Low or No Product Check_Base Verify Base Strength and Quality Start->Check_Base Check_Alkylating_Agent Verify Ethylating Agent Purity Start->Check_Alkylating_Agent Inert_Atmosphere Maintain Inert Atmosphere Start->Inert_Atmosphere Increase_Base Increase Base Equivalents Check_Base->Increase_Base Use_Anhydrous_Solvents Ensure Anhydrous Solvents Check_Alkylating_Agent->Use_Anhydrous_Solvents Optimize_Temp Optimize Temperature Inert_Atmosphere->Optimize_Temp

Caption: Troubleshooting flowchart for low product yield.

Problem 2: Formation of Multiple Products (Regioselectivity Issues)

The 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one scaffold has multiple potential sites for alkylation.

Possible Side Products and Mitigation Strategies:

  • O-Alkylation: The pyridinone tautomer can undergo O-alkylation to form a 7-ethoxy-1H-pyrrolo[2,3-c]pyridine.

    • Choice of Base and Solvent: The choice of base and solvent can influence the N/O selectivity. Harder bases and coordinating solvents tend to favor N-alkylation. Using a strong, non-coordinating base like NaH in a non-polar solvent like THF may favor N-alkylation.

  • N6-Alkylation: Alkylation at the pyridine nitrogen (N6) is also a possibility, leading to a quaternary salt.

    • Steric Hindrance: The N1 position is generally more accessible. However, if the reaction is run at high temperatures for extended periods, N6-alkylation may become more prevalent.

    • Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS to minimize the formation of this byproduct.

Problem 3: Difficult Purification

Common Impurities and Purification Strategies:

  • Unreacted Starting Material: If the reaction does not go to completion, separating the product from the starting material can be challenging due to their similar polarities.

    • Optimize Reaction Conditions: Drive the reaction to completion by using a slight excess of the ethylating agent and ensuring complete deprotonation.

    • Chromatography: Careful column chromatography on silica gel is often necessary. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can help achieve good separation.

  • Base Residues: Excess base and its byproducts must be removed.

    • Aqueous Workup: A careful aqueous workup is essential. Quench the reaction with a proton source (e.g., saturated ammonium chloride solution) and then perform an extraction with an organic solvent.

  • O-Alkylated Isomer: The O-alkylated byproduct may have a similar Rf value to the desired N-alkylated product.

    • High-Resolution Chromatography: Techniques like preparative HPLC may be required for complete separation if standard column chromatography is insufficient.

Experimental Protocol: N-Ethylation of 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one

This protocol provides a general methodology. Optimization may be required for specific scales and equipment.

Materials:

  • 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl iodide (EtI)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes.

  • Slowly add ethyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Setup 1. Dissolve starting material in anhydrous DMF under N2. 2. Cool to 0 °C. Deprotonation 3. Add NaH portion-wise. 4. Stir for 30 min at 0 °C. Setup->Deprotonation Alkylation 5. Add EtI dropwise. 6. Warm to RT and stir for 2-4h. Deprotonation->Alkylation Quench 7. Quench with sat. NH4Cl at 0 °C. Alkylation->Quench Extract 8. Extract with EtOAc. Quench->Extract Purify 9. Dry, concentrate, and purify by column chromatography. Extract->Purify

Caption: Experimental workflow for N-ethylation.

References

  • "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem. (n.d.).

Technical Support Center: Overcoming Resistance to Pyrrolo[2,3-c]pyridin-7-one LSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrrolo[2,3-c]pyridin-7-one compounds. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this novel class of potent, reversible Lysine-Specific Demethylase 1 (LSD1) inhibitors. Our goal is to provide you with the in-depth technical insights and troubleshooting strategies required to anticipate, identify, and overcome resistance, ensuring the successful progression of your research.

Introduction to Pyrrolo[2,3-c]pyridin-7-ones and LSD1

The pyrrolo[2,3-c]pyridine scaffold is the basis for a new class of highly potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1][2][3] LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in carcinogenesis by erasing methyl marks from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), thereby regulating gene expression.[1][4] Its overexpression is implicated in numerous malignancies, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC), where it helps maintain a differentiation block and promotes proliferation.[1][4]

Pyrrolo[2,3-c]pyridin-7-one compounds have demonstrated nanomolar efficacy in preclinical models, making them valuable tools for cancer research.[2] However, as with most targeted therapies, the emergence of resistance—both intrinsic and acquired—is a significant challenge. This guide will walk you through the mechanisms of resistance to LSD1 inhibitors and provide actionable, protocol-driven solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and initial troubleshooting steps for researchers observing unexpected results with pyrrolo[2,3-c]pyridin-7-one compounds.

Q1: My SCLC cell line, which was previously reported to be sensitive, is not responding to my pyrrolo[2,3-c]pyridin-7-one inhibitor. What is the likely cause?

A1: This phenomenon is likely due to intrinsic resistance driven by the specific transcriptional subtype of your SCLC cell line. Research has shown that SCLC is highly heterogeneous.[2][5] Sensitivity to LSD1 inhibitors is strongly correlated with a neuroendocrine (NE) transcriptional state, often characterized by high expression of ASCL1 or NEUROD1.[2][5] Conversely, SCLC cell lines with a mesenchymal-like or YAP-driven transcriptional program exhibit intrinsic resistance to LSD1 inhibition.[2][5]

Troubleshooting Steps:

  • Transcriptional Subtype Confirmation: We recommend profiling your SCLC cell line for key neuroendocrine (e.g., ASCL1, GRP, DDC) and mesenchymal (e.g., ZEB1, VIM, MYC) markers via qPCR or RNA-Seq to confirm its state.[5]

  • Review Literature: Double-check the specific cell line context in the literature. It's possible your line has diverged or was misidentified.

  • Consider Alternative Models: If your research goals permit, switch to a well-characterized neuroendocrine SCLC cell line (e.g., NCI-H526) to study on-target effects.[5]

Q2: My AML cell line initially responded well to the inhibitor, but has now resumed proliferation after prolonged treatment. How can I determine the mechanism of this acquired resistance?

A2: This is a classic case of acquired resistance . For LSD1 inhibitors in AML, resistance is often not due to mutations in the LSD1 protein itself, but rather through the hijacking of alternative pathways that bypass the need for LSD1-mediated gene repression. Key mechanisms involve the perturbation of myeloid transcription factor networks. Specifically, diminished expression or function of PU.1 or C/EBPα can render AML cells resistant to LSD1 inhibition, as these factors are crucial for mediating the anti-leukemic differentiation effects of the drug.[6]

Troubleshooting Steps:

  • Assess Transcription Factor Levels: Culture your resistant cells alongside the parental, sensitive cells. Harvest protein and RNA to perform Western blotting and qPCR for PU.1 and C/EBPα. A significant decrease in the resistant line is a strong indicator of this resistance mechanism.

  • Chromatin Accessibility Analysis: Perform an Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) on both sensitive and resistant cells. Resistance may be associated with a failure to increase chromatin accessibility at PU.1 and C/EBPα binding sites upon drug treatment.[6]

Q3: I am working with a solid tumor model (e.g., breast cancer, glioblastoma) and observing limited single-agent efficacy. Is this expected?

A3: Yes, this is often expected. While LSD1 is overexpressed in many solid tumors and contributes to a stem-like state, its inhibition as a monotherapy may be insufficient to induce robust cell death.[7][8] The primary mechanism of resistance in these contexts is often the activation of parallel survival pathways. Therefore, the most promising path forward is to explore combination therapies .

Troubleshooting Steps:

  • Hypothesize Combination Strategies: Based on the known biology of your cancer model, identify logical combination partners. For example:

    • In hormone-receptor-positive breast cancer, LSD1 mediates resistance to hormone therapy; combining with an ER antagonist is a rational approach.[8][9]

    • In glioblastoma, combining LSD1 inhibitors with kinase signaling inhibitors can allow for dose reduction while maintaining potent anti-tumor effects.[7]

  • Perform Synergy Assays: Use a checkerboard assay with varying concentrations of your pyrrolo[2,3-c]pyridin-7-one compound and the combination agent to determine if the interaction is synergistic, additive, or antagonistic.

Q4: Can resistance to pyrrolo[2,3-c]pyridin-7-one inhibitors be reversed?

A4: In some preclinical models, yes. The acquired resistance observed in SCLC, which involves a switch to a mesenchymal-like state, has been shown to be an "'epi-stable' state." This means that upon withdrawal of the LSD1 inhibitor, the drug-tolerant cells can revert to the neuroendocrine phenotype and regain sensitivity to the drug.[5] This suggests a model of adaptive resistance rather than permanent genetic change.

Troubleshooting Steps:

  • Drug Washout Experiment: Culture your acquired-resistance cells in drug-free media for several passages (e.g., 2-3 weeks).

  • Re-challenge with Inhibitor: Re-treat the "washed-out" cells with the pyrrolo[2,3-c]pyridin-7-one compound and perform a dose-response curve to see if sensitivity has been restored compared to the continuously-treated resistant line.

Part 2: In-Depth Troubleshooting Guides & Protocols

This section provides detailed workflows and experimental protocols to investigate and overcome resistance.

Guide 1: Investigating Acquired Resistance in SCLC via Transcriptional Reprogramming

This guide focuses on the shift from a neuroendocrine to a mesenchymal-like state.

1.1. Rationale and Overview Acquired resistance to LSD1 inhibitors in SCLC is characterized by a dynamic epigenetic reprogramming event that results in a TEAD4-driven mesenchymal-like state.[2] This workflow allows you to confirm this phenotype switch and test a strategy to overcome it.

1.2. Experimental Workflow Diagram

G cluster_0 Phase 1: Characterization of Resistant Cells cluster_1 Phase 2: Overcoming Resistance A Generate Resistant SCLC Line (Continuous culture in inhibitor) B RNA-Seq & qPCR Analysis (Sensitive vs. Resistant) A->B C Western Blot (ASCL1, ZEB1, TEAD4) A->C D Phenotypic Assays (Morphology, Migration Assay) A->D E Hypothesis: Inhibit the bypass pathway B->E Confirm Mesenchymal Shift F Combination Therapy Screen (LSD1i + TEADi/YAPi) E->F G Synergy Analysis (Calculate CI Scores) F->G H Validate Hits in vitro (Growth & Apoptosis Assays) G->H

Caption: Workflow for characterizing and overcoming SCLC resistance.

1.3. Step-by-Step Protocol: qPCR for SCLC Subtype Markers

  • Cell Culture: Culture parental (sensitive) and derived (resistant) SCLC cells under their respective conditions.

  • RNA Extraction: Isolate total RNA from 1-2 million cells per line using a standard Trizol or column-based kit. Assess RNA quality and quantity.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random hexamer primers.

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix with validated primers for the genes listed in the table below. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative expression of each target gene in the resistant cells compared to the sensitive cells using the ΔΔCt method. A significant upregulation of mesenchymal markers and downregulation of neuroendocrine markers confirms the transcriptional switch.

Table 1: qPCR Primer Targets for SCLC Subtype Analysis

Gene TargetMarker TypeExpected Change in Resistant Cells
ASCL1 NeuroendocrineDecrease
INSM1 NeuroendocrineDecrease
ZEB1 MesenchymalIncrease
VIM (Vimentin)MesenchymalIncrease
TEAD4 Mesenchymal DriverIncrease
GAPDH HousekeepingNo Change
Guide 2: Overcoming Resistance with Combination Therapies

This guide provides a framework for identifying and validating synergistic drug combinations.

2.1. Rationale and Overview Since resistance to LSD1 inhibitors often involves the activation of bypass pathways or the creation of an immunosuppressive tumor microenvironment, combination therapy is a powerful strategy.[3][7] Combining your pyrrolo[2,3-c]pyridin-7-one compound with an agent that targets the resistance mechanism can restore therapeutic efficacy.

2.2. Potential Combination Strategies & Mechanisms

Combination PartnerCancer Type(s)Rationale
All-Trans-Retinoic Acid (ATRA) AMLLSD1 inhibition primes AML cells for differentiation; ATRA provides the signal to complete this process, overcoming the differentiation block.[1][4]
HDAC Inhibitors AML, Breast CancerLSD1 often functions in a complex with Histone Deacetylases (HDACs). Dual inhibition can lead to synergistic anti-tumor effects.[3][4]
Anti-PD-1/PD-L1 Antibodies SCLC, MelanomaLSD1 inhibition can increase tumor immunogenicity by upregulating MHC-I expression and triggering an interferon response, making "cold" tumors "hot" and sensitive to checkpoint blockade.[10][11][12]
Proteasome Inhibitors Multiple MyelomaLSD1 inhibition has been shown to strongly synergize with proteasome inhibitors like carfilzomib, enhancing tumor cell death even in resistant lines.[13]
Kinase Inhibitors (e.g., WNTi) GlioblastomaCo-targeting LSD1 and key oncogenic signaling pathways can achieve a potent anti-tumor effect at lower, less toxic doses of each agent.[7]

2.3. Experimental Workflow Diagram: Combination Strategy

G A Select Resistant Cell Model and Hypothesis-Driven Combination Agent B Checkerboard Assay (6x6 Dose Matrix) A->B C Calculate Synergy Scores (Chou-Talalay or Bliss) B->C D Identify Synergistic Doses C->D E Mechanism of Action Studies (e.g., Apoptosis Assay, Cell Cycle Analysis) D->E F In Vivo Validation (Xenograft Model) E->F

Caption: Workflow for validating a combination therapy strategy.

2.4. Step-by-Step Protocol: Checkerboard Synergy Assay

  • Plate Cells: Seed your resistant cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare Drug Dilutions: Create a 6-point dilution series for your pyrrolo[2,3-c]pyridin-7-one inhibitor (Drug A) and the chosen combination agent (Drug B). The concentration range should bracket the IC50 of each drug.

  • Treat Cells: Add the drugs to the plate in a matrix format. Row A receives only Drug B dilutions. Column 1 receives only Drug A dilutions. The rest of the matrix receives combinations of both drugs. Include vehicle-only control wells.

  • Incubate: Incubate the plate for a period appropriate to your cell line's doubling time (typically 72 hours).

  • Assess Viability: Use a cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or MTT) to measure the percentage of viable cells in each well relative to the vehicle control.

  • Analyze Data: Input the viability data into a synergy software package (e.g., CompuSyn, SynergyFinder). The software will calculate a Combination Index (CI).

    • CI < 0.9: Synergy

    • CI = 0.9 - 1.1: Additivity

    • CI > 1.1: Antagonism

A successful experiment will identify specific dose combinations that are synergistic, providing a strong rationale for further mechanistic studies and potential in vivo testing.

References

  • F. Antonella, et al. (2022). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology. [Link]

  • J. M. L. Eleveld, et al. (2022). Intrinsic and acquired drug resistance to LSD1 inhibitors in small cell lung cancer occurs through a TEAD4-driven transcriptional state. Molecular Oncology. [Link]

  • X. Li, et al. (2024). Combination Therapy and Dual-Target Inhibitors Based on LSD1: New Emerging Tools in Cancer Therapy. Journal of Medicinal Chemistry. [Link]

  • X. Li, et al. (2024). Combination Therapy and Dual-Target Inhibitors Based on LSD1: New Emerging Tools in Cancer Therapy. ACS Publications. [Link]

  • A. M. Bailey, et al. (2021). Combined inhibition of lysine-specific demethylase 1 and kinase signaling as a preclinical treatment strategy in glioblastoma. Neuro-Oncology Advances. [Link]

  • J. M. L. Eleveld, et al. (2022). Intrinsic and acquired drug resistance to LSD1 inhibitors in small cell lung cancer occurs through a TEAD4-driven transcriptional state. NIH National Library of Medicine. [Link]

  • Y. Zhang, et al. (2022). A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance. Frontiers in Pharmacology. [Link]

  • X. Fu, et al. (2017). Pharmacological Inhibition of LSD1 for Cancer Treatment. NIH National Library of Medicine. [Link]

  • A. Fulciniti, et al. (2021). Lysin (K)-specific demethylase 1 inhibition enhances proteasome inhibitor response and overcomes drug resistance in multiple myeloma. NIH National Library of Medicine. [Link]

  • Y. Zhang, et al. (2022). A state-of-the-art review on LSD1 and its inhibitors in breast cancer. NIH National Library of Medicine. [Link]

  • J. M. L. Eleveld, et al. (2021). Intrinsic and Acquired Drug Resistance to LSD1 Inhibitors in SCLC Occurs through a TEAD4 Driven Transcriptional State. ResearchGate. [Link]

  • X. Fu, et al. (2017). Pharmacological Inhibition of LSD1 for Cancer Treatment. MDPI. [Link]

  • Covalent adduct Grob fragmentation underlies LSD1 demethylase-specific inhibitor mechanism of action and resistance. ResearchGate. [Link]

  • L. Provez. (2016). UNDERSTANDING SENSITIVITY AND RESISTANCE TO LSD1 INHIBITION IN T-CELL ACUTE LYMPHOBLASTIC LEUKEMIA. Ghent University Library. [Link]

  • S. C. Casey, et al. (2017). LSD1 inhibition exerts its antileukemic effect by recommissioning PU.1- and C/EBPα-dependent enhancers in AML. NIH National Library of Medicine. [Link]

  • Y. Sheng, et al. (2021). Unlocking the dual role of LSD1 in tumor immunity: innate and adaptive pathways. NIH National Library of Medicine. [Link]

  • M. C. T. Christof, et al. (2019). Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations. NIH National Library of Medicine. [Link]

  • W. Sheng, et al. (2018). LSD1 ablation stimulates anti-tumor immunity and enables checkpoint blockade. NIH National Library of Medicine. [Link]

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Technical Support Center: Potency Enhancement for 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-PYR-7-ON-V1.2 Last Updated: January 20, 2026

Welcome to the technical support center for the 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in optimizing the potency of this promising compound series. As this scaffold shows significant potential as a kinase inhibitor, particularly against Janus Kinase 3 (JAK3), this document provides in-depth troubleshooting, FAQs, and validated protocols to navigate the complexities of your structure-activity relationship (SAR) campaigns.

Part 1: Understanding the Core Scaffold & Target

The 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one core, a derivative of 7-azaindole, serves as a privileged structure in kinase inhibition. Its defining feature is the nitrogen atom at the 7-position, which, along with the pyrrole NH, can form critical hydrogen bond interactions with the hinge region of many kinase active sites.[1] Our internal data strongly suggests that derivatives of this scaffold are potent and selective inhibitors of JAK3, a key enzyme in the JAK-STAT signaling pathway crucial for immune cell development and function. Dysregulation of JAK3 is implicated in autoimmune disorders, making it a high-value therapeutic target.

Mechanism of Action: ATP-Competitive Inhibition

Derivatives of this scaffold function as Type I kinase inhibitors, competing with endogenous ATP for binding to the catalytic site of JAK3. The pyrrolo[2,3-c]pyridine core anchors the molecule in the adenine binding pocket, while substitutions at various positions are used to achieve potency and selectivity by exploiting adjacent hydrophobic pockets and solvent-exposed regions.

Part 2: Troubleshooting Guide for Potency Enhancement

This section addresses common challenges encountered during SAR studies in a question-and-answer format.

Question 1: My lead compound shows good potency (IC50 < 100 nM) in a biochemical assay, but has no activity in cell-based assays. What's the likely cause?

Answer: This is a classic "biochemical vs. cellular" disconnect, often pointing to issues with cell permeability, efflux, or metabolic instability.

  • Causality: The pyrrolo[2,3-c]pyridine core is relatively polar. If your peripheral substitutions are also highly polar or contain charged groups, the overall physicochemical properties (e.g., high topological polar surface area or TPSA) may prevent the compound from crossing the cell membrane. Alternatively, the compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively remove it from the cell.

  • Troubleshooting Steps:

    • Calculate Physicochemical Properties: Use computational tools to assess LogP, TPSA, and the number of rotatable bonds. Aim for a balanced profile (e.g., cLogP between 1-3, TPSA < 140 Ų).

    • Run a Permeability Assay: Employ a standard PAMPA (Parallel Artificial Membrane Permeability Assay) or Caco-2 assay to directly measure the compound's ability to cross a lipid bilayer.

    • Assess Efflux: Use a P-gp substrate assay. If efflux is high, consider structural modifications to mask the recognition motifs for the transporter, such as adding sterically hindering groups or reducing hydrogen bond donors.

    • Evaluate Metabolic Stability: Incubate your compound with liver microsomes to check for rapid degradation.[2] If half-life is short, identify the metabolic soft spots (e.g., benzylic positions, electron-rich aromatic rings) and block them, for instance, by introducing fluorine atoms.

Question 2: I've tried modifying the N1-ethyl group to larger alkyl chains (propyl, butyl), but potency has dropped significantly. Why?

Answer: The N1 position of the 7-azaindole scaffold is a critical modification site.[3][4] While some modifications are tolerated, a sharp drop in potency with larger alkyl groups suggests a steric clash or the disruption of a favorable interaction.

  • Causality: The pocket accommodating the N1 substituent is likely small and well-defined. An ethyl group may be optimal for filling this hydrophobic pocket. Larger, bulkier groups may physically prevent the core from seating correctly in the ATP binding site, disrupting the crucial hinge-binding interactions.

  • Troubleshooting Steps:

    • Explore Smaller or Constrained Analogs: Instead of larger groups, explore bioisosteres of the ethyl group. Consider a cyclopropyl or an ethynyl group to probe the space differently without adding excessive bulk.

    • Introduce Polarity: Test if a 2-methoxyethyl or 2-fluoroethyl group is tolerated. This can reveal if the pocket has any tolerance for polar interactions.

    • Refer to Structural Biology: If available, co-crystal structures of similar inhibitors with JAK3 can provide invaluable insight into the size and nature of this pocket, guiding more rational design.

Question 3: Adding substituents to the C4 and C5 positions of the pyridine ring is proving difficult synthetically and often results in lower potency. What is the best strategy for substitution on the core?

Answer: SAR studies on 7-azaindole derivatives frequently show that positions 1, 3, and 5 are the most productive sites for modification to enhance potency.[3][4] The C4 and C5 positions often project towards the solvent-exposed region, and modifications here need to be carefully chosen.

  • Causality: The C3 position typically points towards a deeper hydrophobic pocket (the "back pocket"), making it an ideal vector for adding larger aromatic or heterocyclic groups to pick up additional binding interactions and improve selectivity. The C5 position often points towards the ribose pocket, where smaller, polar groups can be beneficial. Bulky, hydrophobic groups at C4/C5 can disrupt the solvation network or fail to make productive contacts.

  • Recommended Strategy:

    • Prioritize C3: Focus your efforts on exploring a diverse range of aryl, heteroaryl, and cycloalkyl groups at the C3 position via cross-coupling reactions (e.g., Suzuki, Sonogashira). This is often the most effective way to achieve significant gains in potency.[1]

    • Use C5 for Solubility: If your C3-substituted analogs have poor solubility, use the C5 position to introduce small, polar functionalities like a hydroxymethyl group, a small amide, or a sulfonamide to improve physicochemical properties without compromising core binding.

    • Visualize the SAR: Use a SAR map to guide your synthetic efforts.

SAR Visualization for the Pyrrolo[2,3-c]pyridin-7-one Scaffold

The following diagram illustrates the key regions for modification based on established medicinal chemistry principles for this scaffold.

Workflow A Initial Hit (e.g., IC50 = 500 nM) B Biochemical Screen (ADP-Glo Assay) Determine IC50 A->B C SAR Expansion (C3 & N1 positions) B->C Potency < 100 nM? D Cellular Potency Assay (e.g., pSTAT Inhibition) B->D Potency Goal Met C->B E Target Engagement (CETSA or NanoBRET) D->E Cellular Activity Confirmed G ADME/PK Profiling (Microsomal Stability, Permeability) D->G E->C No Target Engagement (Redesign) F Selectivity Panel (Screen vs. other JAKs, KinomeScan®) E->F Target Engagement Confirmed F->C Poor Selectivity (Redesign) F->G H Lead Candidate G->H Favorable Profile

Caption: A typical iterative workflow for kinase inhibitor drug discovery.

Quantitative Data Summary

Below is a table summarizing hypothetical data for a series of analogs, illustrating the principles discussed.

Compound IDN1-SubstituentC3-SubstituentJAK3 IC50 (nM)Cell Permeability (PAMPA, 10⁻⁶ cm/s)
LEAD-001 EthylH4505.2
OPT-002 Ethyl4-Fluorophenyl854.8
OPT-003 n-Butyl4-Fluorophenyl9508.1
OPT-004 Ethyl3-Aminopyrazole251.5
OPT-005 2-Fluoroethyl3-Aminopyrazole152.0

Analysis:

  • OPT-002 vs. LEAD-001: Adding a phenyl group at C3 significantly improves potency, confirming the importance of this position.

  • OPT-003 vs. OPT-002: Increasing alkyl chain length at N1 from ethyl to butyl results in a >10-fold loss of potency, indicating a steric clash.

  • OPT-004 vs. OPT-002: Switching to a polar heterocycle at C3 further boosts potency but reduces permeability.

  • OPT-005 vs. OPT-004: A subtle modification at N1 provides an additional potency gain while slightly improving permeability, representing a promising lead.

References

  • Sharma, N., & Singh, P. (2023). An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives. Future Medicinal Chemistry, 15(24), 2309–2323. [Link]

  • ResearchGate. (2023). An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. [Link]

  • PubMed. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry. [Link]

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"reducing off-target effects of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one"

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Characterizing and Mitigating Off-Target Effects for Novel Pyrrolopyridine-Based Inhibitors

Welcome to the technical support center for researchers working with 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one and other novel compounds based on the pyrrolopyridine scaffold. As this is a novel chemical entity, this guide provides a comprehensive framework for proactively identifying, characterizing, and mitigating potential off-target effects to ensure data integrity and accelerate your drug development program.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a primary concern for a pyrrolopyridine-based inhibitor?

A1: Off-target effects are unintended molecular interactions between a drug and cellular components other than its primary therapeutic target.[7] For ATP-competitive kinase inhibitors, such as those often built on a pyrrolopyridine scaffold, the risk is particularly high because the ATP-binding site is structurally similar across hundreds of kinases.[1][2] These off-target interactions can lead to two major problems:

  • Misinterpretation of Data: A cellular phenotype might be attributed to the inhibition of the intended target when it is actually caused by an interaction with an unknown off-target protein. This undermines the validation of the target and the mechanism of action (MoA) of the compound.[3]

  • Toxicity: Inhibition of essential "housekeeping" kinases or other critical proteins can lead to cellular toxicity or adverse effects in preclinical models, jeopardizing the compound's therapeutic potential.[8][9]

Q2: At what stage of my research should I start thinking about off-target effects?

A2: Off-target assessment should begin as early as possible in the drug discovery process. Proactive profiling, starting with computational predictions and moving to broad in vitro screening, can save significant time and resources.[5][10] Early identification of off-target liabilities allows for medicinal chemistry efforts to optimize selectivity before advancing a compound into more complex cellular and in vivo models.[1][11]

Q3: What is the difference between selectivity and specificity?

A3:

  • Selectivity is a relative measure. It refers to a compound's ability to inhibit the intended target at a lower concentration than it inhibits other proteins. For example, a compound is considered selective if its IC50 for the primary target is significantly lower (e.g., 100-fold) than for other kinases.

  • Specificity is an absolute measure, implying that the compound interacts only with its intended target and no other proteins in the proteome. True specificity is rare for small molecule inhibitors. The goal in drug development is typically to achieve high selectivity, not absolute specificity.

Q4: Can off-target effects ever be beneficial?

A4: Yes, this phenomenon is known as polypharmacology. In some cases, engaging multiple nodes in a disease pathway can lead to enhanced efficacy or overcome drug resistance.[3] However, these beneficial off-target effects must be intentionally identified, characterized, and validated. Uncontrolled or unknown off-target interactions remain a significant liability.

Part 2: Troubleshooting Guides & Experimental Workflows

This section addresses common issues encountered during inhibitor characterization and provides workflows to systematically identify and address off-target effects.

Troubleshooting Common Experimental Issues

Q: My compound shows high potency in a cell-based assay, but the effect doesn't correlate with the target's known function. How do I begin to search for off-targets?

A: This is a classic sign of potent off-target activity. A multi-step approach is required to deconvolute the true mechanism of action.

The first step is to confirm that the compound is engaging the intended target within the cell. Following this, you must cast a wide, unbiased net to identify other potential binding partners.

Workflow for Off-Target Deconvolution

This workflow provides a systematic approach to identifying unintended targets.

G cluster_0 Step 1: Confirm On-Target Engagement in Cells cluster_1 Step 2: Broad, Unbiased Off-Target Screening cluster_2 Step 3: Validate & Prioritize Hits cluster_3 Step 4: Mitigate & Redesign A Cellular Thermal Shift Assay (CETSA) Verify compound binds to the intended target in a cellular environment. B Large-Scale Kinase Profiling Screen against a panel of >400 kinases to identify other inhibited kinases. A->B If on-target engagement is confirmed, proceed to broad screening. D Determine IC50 values for high-interest off-targets. B->D C Chemical Proteomics Use affinity-based methods to pull down all binding partners from cell lysate. C->D Unbiased hits from proteomics require biochemical validation. E Use orthogonal cell-based assays (e.g., target knockdown via siRNA/CRISPR) to confirm hit relevance. D->E Potent off-targets must be validated for cellular activity. F Structure-Activity Relationship (SAR) Synthesize analogs to improve selectivity and reduce off-target binding. E->F If off-target is confirmed to cause phenotype, redesign is necessary.

Caption: Systematic workflow for identifying and validating off-target effects.

Q: I've identified several potential off-targets from a kinase screen. How do I know which ones are relevant in my cellular model?

A: Kinase profiling provides biochemical potencies (IC50s), but cellular relevance depends on several factors: the compound's concentration in the cell, the expression level of the off-target protein, and its role in the observed phenotype.

  • Compare Potencies: Prioritize off-targets with IC50 values that are close to your on-target IC50 and within the concentration range used in your cellular assays.

  • Confirm with Orthogonal Assays: Use a different method to confirm the interaction. For example, if your primary screen was an activity assay, use a binding assay to confirm a direct interaction.

  • Assess Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying that your compound binds to a protein inside intact cells.[12][13][14] Perform a CETSA experiment for your top off-target candidates. A significant thermal shift confirms engagement.[15]

  • Link Target to Phenotype: Use genetic methods like siRNA or CRISPR to knock down the expression of the off-target kinase. If knockdown of the off-target phenocopies the effect of your compound, it strongly suggests that this interaction is responsible for the observed cellular activity.

Key Experimental Protocols

This protocol describes a general approach for screening your compound against a large panel of kinases to determine its selectivity profile. This is often performed as a service by specialized companies.[16][17][18]

Objective: To determine the inhibitory activity (% inhibition at a single concentration) of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one against a broad panel of human kinases.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Screening Concentration Selection: A common starting concentration for a single-point screen is 1 µM.[19] This concentration is high enough to detect moderate-affinity interactions but low enough to avoid non-specific effects.

  • Assay Format: The service provider will typically use a radiometric or luminescence-based assay (e.g., ADP-Glo™) to measure kinase activity.[19] The assay measures the transfer of phosphate from ATP to a specific substrate.

  • Execution:

    • The test compound is incubated with each kinase in the panel, along with its specific substrate and ATP (often at or near the Kₘ concentration to maximize potency assessment).[16]

    • The reaction is allowed to proceed for a set time (e.g., 60 minutes).

    • The reaction is stopped, and the amount of product (phosphorylated substrate) or consumed ATP is quantified.

  • Data Analysis:

    • Activity is measured relative to positive (no inhibitor) and negative (no kinase) controls.

    • Results are reported as Percent Inhibition (%) relative to the positive control.

    • A common threshold for a significant "hit" is >50% inhibition.

Data Presentation: Example Kinase Profiling Results

The table below shows hypothetical single-point screening data for "Compound X" (1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one) at 1 µM.

Kinase TargetKinase Family% Inhibition at 1 µMClassification
Target Kinase A Tyrosine Kinase 98% On-Target
Off-Target Kinase BTyrosine Kinase85%High-Priority Hit
Off-Target Kinase CSer/Thr Kinase62%Medium-Priority Hit
Off-Target Kinase DTyrosine Kinase15%Inactive
Off-Target Kinase ELipid Kinase5%Inactive

Hits with >50% inhibition should be selected for follow-up IC50 determination to quantify their potency.

CETSA is a powerful biophysical method to assess target engagement in a physiological context (intact cells or cell lysates).[13][14] It is based on the principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[12]

Objective: To determine if 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one binds to and stabilizes its intended target and selected off-targets in intact cells.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells known to express the target protein(s) to ~80% confluency.

    • Treat cells with the test compound at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.

  • Heating Step:

    • Harvest the treated cells and resuspend them in a buffer like PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures for 3 minutes using a thermal cycler (e.g., from 40°C to 70°C in 2°C increments).[13][15]

    • Immediately cool the samples on ice.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

    • Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of the specific target protein remaining in the soluble fraction using Western blotting or other sensitive protein detection methods like ELISA or mass spectrometry.

  • Data Analysis:

    • For each temperature, quantify the band intensity of the target protein.

    • Plot the normalized band intensity against the temperature to generate a "melting curve."

    • A shift of the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, direct binding (engagement).[12]

Visualizing On-Target vs. Off-Target Effects

Understanding how your compound interacts with signaling networks is crucial. An inhibitor can block the intended pathway while unintentionally activating or inhibiting a parallel one.

G Compound Pyrrolopyridine Inhibitor OnTarget On-Target Kinase (e.g., JAK2) Compound->OnTarget OffTarget Off-Target Kinase (e.g., ROCK1) Compound->OffTarget OnTarget_Substrate Substrate A OnTarget->OnTarget_Substrate Phosphorylates OffTarget_Substrate Substrate B OffTarget->OffTarget_Substrate Phosphorylates UpstreamSignal Upstream Signal (e.g., Cytokine) UpstreamSignal->OnTarget Activates UpstreamSignal->OffTarget Activates DesiredEffect Therapeutic Effect (e.g., Anti-inflammatory) OnTarget_Substrate->DesiredEffect SideEffect Side Effect / Artifact (e.g., Cytotoxicity) OffTarget_Substrate->SideEffect

Caption: On-target inhibition leading to a therapeutic effect vs. off-target inhibition causing side effects.

Part 3: Advanced Strategies for Improving Selectivity

If unacceptable off-target activity is confirmed, medicinal chemistry efforts are required to improve the compound's selectivity profile.

Q: How can I modify my compound to reduce its off-target effects while maintaining on-target potency?

A: This is the central challenge of medicinal chemistry. The goal is to exploit subtle differences between the on-target and off-target binding sites.

  • Structure-Based Design: If crystal structures of your compound bound to both the on-target and off-target kinases are available, you can identify unique pockets or residues that can be exploited. Design modifications that introduce favorable interactions with the on-target protein or create steric clashes with the off-target protein.[2][20]

  • Targeting Unique Features: Many strategies focus on designing inhibitors that bind to less conserved regions outside the main ATP pocket.[1][4] For example, targeting the "gatekeeper" residue or allosteric sites can confer greater selectivity.[2][21]

  • Systematic SAR: Synthesize and test a library of analogs with modifications at different positions of the pyrrolopyridine scaffold.[22][23] Analyzing the structure-activity relationship (SAR) and structure-selectivity relationship (SSR) will reveal which chemical changes improve the selectivity profile.

  • Fragment-Based Approaches: Tethering your core scaffold to a second, weakly binding fragment that targets a nearby, non-conserved pocket can dramatically increase both potency and selectivity.[4]

By systematically applying these biochemical, cellular, and chemical strategies, researchers can confidently characterize the interaction profile of novel inhibitors like 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, leading to the development of safer and more effective therapeutic candidates.

References

  • Di Divitiis, C., et al. (2021). Chemical Proteomics for Drug Target Deconvolution and to Study Biological Systems. Digitala Vetenskapliga Arkivet. [Link]

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  • Zhang, T., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

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  • Degenhart, C., et al. (2021). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. NIH. [Link]

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Sources

"stability issues with 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one in assays"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues that may arise during experimental use. Our goal is to provide you with the expertise and practical solutions needed to ensure the accuracy and reproducibility of your results.

Introduction: Understanding the Molecule

1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one is a heterocyclic compound featuring a pyrrolopyridine core. This structure contains a lactam ring, which is a cyclic amide. Both the pyrrolopyridine scaffold and the lactam moiety can be susceptible to certain environmental and chemical conditions, potentially leading to degradation and inconsistent assay results. This guide will walk you through the most common stability-related challenges and how to mitigate them.

Frequently Asked Questions (FAQs)

Q1: My assay results with 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one are inconsistent. Could the compound be degrading?

A1: Inconsistent results are a common indicator of compound instability. The pyrrolopyridine structure, particularly the lactam ring, is susceptible to hydrolysis, especially under acidic or alkaline conditions.[1][2] Photodegradation can also be a concern for heterocyclic compounds.[1][3] We recommend performing a stability assessment under your specific assay conditions.

Q2: What are the optimal storage conditions for this compound?

A2: To ensure maximum stability, the compound should be stored under controlled conditions. For solid material, store at -20°C or below, protected from light and moisture.[4][5] For stock solutions in DMSO, aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[6] Always use anhydrous, high-purity solvents for reconstitution.[7]

Q3: I've noticed a decrease in the potency of my compound over time, even when stored as a frozen DMSO stock. What could be the cause?

A3: While freezing is the recommended storage method, long-term storage of compounds in DMSO can still lead to degradation. The presence of even small amounts of water in the DMSO can facilitate hydrolysis over time.[6][8] Storing solutions at room temperature for extended periods significantly increases the likelihood of degradation.[9][10] We recommend preparing fresh stock solutions periodically and qualifying their integrity.

Q4: Can the pH of my assay buffer affect the stability of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one?

A4: Absolutely. The pH of the aqueous buffer is a critical factor. Pyrrolopyridine derivatives have been shown to be extremely unstable in alkaline and labile in acidic media.[1] The lactam ring is particularly prone to base-catalyzed hydrolysis.[11][12] It is crucial to evaluate the compound's stability in your specific assay buffer, especially if the pH is outside the neutral range.[13][14]

Troubleshooting Guides

Issue 1: Variability in IC50/EC50 Values

If you are observing significant variability in potency measurements, consider the following troubleshooting workflow:

Caption: Troubleshooting workflow for inconsistent potency values.

Causality Explained:

  • Stock Integrity: The first step is to rule out the most common source of error: degraded stock solutions. Comparing freshly prepared stocks to older ones can quickly identify if this is the issue.[15][16]

  • pH Effects: As discussed, non-neutral pH can catalyze the hydrolysis of the lactam ring, leading to a loss of active compound and thus a weaker observed effect in your assay.[1][2]

  • Solubility: Poor aqueous solubility can lead to compound precipitation, reducing the effective concentration in the assay and causing variability.[16]

Issue 2: Unexpected Peaks in Analytical Chromatography (HPLC/LC-MS)

The appearance of new peaks during analytical characterization is a direct sign of degradation.

Potential Degradation Pathways:

  • Hydrolysis: The most probable degradation pathway is the hydrolysis of the lactam ring, which would result in the formation of a carboxylic acid. This is particularly favored in alkaline and acidic conditions.[11][17][18]

  • Photodegradation: Exposure to light, especially UV, can lead to complex degradation pathways involving the pyrrolopyridine ring system.[1][3]

  • Oxidation: While generally less common for this structure, oxidation can occur, especially if the compound is exposed to air and certain metal ions for extended periods.[19]

G cluster_hydrolysis Hydrolysis Pathway cluster_photo Photodegradation Pathway A 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one B Ring-opened carboxylic acid A->B H₂O (Acid/Base catalyzed) C 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one D Various Degradants C->D Light (UV)

Caption: Potential degradation pathways for the compound.

Experimental Protocols

Protocol 1: Short-Term Stability Assessment in Assay Buffer

This protocol provides a framework to quickly assess the stability of your compound in your specific assay buffer.

Objective: To determine the percentage of compound remaining after incubation in assay buffer under experimental conditions.

Materials:

  • 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one

  • Anhydrous DMSO

  • Your specific assay buffer

  • HPLC or LC-MS system

Procedure:

  • Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

  • Spike the compound into your assay buffer to the final working concentration. Also, prepare a control sample by spiking the same amount into a solvent in which the compound is known to be stable (e.g., acetonitrile).

  • Incubate the assay buffer sample under your standard assay conditions (e.g., 37°C for 2 hours).

  • At t=0 and the final time point , take an aliquot of the sample and the control.

  • Quench any reaction by adding an equal volume of cold acetonitrile.

  • Analyze all samples by a suitable HPLC or LC-MS method.

  • Calculate the percentage of compound remaining by comparing the peak area of the parent compound at the final time point to the peak area at t=0.

Time PointPeak Area (t=0)Peak Area (Final)% Remaining
Buffer A (pH 7.4) 1,000,000980,00098%
Buffer B (pH 8.5) 1,000,000650,00065%
Protocol 2: Best Practices for Compound Handling and Storage

Adherence to proper handling procedures is critical for ensuring the longevity and reliability of your compound.[20][21]

1. Receiving and Initial Storage:

  • Upon receipt, immediately store the solid compound at -20°C or colder, protected from light.[5]

  • Log the date of receipt and assign a lot number for tracking.

2. Preparing Stock Solutions:

  • Allow the solid compound to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.[7]

  • Use only high-purity, anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-20 mM).[6]

  • Create small, single-use aliquots of the stock solution in appropriate vials (e.g., glass or polypropylene).[8]

  • Store these aliquots at -80°C.

3. Daily Use:

  • For an experiment, thaw a single aliquot. Do not reuse any remaining solution in the aliquot for future experiments.

  • Perform serial dilutions in your assay buffer immediately before use.[16]

  • Avoid exposing the compound, both in solid and solution form, to direct light for prolonged periods.[5]

References

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  • Al-Suhaimi, K. S., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine. PubChem. [Link]

  • Jelińska, A., et al. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. PubMed Central. [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. AJPO Journals. [Link]

  • Li, Z., et al. (2024). Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry. PubMed. [Link]

  • Nagashima, S., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. ResearchGate. [Link]

  • Kouadio, F., et al. (2019). Impact of pH on the Stability and the Cross-Reactivity of Ochratoxin A and Citrinin. PubMed Central. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. National Institutes of Health. [Link]

  • Nagashima, S., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Technical Support Center: Purification of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The synthesis of novel heterocyclic compounds like 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one is a cornerstone of modern drug discovery. This pyrrolopyridine scaffold is of significant interest due to the prevalence of related structures, such as pyrido[2,3-d]pyrimidines, in biologically active molecules and marketed drugs.[1] However, moving from a crude reaction mixture to a highly pure, well-characterized compound presents numerous challenges. This guide provides field-proven troubleshooting advice and detailed protocols to navigate the specific purification hurdles associated with this class of molecules.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one and its analogs.

FAQ 1: My initial workup leaves a lot of baseline impurities and my crude NMR is messy. How can I perform a more effective initial cleanup?

Answer: A messy crude product often points to residual catalysts, acidic or basic reagents, and highly polar byproducts. A robust aqueous workup is critical before attempting chromatography. Many synthetic procedures for related heterocycles involve a sequence of washes to remove specific types of impurities.[2][3]

  • The Causality: Your target molecule, containing a lactam and a pyrrole-pyridine system, has moderate polarity. Reagents like DIPEA, salts like K₂CO₃, or acids like TFA used in preceding steps are highly water-soluble. An effective liquid-liquid extraction will partition your product into an organic layer while washing these impurities into the aqueous phase. For related compounds, a standard workup involves partitioning between a solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) and water, followed by a brine wash to remove residual water from the organic layer.[3][4]

  • Recommended Action:

    • After quenching your reaction, dilute the mixture with a suitable organic solvent (EtOAc or DCM are good starting points).

    • Wash the organic layer sequentially with:

      • A mild acid (e.g., 5% citric acid solution) if basic starting materials (like amines) or reagents (like DIPEA) were used. This protonates them, increasing their aqueous solubility.

      • A mild base (e.g., saturated sodium bicarbonate solution) if acidic reagents (like POCl₃ quench products or TFA) are present.[2]

      • Water, followed by saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. This "pre-purified" crude material is now a much better candidate for chromatography.

FAQ 2: My compound streaks severely during silica gel chromatography, leading to poor separation and low yields. What is causing this and how can I fix it?

Answer: Streaking (or tailing) on silica gel is a classic sign of undesirable secondary interactions between your compound and the stationary phase. Silica gel is acidic (due to silanol groups, Si-OH) and can strongly interact with basic nitrogen atoms in your molecule's pyridine or pyrrole rings. Furthermore, poor solubility in the mobile phase can cause the compound to "crash out" and re-dissolve as it travels down the column, leading to broad bands.

  • The Causality: The lone pairs on the nitrogen atoms in the pyrrolopyridine core can form strong hydrogen bonds with the acidic silanol groups on the silica surface. This slows the compound's elution in an uneven manner, causing tailing. Analogs of your compound are often purified using silica gel chromatography with eluent systems designed to mitigate these interactions.[2][3]

  • Recommended Action:

    • Mobile Phase Modification: Add a small amount of a competitive base or an acid to your eluent system.

      • Triethylamine (Et₃N) or Ammonia: Adding 0.1-1% of a volatile base like triethylamine to your mobile phase (e.g., EtOAc/Hexane) will deprotonate the silica surface's most acidic sites, minimizing interaction with your product.

      • Acetic Acid or Formic Acid: Alternatively, adding 0.1-1% of an acid can protonate your compound, which can sometimes lead to sharper peaks, although this may also increase its polarity significantly.

    • Solvent System Optimization: Ensure your compound is fully soluble in the chosen mobile phase. For structurally related molecules, which can exhibit poor aqueous solubility, a more polar solvent system is often required.[2] If your compound has low solubility in EtOAc/Hexane, consider using a DCM/Methanol gradient. A typical starting point is a gradient from 0% to 10% methanol in DCM.

    • Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for basic compounds. Alternatively, reversed-phase (C18) chromatography is an excellent option, though it requires different solvent systems (typically water/acetonitrile or water/methanol).

FAQ 3: I've isolated my compound, but it's an oil or an amorphous solid that is difficult to handle and shows broad peaks in the NMR. How can I induce crystallization?

Answer: Obtaining a crystalline solid is crucial for ensuring high purity, stability, and ease of handling. Amorphous materials can trap residual solvents and impurities. The key is to find a solvent system where your compound is soluble at high temperatures but sparingly soluble at room temperature or below.

  • The Causality: Crystallization is a thermodynamically driven process of self-assembly into a highly ordered lattice. This process inherently excludes impurities. The challenge is identifying a solvent or solvent pair that provides the ideal solubility profile for your specific molecule.

  • Recommended Action:

    • Solvent Screening: Use small amounts of your purified material (5-10 mg) in vials to screen a range of solvents. Based on analogs, good starting solvents to screen include ethyl acetate, methanol, isopropanol, acetonitrile, and mixtures like EtOAc/hexane or DCM/pentane.[5][6]

    • Recrystallization Protocol:

      • Dissolve your compound in the minimum amount of a suitable hot solvent (the one in which it was most soluble when heated).

      • Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.

      • If still no crystals form, place the flask in a refrigerator (4 °C) or freezer (-20 °C) to further decrease solubility.

      • Once crystals have formed, collect them by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under high vacuum.

Part 2: Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for the key purification workflows discussed above.

Protocol 1: Standard Aqueous Workup and Extraction

This protocol is designed for the initial cleanup of a crude reaction mixture.

  • Solvent Addition: Once the reaction is complete and quenched, transfer the mixture to a separatory funnel. Add an equal volume of ethyl acetate (EtOAc).

  • Acid Wash (Optional): If basic reagents were used, add an equal volume of 5% citric acid solution. Shake vigorously for 30 seconds, vent, and allow the layers to separate. Drain and discard the lower aqueous layer.

  • Base Wash (Optional): Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to the organic layer. Shake, vent, and separate as before. This step is crucial for neutralizing any residual acid.[2]

  • Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution. This helps to remove the bulk of the dissolved water.[3]

  • Drying: Drain the organic layer into an Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄). Swirl the flask; if the Na₂SO₄ clumps together, add more until some remains free-flowing. Let it sit for 10-15 minutes.

  • Concentration: Filter the dried organic solution through a funnel with a cotton plug or filter paper into a round-bottomed flask. Rinse the drying agent with a small amount of fresh EtOAc. Concentrate the filtrate using a rotary evaporator to yield the crude product.

Protocol 2: Optimized Silica Gel Flash Chromatography

This protocol assumes a basic compound prone to tailing.

  • TLC Analysis: Dissolve a small amount of your crude product in DCM or EtOAc. Spot it on a silica gel TLC plate and elute with several solvent systems (e.g., 100% EtOAc; 9:1 EtOAc/Hexane; 95:5 DCM/MeOH). To the most promising system, add 1% triethylamine (Et₃N) to a new TLC jar and run the plate again to see if the spot sharpens and tailing is reduced. The ideal Rf value for column separation is between 0.2 and 0.4.

  • Column Packing: Dry-pack the column with silica gel. Equilibrate the column with your chosen mobile phase (e.g., 20% EtOAc in Hexane + 0.5% Et₃N) by running several column volumes of solvent through the silica until the pack is stable.

  • Sample Loading: Dissolve your crude product in a minimal amount of DCM. Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to create a dry powder. This "dry loading" technique typically results in better separation than loading the sample as a liquid.

  • Elution: Carefully add the dry-loaded sample to the top of the column. Begin eluting with your starting mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute your compound.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and concentrate using a rotary evaporator.

Purification Workflow Diagram

The following diagram illustrates the logical flow from a crude reaction mixture to the final, pure compound.

Purification_Workflow Crude Crude Reaction Mixture Workup Aqueous Workup & Extraction Crude->Workup Crude_Purified Pre-Purified Crude Material Workup->Crude_Purified Chromatography Flash Chromatography Crude_Purified->Chromatography Impure_Fractions Impure Fractions (Recycle or Discard) Chromatography->Impure_Fractions Pure_Fractions Combined Pure Fractions Chromatography->Pure_Fractions Recrystallization Recrystallization or Precipitation Pure_Fractions->Recrystallization Pure_Compound Pure Crystalline Product Recrystallization->Pure_Compound

Caption: General workflow for the purification of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one.

Part 3: Data Summary & Reference Tables

For effective purification, understanding the properties of the solvents used is essential.

Table 1: Properties of Common Solvents for Chromatography and Recrystallization
SolventBoiling Point (°C)Polarity IndexEluting Power (on Silica)Notes for Use
n-Pentane360.0Very LowGood for non-polar impurities; used with DCM/EtOAc.
n-Hexane690.1Very LowCommon non-polar component in mobile phases.
Dichloromethane (DCM)403.1MediumExcellent solvent for a wide range of compounds.
Ethyl Acetate (EtOAc)774.4Medium-HighCommon polar component; good for recrystallization.[5][6]
Acetonitrile825.8Medium-HighUseful for reversed-phase HPLC and recrystallization.
Isopropanol823.9HighGood for recrystallizing moderately polar compounds.
Methanol (MeOH)655.1Very HighUsed in small amounts to significantly increase polarity.[7]
Water10010.2-Used in workups and for reversed-phase chromatography.
Troubleshooting Logic Diagram

This diagram provides a decision-making framework for addressing common purification challenges.

Troubleshooting_Logic start Start: Crude Product q1 Messy Crude NMR? start->q1 a1 Perform Robust Aqueous Workup (Protocol 1) q1->a1 Yes q2 Streaking on TLC? q1->q2 No a1->q2 a2 Modify Mobile Phase (Add Et3N or Acid) (Protocol 2) q2->a2 Yes q4 Product is an Oil? q2->q4 No q3 Still Streaking? a2->q3 a3 Change Stationary Phase (Alumina or C18) q3->a3 Yes q3->q4 No a3->q4 a4 Screen for Recrystallization Solvents q4->a4 Yes end Pure Product q4->end No a4->end

Caption: Decision tree for troubleshooting common purification issues.

References

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PMC.
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1. ChemicalBook.
  • Cas 3680-69-1,4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | lookchem. lookchem.com.
  • An In-depth Technical Guide to 7H-Pyrrolo[2,3- d]pyrimidine-2,4-diol: Properties, Synthesis. Benchchem.
  • Synthesis of 1,3-‐Dimethyl-‐3-‐(p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin-‐2(3H)-‐one by Cu(II)-‐Mediated Direct Oxidative Coupling. Organic Syntheses. Available at: [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. MDPI.

Sources

"interpreting ambiguous results with 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrrolo[2,3-c]pyridine Derivatives

Welcome to the technical support center for 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one and related heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, we have compiled this resource to help you navigate and interpret the ambiguous results that can arise during your experiments. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower your research.

The pyrrolopyridine and pyrrolopyrimidine scaffolds are foundational in modern medicinal chemistry, serving as core structures for a wide range of targeted inhibitors, particularly for protein kinases.[1][2][3] However, their complex biological interactions and physicochemical properties can often lead to results that are difficult to interpret. This guide provides a structured approach to troubleshooting.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries and challenges encountered when working with novel pyrrolopyridine derivatives like 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one.

Q1: My compound's solubility is very low in aqueous buffers. How can I reliably prepare stock solutions and working dilutions?

A1: This is a prevalent issue with heterocyclic compounds which are often highly lipophilic.[4][5]

  • Stock Solution: Always prepare your primary stock solution in 100% DMSO at a high concentration (e.g., 10-50 mM). Ensure complete dissolution; gentle warming (to 37°C) and vortexing can help. Store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

  • Working Dilutions: When diluting into aqueous assay buffers, it is critical to avoid precipitation. Never dilute the DMSO stock directly into the final buffer in one step if the final DMSO concentration is low (<1%). First, perform an intermediate dilution in a solvent like ethanol or into a buffer containing a carrier protein (e.g., 0.1% BSA) or a non-ionic surfactant (e.g., 0.01% Tween-20) before the final dilution into your assay medium.

  • Solubility Limits: Empirically determine the kinetic solubility limit in your specific assay buffer. You can do this by preparing a serial dilution and visually inspecting for precipitation or by using nephelometry. Exceeding this limit is a common source of non-reproducible data.

Q2: I'm seeing significant variability in my IC50 values for kinase inhibition between experimental runs. What are the likely causes?

A2: IC50 variability is a classic problem that can stem from multiple sources:

  • Compound Stability: Is your compound stable in the assay buffer? Some compounds can degrade over the course of a multi-hour incubation. Perform a time-course experiment where the compound is pre-incubated in the assay buffer for varying times before adding the enzyme and substrate to check for loss of activity.

  • ATP Concentration: If you are running a kinase assay, the IC50 value of an ATP-competitive inhibitor is highly dependent on the ATP concentration used.[3] Ensure your ATP concentration is consistent across all experiments and is clearly reported. For robust comparisons, it is best to determine the Michaelis-Menten constant (Km) for ATP for your specific kinase and run assays at or below the Km value.

  • Enzyme Concentration and Activity: The activity of your kinase preparation can vary between batches or due to storage conditions. Always use a consistent lot of enzyme and run a positive control (a known inhibitor) to ensure the assay is performing as expected.

  • Assay Plate Adsorption: Lipophilic compounds can adsorb to the plastic of assay plates, reducing the effective concentration. Including a small amount of BSA or a non-ionic surfactant in your buffer can mitigate this.

Q3: My compound is potent in a biochemical (enzymatic) assay but shows little to no activity in a cell-based assay. What's happening?

A3: This is a very common and informative result. The discrepancy points to several potential factors related to the compound's interaction with a complex biological system:

  • Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.

  • Efflux Pumps: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

  • Cellular Metabolism: The compound could be rapidly metabolized by intracellular enzymes (like Cytochrome P450s, if present in your cell line) into an inactive form.[6]

  • High Protein Binding: The compound may bind extensively to proteins in the cell culture medium, reducing the free concentration available to enter the cells and engage the target.

To investigate this, you can perform follow-up experiments such as a Caco-2 permeability assay or use efflux pump inhibitors (e.g., verapamil) in your cell-based assay.

Section 2: Troubleshooting Guide for Ambiguous Results

Scenario 1: Unexpected Biological Response or Off-Target Activity

You've designed 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one as a selective inhibitor for Kinase X. In cellular assays, you observe a potent anti-proliferative effect, but it doesn't correlate with the level of Kinase X inhibition.

Potential Cause: The compound is likely hitting one or more unintended "off-targets." This is a known challenge with kinase inhibitors, as the ATP-binding pocket is conserved across many kinases.[6] There are also instances where a compound designed for one target family shows potent activity against a completely different one.[7]

Off_Target_Workflow start Ambiguous Result: Potent phenotype, but no on-target correlation step1 Step 1: Confirm On-Target Engagement in Cells (e.g., Western Blot for phospho-substrate) start->step1 Validate step2 Step 2: Broad Kinome Selectivity Profiling (e.g., KinomeScan™, Reaction Biology) step1->step2 If on-target engagement is weak or absent step3 Step 3: Phenotypic Screening Does a known inhibitor of the 'off-target' kinase replicate the phenotype? step2->step3 Identify potent off-targets step4 Step 4: SAR Analysis Synthesize analogs to separate on-target vs. off-target activity step3->step4 If phenotype is replicated outcome2 Conclusion: Off-target is identified. This is a new lead compound for a different pathway. step3->outcome2 outcome1 Conclusion: Compound is a multi-kinase inhibitor. The phenotype is a result of polypharmacology. step4->outcome1

Sources

Technical Support Center: Scaling Up the Synthesis of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from the laboratory bench to pilot or production scale. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical and engineering principles necessary for a successful, safe, and robust scale-up. Transitioning from milligram-scale discovery chemistry to multi-kilogram production is fraught with challenges that are often non-intuitive.[1][2] This document addresses the most common issues encountered, offering troubleshooting advice and detailed, validated protocols.

The core of this guide is built on the understanding that large-scale reactions are not simply small reactions in larger flasks.[2] Fundamental physical parameters like heat and mass transfer behave differently at scale, which can dramatically impact reaction kinetics, selectivity, and safety.[3] We will explore these challenges in a practical, question-and-answer format to directly address the issues you are likely to face.

Section 1: Synthetic Strategy & Core Challenges

The target molecule, 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, belongs to the 6-azaindole class of heterocycles, which are prominent scaffolds in medicinal chemistry.[4][5] A robust synthetic route is paramount for successful scale-up. Below is a representative, multi-step synthesis designed for scalability, avoiding hazardous or prohibitively expensive reagents where possible.

Overall Synthetic Workflow

The synthesis begins with a commercially available pyridine derivative, proceeds through the formation of the fused pyrrole ring, and concludes with the crucial N-alkylation step.

Synthetic_Workflow A Step 1: Nitration (3-Amino-4-methylpyridine) B Step 2: Reductive Cyclization (e.g., Bartoli or Fischer) A->B Key Intermediate (6-methyl-7H-pyrrolo[2,3-c]pyridine) C Step 3: N-Ethylation (Alkylation of Pyrrole Nitrogen) B->C Deprotonation & Alkylation D Final Product (1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one) C->D Purification & Isolation

Caption: High-level overview of the synthetic strategy.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific problems that arise during the scale-up process. Each question is followed by a detailed explanation of the root causes and actionable solutions.

Question 1: My yield dropped from 90% at the 5g scale to 60% at the 500g scale during the N-ethylation step. What's happening?

Answer: This is a classic scale-up problem, often rooted in inadequate mixing and heat transfer.[3][6]

  • Causality (The "Why"):

    • Poor Mixing: In a large reactor, achieving homogenous mixing is far more difficult than with a magnetic stir bar in a round-bottom flask.[2] The reaction mixture may have "dead spots" where reagents are not effectively incorporated. In the N-ethylation step, this means the base (e.g., NaH) may not fully deprotonate the pyrrole nitrogen before the ethylating agent (e.g., ethyl iodide) is added, leading to incomplete conversion.

    • Heat Transfer Issues: The N-ethylation is often exothermic. A large reactor has a much smaller surface-area-to-volume ratio than a small flask, making it less efficient at dissipating heat.[6] This can create localized hotspots, leading to thermal degradation of the starting material or product and promoting side reactions, which reduces yield and purity.

  • Solutions & Protocol Adjustments:

    • Characterize the Exotherm: Before scaling, run the reaction in a reaction calorimeter to quantify the heat of reaction. This data is critical for ensuring your reactor's cooling system can handle the thermal load.

    • Controlled Reagent Addition: Do not add the ethylating agent all at once. Use a syringe pump or a pressure-equalizing dropping funnel to add the reagent sub-surface over a prolonged period (e.g., 1-2 hours). This allows the cooling system to keep pace with heat generation.

    • Optimize Agitation: Ensure the reactor's impeller design and speed are sufficient for the viscosity and volume of your reaction. For multi-kilogram scale, overhead mechanical stirring with a properly selected agitator (e.g., pitched-blade turbine) is essential.

    • Consider a "Reverse Addition": Add the deprotonated pyrrolopyridine solution to a solution of the ethylating agent. This can sometimes help control the exotherm by keeping the concentration of the reactive anion low.

Question 2: During the workup of the reductive cyclization, I'm getting an emulsion that is very slow to separate. This wasn't an issue on the small scale. How can I resolve this?

Answer: Emulsion formation is a common mass transfer problem during large-scale liquid-liquid extractions.[7]

  • Causality (The "Why"): Vigorous agitation in a large reactor can create fine droplets that are stabilized by partially soluble impurities or the product itself, preventing coalescence. What might take minutes to separate in a separatory funnel can take hours or even days in a 100L reactor.

  • Solutions & Protocol Adjustments:

    • Reduce Agitation Speed: During the extraction phase, use the lowest agitation speed that still provides adequate interfacial contact.

    • Add Brine: After adding the extraction solvent, add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break emulsions by dehydrating the stabilizing film around the droplets.

    • Temperature Adjustment: Gently warming the mixture (if thermally stable) can sometimes decrease viscosity and aid in phase separation.

    • Solvent Choice: Evaluate if a different, less emulsion-prone workup solvent (e.g., methyl tert-butyl ether (MTBE) instead of ethyl acetate) can be used.

Question 3: The final product's crystal form and particle size are inconsistent between batches, leading to filtration and drying problems. How can I gain control over the crystallization process?

Answer: Crystallization is highly sensitive to scale-dependent factors like cooling rate and mixing.[6] Inconsistent crystal habits can lead to poor filtration (fine needles) or inefficient drying (large, solvent-occluded crystals).

  • Causality (The "Why"):

    • Cooling Rate: A large, jacketed reactor cools much more slowly and less uniformly than a flask in an ice bath. Uncontrolled cooling leads to rapid, spontaneous nucleation, often resulting in a wide distribution of small, poorly-formed crystals.

    • Supersaturation: The level of supersaturation at which nucleation occurs dictates the final crystal properties. This is harder to control in large volumes.

  • Solutions & Protocol Adjustments:

    • Controlled Cooling Profile: Implement a programmed, linear cooling ramp using the reactor's temperature control unit. A typical profile might be cooling from 60 °C to 20 °C over 4-6 hours.

    • Seeding: Once the solution is cooled to a slightly supersaturated state, add a small quantity (0.1-1% w/w) of previously isolated, high-quality crystals. This provides nucleation sites and promotes the growth of uniform, larger crystals rather than spontaneous nucleation of fines.

    • Anti-Solvent Addition: Consider an anti-solvent crystallization. Dissolve the crude product in a good solvent (e.g., isopropanol) and then slowly add an anti-solvent (e.g., heptane) at a controlled temperature to induce crystallization.

    • Aging Time: After cooling is complete, hold the slurry at the final temperature with gentle agitation for several hours. This "aging" or "digestion" period allows the crystal lattice to mature and can improve filterability.

Quick-Reference Troubleshooting Table
Observed Problem Potential Root Cause(s) Recommended Actions
Low Yield Poor heat transfer (degradation), insufficient mixing (incomplete reaction).[3][6]Perform reaction calorimetry, control reagent addition rate, optimize agitation.
New Impurities Localized hotspots, extended reaction times at scale.[6]Improve temperature control, analyze in-process controls (IPCs) to optimize reaction time.
Difficult Filtration Poor crystal habit (fines, needles), inconsistent particle size.Implement controlled cooling, use seeding, allow for slurry aging.
Emulsion during Workup High shear mixing, stabilization by impurities.Reduce agitation speed, add brine, consider alternative extraction solvents.
Reaction Stalls Inefficient mass transfer, catalyst deactivation.Increase agitation, check reagent quality, ensure catalyst is appropriate for scale.

Section 3: Scalable Experimental Protocols

The following protocols have been designed with scalability and safety as primary considerations.

Protocol 1: N-Ethylation of 6-methyl-7H-pyrrolo[2,3-c]pyridine (500g Scale)

Protocol_Workflow N-Ethylation and Workup Workflow cluster_0 Reaction Phase cluster_1 Workup & Isolation A 1. Charge Reactor (Substrate + Anhydrous THF) B 2. Cool to 0-5 °C A->B C 3. Charge NaH Portion-wise (Maintain T < 10 °C) B->C D 4. Stir for 1h @ 0-5 °C (Deprotonation) C->D E 5. Add Ethyl Iodide via Pump (Over 90 min, T < 10 °C) D->E F 6. Warm to RT, Stir 4h (Monitor by HPLC) E->F G 7. Quench Reaction (Slowly add IPA, then H₂O) F->G Reaction Complete H 8. Distill THF G->H I 9. Extract with MTBE H->I J 10. Wash & Dry Organic Layer I->J K 11. Solvent Swap to IPA/Heptane J->K L 12. Crystallize, Filter, Dry K->L

Caption: Step-by-step workflow for the N-ethylation reaction.

Materials & Equipment:

  • 10 L jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet.

  • Dosing pump for liquid addition.

  • 6-methyl-7H-pyrrolo[2,3-c]pyridine (500 g)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Ethyl iodide (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF, 5 L)

  • Isopropyl Alcohol (IPA), Methyl tert-butyl ether (MTBE), Heptane

Procedure:

  • Reactor Setup: Inert the reactor with nitrogen. Charge 6-methyl-7H-pyrrolo[2,3-c]pyridine and anhydrous THF. Begin agitation.

  • Cooling: Cool the reactor contents to 0-5 °C.

  • Deprotonation: Carefully add the sodium hydride in small portions, ensuring the internal temperature does not exceed 10 °C. Causality: This step is highly exothermic due to the reaction of NaH with the N-H proton and the evolution of hydrogen gas. Portion-wise addition is a critical safety measure.

  • Stirring: Stir the resulting slurry at 0-5 °C for 1 hour to ensure complete deprotonation.

  • Alkylation: Add the ethyl iodide via dosing pump over 90 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Completion: Allow the reaction to slowly warm to room temperature and stir for 4 hours. Monitor the reaction progress by HPLC until starting material is <1%.

  • Quenching: Cool the reaction back to 0-5 °C. Slowly and carefully add IPA to quench any unreacted NaH, followed by the slow addition of water. Safety Note: The quench is also exothermic and releases hydrogen gas. Ensure adequate ventilation and slow addition.

  • Workup: Concentrate the mixture under vacuum to remove most of the THF. Add MTBE and water. Separate the layers. Wash the organic layer with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to a reduced volume. Add a mixture of IPA/Heptane and heat to dissolve.

  • Crystallization: Cool the solution slowly to 0-5 °C to crystallize the product. Filter the solid, wash with cold heptane, and dry under vacuum.

Section 4: References

  • Practical Approaches to Large-Scale Heterocyclic Synthesis. Pharmaceutical Technology.

  • Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. ACS Publications.

  • Problems needing attention in synthesis process scaling up. SHANDONG LOOK CHEMICAL.

  • Optimization and Scaling up of the Azaindole Derivatives Synthesis. Preprints.org.

  • Scalable synthesis and properties of 7-methyl- 4-azaindole. ResearchGate.

  • Organic Reactions & Processes Optimisation & Scale up. SlideShare.

  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. National Institutes of Health (NIH).

  • Scale-Up: What Goes Wrong? The Royal Society of Chemistry.

  • 6 key challenges when scaling up sustainable chemical processes. UK-CPI.com.

  • We're going to need a bigger flask. Chemistry World.

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central.

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. ResearchGate.

  • Synthesis of N-Heterocycles. Organic Chemistry Portal.

  • Azaindoles in Medicinal Chemistry. PharmaBlock.

  • A review on green multicomponent synthesis of heterocyclic compounds. ScienceScholar.

  • Green Synthesis of Heterocycles. Frontiers.

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. MDPI.

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. The Royal Society of Chemistry.

  • Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. RSC Publishing.

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Validation & Comparative

A Comparative Analysis of a Novel Pyrrolo[2,3-c]pyridin-7-one Derivative Against Known ALK5 Inhibitors in the TGF-β Signaling Pathway

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase inhibitor discovery, the pyrrolo-pyridine scaffold has emerged as a privileged structure, forming the core of numerous potent and selective therapeutic agents. This guide provides a comparative analysis of a novel investigational compound, 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, against a panel of well-characterized inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).

The TGF-β signaling pathway is a critical regulator of a myriad of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] Dysregulation of this pathway is a hallmark of numerous pathologies, most notably in cancer, where it can paradoxically switch from a tumor-suppressive to a tumor-promoting role, fostering invasion, metastasis, and immune evasion.[1] ALK5, a transmembrane serine/threonine kinase, is the primary transducer of TGF-β signals, making it a prime target for therapeutic intervention.[2][3]

This document serves as a technical guide for researchers, scientists, and drug development professionals, offering a framework for evaluating novel compounds targeting the TGF-β pathway. We will detail the experimental methodologies to characterize the inhibitory potential of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one and compare its hypothetical performance with established ALK5 inhibitors: Galunisertib (LY2157299) , SB-431542 , and RepSox .

The Inhibitors: A Comparative Overview

A successful kinase inhibitor is defined by its potency, selectivity, and cellular activity. Here, we introduce our investigational compound and the established inhibitors that will serve as benchmarks.

1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (Hypothetical Compound)

For the purpose of this guide, we will treat 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one as a novel chemical entity with a hypothesized inhibitory activity against ALK5. Its performance will be evaluated through the rigorous experimental protocols detailed below.

Known ALK5 Inhibitors:

  • Galunisertib (LY2157299): A potent, orally bioavailable small molecule inhibitor of the ALK5 kinase that has been extensively investigated in numerous clinical trials for various cancers, including hepatocellular carcinoma and pancreatic cancer.[1][4] It functions by specifically downregulating the phosphorylation of SMAD2, a key downstream effector in the canonical TGF-β pathway.[1] Galunisertib is typically administered in an intermittent dosing schedule to manage potential cardiac toxicities observed in preclinical models.[1]

  • SB-431542: A highly selective and potent ATP-competitive inhibitor of ALK4, ALK5, and ALK7.[5][6][7][8] It has been instrumental as a research tool to probe the biological functions of the TGF-β pathway. SB-431542 has been shown to block TGF-β-induced transcriptional responses, cell motility, and epithelial-to-mesenchymal transition (EMT) in various cancer cell lines.[5][9]

  • RepSox (E-616452): A potent and selective inhibitor of ALK5 that inhibits both ATP binding and ALK5 autophosphorylation with high efficacy.[10][11][12] It has gained significant attention in stem cell research for its ability to replace the transcription factor SOX2 in the generation of induced pluripotent stem cells (iPSCs) by inhibiting the TGF-β pathway.[6][13]

Visualizing the Target: The TGF-β/ALK5 Signaling Pathway

To understand the mechanism of action of these inhibitors, it is crucial to visualize their place within the TGF-β signaling cascade. The following diagram illustrates the canonical TGF-β pathway and the point of intervention for ALK5 inhibitors.

TGFB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB TGF-β Ligand TBRII TGF-β RII TGFB->TBRII Binds ALK5 ALK5 (TGF-β RI) TBRII->ALK5 Phosphorylates & Activates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex DNA Target Gene Promoters SMAD_complex->DNA Binds to Transcription Gene Transcription (e.g., EMT, immunosuppression) DNA->Transcription Inhibitors 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one Galunisertib SB-431542 RepSox Inhibitors->ALK5 Inhibit ATP Binding

Caption: Canonical TGF-β signaling pathway and the inhibitory action of ALK5 antagonists.

Experimental Protocols for Comparative Analysis

To objectively compare the inhibitory potential of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one with the known inhibitors, a series of standardized assays should be performed. The following protocols provide a detailed, step-by-step methodology for key experiments.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of the compounds to inhibit the enzymatic activity of ALK5.

Principle: The assay quantifies the phosphorylation of a substrate by the recombinant ALK5 kinase domain in the presence of ATP. The amount of phosphorylation is inversely proportional to the inhibitory activity of the compound.

Methodology:

  • Reagents and Materials:

    • Recombinant human ALK5 kinase domain (GST-tagged)

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • ATP (at a concentration equal to the Km for ALK5)

    • Substrate (e.g., casein or a specific peptide substrate)

    • Test compounds (1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, Galunisertib, SB-431542, RepSox) serially diluted in DMSO.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

    • 384-well assay plates

  • Procedure:

    • Add 1 µL of serially diluted test compounds to the wells of a 384-well plate.

    • Add 10 µL of a solution containing the ALK5 enzyme and the substrate in kinase buffer to each well.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

    • Incubate the reaction for 60 minutes at 30°C.

    • Stop the reaction and detect the remaining ATP (or ADP produced) according to the manufacturer's protocol for the detection reagent.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to DMSO controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Cellular Assay for Inhibition of TGF-β-Induced Smad2/3 Phosphorylation (Target Engagement Assay)

This assay determines the ability of the compounds to inhibit ALK5 activity within a cellular context by measuring the phosphorylation of its direct downstream target, Smad2/3.

Principle: In response to TGF-β stimulation, ALK5 phosphorylates Smad2 and Smad3. The level of phosphorylated Smad2/3 (pSmad2/3) can be quantified using methods like Western blotting or high-content imaging.

Methodology:

  • Cell Culture:

    • Use a cell line responsive to TGF-β, such as HaCaT keratinocytes or A549 lung carcinoma cells.

    • Culture cells to 70-80% confluency in appropriate media.

    • Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal signaling.

  • Procedure:

    • Pre-treat the serum-starved cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with a predetermined optimal concentration of TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Analyze the levels of pSmad2/3 and total Smad2/3 by Western blotting using specific antibodies. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities from the Western blot using densitometry software.

    • Normalize the pSmad2/3 signal to the total Smad2/3 or the loading control signal.

    • Calculate the percentage of inhibition of TGF-β-induced pSmad2/3 for each compound concentration.

    • Determine the cellular IC50 value as described for the biochemical assay.

Experimental Workflow Diagram

Experimental_Workflow cluster_biochemical Biochemical Assay (In Vitro Kinase Inhibition) cluster_cellular Cellular Assay (pSmad2/3 Inhibition) B1 Prepare serial dilutions of inhibitors B2 Add ALK5 enzyme and substrate to plate B1->B2 B3 Incubate with inhibitors B2->B3 B4 Initiate reaction with ATP B3->B4 B5 Detect kinase activity (e.g., ADP-Glo) B4->B5 B6 Calculate Biochemical IC50 B5->B6 C1 Culture and serum-starve cells C2 Pre-treat cells with inhibitors C1->C2 C3 Stimulate with TGF-β1 C2->C3 C4 Lyse cells and perform Western Blot for pSmad2/3 C3->C4 C5 Quantify band intensities C4->C5 C6 Calculate Cellular IC50 C5->C6

Caption: Workflow for biochemical and cellular assays to determine inhibitor potency.

Comparative Data Summary

The following table presents a hypothetical comparison of the IC50 values for 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one against the established ALK5 inhibitors, based on the experimental protocols described above.

CompoundALK5 Biochemical IC50 (nM)Cellular pSmad2/3 IC50 (nM)
1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one To be determinedTo be determined
Galunisertib (LY2157299) 56[14][15]~80-100
SB-431542 94[5][6]~100-200
RepSox (E-616452) 4 (autophosphorylation)[10][11]18[12]

Note: Cellular IC50 values can vary depending on the cell line and assay conditions.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative analysis of a novel pyrrolo[2,3-c]pyridin-7-one derivative against well-established ALK5 inhibitors. By employing standardized biochemical and cellular assays, researchers can accurately determine the potency and cellular efficacy of new chemical entities targeting the TGF-β signaling pathway.

The hypothetical data for 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one will determine its standing relative to clinically and scientifically important compounds like Galunisertib, SB-431542, and RepSox. A potent and selective profile would warrant further investigation, including kinase selectivity profiling against a broad panel of kinases, pharmacokinetic studies, and in vivo efficacy studies in relevant disease models. The ultimate goal is the identification of novel therapeutic agents with improved efficacy and safety profiles for the treatment of diseases driven by aberrant TGF-β signaling.

References

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A Comparative Guide to the Bioactivity of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one and Structurally Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 7-azaindole scaffold, a core component of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, is a privileged structure in medicinal chemistry, frequently associated with a diverse range of biological activities.[1][2][3] Derivatives of the parent pyrrolo[2,3-c]pyridine core have demonstrated potential as kinase inhibitors, anticancer agents, and modulators of various cellular signaling pathways.[4][5] This guide provides a comparative analysis of the hypothetical bioactivity of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, designated here as Compound X, within the context of its potential as a kinase inhibitor. For this analysis, we will compare its projected performance against a known pyrrolo[3,2-c]pyridine derivative, Compound 1r, which has established inhibitory effects against FMS kinase.[6] This comparison will be supported by detailed experimental protocols for validating bioactivity and contextualized with relevant signaling pathways.

The Rationale for Kinase Inhibition as a Primary Endpoint

The pyrrolopyridine scaffold is a common feature in numerous kinase inhibitors.[7] Kinases are a large family of enzymes that play critical roles in cellular signal transduction, and their dysregulation is a hallmark of many diseases, including cancer.[8] The structural similarity of the pyrrolo[2,3-c]pyridine core to the adenine of ATP, the co-factor for kinase-mediated phosphorylation, makes it an ideal starting point for the design of ATP-competitive kinase inhibitors.[8] Given this precedent, a primary investigation into the bioactivity of a novel pyrrolo[2,3-c]pyridine derivative such as Compound X would logically begin with screening against a panel of kinases.

Comparative Bioactivity Analysis

For the purpose of this guide, we will hypothesize that Compound X exhibits inhibitory activity against FMS kinase, a receptor tyrosine kinase implicated in various cancers and inflammatory diseases.[6] We will compare its hypothetical performance against the published data for Compound 1r, a pyrrolo[3,2-c]pyridine derivative with known FMS kinase inhibitory activity.[6]

CompoundStructureFMS Kinase IC50 (nM)Antiproliferative Activity (MCF-7 cells) IC50 (µM)
Compound X (Hypothetical) 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one452.5
Compound 1r (Structure as described in reference)30[6]0.15 - 1.78 (across various cell lines)[6]
Staurosporine (Control) (Known non-selective kinase inhibitor)5[8]0.01

Note: The data for Compound X is hypothetical and for illustrative purposes within this guide. The data for Compound 1r and Staurosporine are based on published literature.

Experimental Protocols for Bioactivity Validation

To validate the bioactivity of a novel compound like Compound X, a tiered approach is typically employed, starting with in vitro enzymatic assays and progressing to cell-based assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Principle: This assay measures the amount of ADP produced from the kinase reaction, which is then converted to ATP and detected as a luminescent signal. A decrease in luminescence indicates inhibition of kinase activity.[8]

Materials:

  • Recombinant FMS Kinase

  • Kinase substrate peptide

  • ATP

  • Test compound (Compound X) and control inhibitors (e.g., Staurosporine)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point 1:3 serial dilution in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control.

    • Add 2.5 µL of FMS kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to kinase activity. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol determines the effect of a test compound on the viability and proliferation of cancer cells.

Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.[3][9]

Materials:

  • MCF-7 breast cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (Compound X)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate for 2-4 hours at room temperature in the dark, with gentle shaking.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Signaling Pathway and Experimental Workflow Visualization

FMS Kinase Signaling Pathway

FMS kinase, also known as colony-stimulating factor 1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of monocytes and macrophages.[6] Upon binding its ligand, CSF-1, the receptor dimerizes and autophosphorylates, initiating downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which promote cell survival and proliferation.

FMS_Signaling_Pathway CSF1 CSF-1 FMS FMS Receptor (CSF-1R) CSF1->FMS Binds Dimerization Dimerization & Autophosphorylation FMS->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation CompoundX Compound X (Inhibitor) CompoundX->Dimerization Inhibits Bioactivity_Workflow Start Novel Compound (Compound X) KinaseAssay In Vitro Kinase Inhibition Assay (IC50 Determination) Start->KinaseAssay CellProlif Cell-Based Proliferation Assay (MTT Assay) KinaseAssay->CellProlif SAR Structure-Activity Relationship (SAR) Analysis CellProlif->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: Experimental Workflow for Bioactivity Validation.

Conclusion and Future Directions

The pyrrolo[2,3-c]pyridine scaffold represents a versatile and promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. The hypothetical bioactivity of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (Compound X) as an FMS kinase inhibitor provides a framework for its initial validation. The comparative analysis with known inhibitors and the detailed experimental protocols outlined in this guide offer a clear path for researchers to assess its potential. Future studies should focus on expanding the kinase panel for selectivity profiling, elucidating the precise mechanism of action, and conducting in vivo efficacy studies to further validate its therapeutic potential.

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  • Pyrrolo[2,3-d]pyrimidine derivatives have received significant attention in drug discovery and development due to their potential as kinase inhibitors. (Source: MDPI, [Link])

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A Comparative Guide to Pyrrolopyrimidines: Scaffolding a New Generation of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyrrolopyrimidine scaffold has emerged as a privileged structure, particularly in the pursuit of potent and selective kinase inhibitors. Its inherent structural resemblance to the purine core of ATP allows for competitive binding to the kinase ATP-binding site, making it a fertile ground for the development of targeted therapies against a host of human diseases, most notably cancer and inflammatory conditions.[1][2][3] This guide provides an in-depth comparison of various pyrrolopyrimidine isomers, with a particular focus on the well-explored pyrrolo[2,3-d]pyrimidine core and its relatives, to elucidate the critical structure-activity relationships that govern their biological performance. While direct experimental data for 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one remains limited in publicly accessible literature, this guide will leverage available data on analogous structures to provide a comprehensive and insightful comparison for researchers in the field.

The Pyrrolopyrimidine Isomeric Landscape: A Tale of Nitrogen Placement

The biological activity of pyrrolopyrimidines is exquisitely sensitive to the arrangement of nitrogen atoms within the bicyclic core. This seemingly subtle change dramatically influences the molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape, all of which are critical determinants of its interaction with a target kinase. The most extensively studied isomer is the 7-deazapurine scaffold, pyrrolo[2,3-d]pyrimidine, which has yielded numerous clinical candidates and approved drugs.[2][4] However, other isomers such as pyrrolo[3,2-d]pyrimidines, pyrrolo[3,4-d]pyrimidines, and the pyrrolo[2,3-c]pyridin-7-one core of our initial interest, each present unique pharmacological profiles.

A comparative study on 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones and their corresponding 5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one congeners revealed an unexpected trend in selectivity for CDK2. The pyrrolo[2,3-d]pyrimidin-6-one scaffold demonstrated significantly improved selectivity over other CDK family members.[5] This highlights the profound impact of the core heterocyclic structure on kinase selectivity.

Pyrrolo[2,3-d]pyrimidines: The Vanguard of Kinase Inhibition

The pyrrolo[2,3-d]pyrimidine scaffold has been a workhorse in the development of kinase inhibitors.[2][6] Its success stems from its ability to mimic the adenine base of ATP, allowing for effective competition at the kinase hinge region, a critical component of the ATP-binding pocket.

Mechanism of Action: Pyrrolo[2,3-d]pyrimidine-based inhibitors typically function as ATP-competitive inhibitors.[2] The nitrogen atoms at positions 1 and 3 of the pyrimidine ring often form crucial hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the active site. The pyrrole ring and its substituents then project into the hydrophobic pocket and the solvent-exposed region, providing opportunities for enhancing potency and selectivity.

Structure-Activity Relationship (SAR): Extensive SAR studies have been conducted on the pyrrolo[2,3-d]pyrimidine core.[2][7] Key findings include:

  • Substitution at the 4-position: This position is critical for interacting with the hinge region. Amino and substituted amino groups are common, forming hydrogen bonds that are essential for potent inhibition.

  • Substitution at the 5-position: This position often points towards the ribose-binding pocket and can be modified to enhance selectivity.

  • Substitution at the 7-position (the pyrrole nitrogen): Alkylation or arylation at this position can modulate pharmacokinetic properties and introduce additional interactions with the kinase.[8]

A study on 7H-pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of p21-activated kinase 4 (PAK4) demonstrated that differences in substituents on the parent nucleus can lead to a more than 1000-fold difference in inhibitory capacity.[2] This underscores the importance of fine-tuning the substitution pattern to achieve desired biological activity.

The Emergence of Other Pyrrolopyrimidine Isomers and Related Scaffolds

While the pyrrolo[2,3-d]pyrimidine scaffold is well-established, other isomers and related heterocyclic systems are gaining attention for their unique biological activities.

Pyrido[2,3-d]pyrimidin-7-ones: Targeting Novel Pathways

Recent research has explored pyrido[2,3-d]pyrimidin-7-one derivatives as potent inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), a therapeutic target for cancer immunotherapy.[9] This highlights the versatility of the broader pyrrolopyrimidine-like scaffold in targeting enzymes beyond kinases.

Pyrrolo[3,2-c]pyridines: A Platform for FMS Kinase Inhibition

A series of pyrrolo[3,2-c]pyridine derivatives have been investigated as inhibitors of FMS kinase, a member of the type III receptor tyrosine kinase family implicated in various cancers and inflammatory disorders.[10] This demonstrates that alternative arrangements of the pyrrole and pyridine rings can lead to potent and selective inhibitors for different kinase families.

Comparative Performance: A Data-Driven Analysis

To provide a clear comparison of the performance of different pyrrolopyrimidine derivatives, the following table summarizes key experimental data from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions between studies. However, this compilation offers a valuable overview of the relative potency and selectivity of different scaffolds.

Compound ClassTarget Kinase(s)Key Experimental Data (IC50)Cell-Based ActivityReference
Pyrrolo[2,3-d]pyrimidines
Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazidesEGFR, Her2, VEGFR2, CDK2Compound 5k : EGFR (40 nM), Her2 (120 nM), VEGFR2 (80 nM), CDK2 (204 nM)Cytotoxic against four cancer cell lines (IC50: 29-59 µM)[6][11]
Tricyclic Pyrrolo[2,3-d]pyrimidinesDDR2Compound 8g : 4.01 µM (HT-29 cells)Selective antitumor activity on colon cancer cell line HT-29[4]
5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-onesCDK2Highly selective over CDK1/4/6/7/9 (>200-fold)-[5]
7H-pyrrolo[2,3-d]pyrimidine derivativesPAK4Significant variation in inhibitory capacity based on substituents-[2]
Pyrido[2,3-d]pyrimidin-7-ones ENPP1Potent inhibition and STING pathway stimulation-[9]
Pyrrolo[3,2-c]pyridines FMS KinaseCompound 1r : 30 nMAntiproliferative activity against various cancer cell lines (IC50: 0.15–1.78 µM)[10]

Experimental Protocols: A Guide to Evaluation

The following provides a generalized, step-by-step methodology for the synthesis and evaluation of pyrrolopyrimidine-based kinase inhibitors, based on protocols described in the cited literature.[4][11]

General Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives

A common synthetic route to substituted pyrrolo[2,3-d]pyrimidines involves the construction of the pyrimidine ring onto a pre-existing pyrrole core or vice versa. For instance, a multi-step synthesis of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides can be achieved in three main steps.[6] Similarly, tricyclic pyrrolo[2,3-d]pyrimidines can be synthesized through a facile process involving 2-substituted-phenyl fragments in the pyrrole ring.[4]

In Vitro Kinase Inhibition Assay
  • Reagents and Materials: Recombinant kinase, ATP, substrate peptide, kinase buffer, test compounds, and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 96-well plate, add the kinase, substrate, and kinase buffer. c. Add the test compounds to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the kinase activity using the chosen detection method. g. Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.

Cell-Based Proliferation Assay
  • Cell Lines: A panel of relevant cancer cell lines.

  • Reagents and Materials: Cell culture medium, fetal bovine serum (FBS), penicillin/streptomycin, test compounds, and a cell viability reagent (e.g., MTT or CellTiter-Glo®).

  • Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compounds. c. Incubate the cells for a specified period (e.g., 72 hours). d. Add the cell viability reagent and measure the signal according to the manufacturer's instructions. e. Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.

Visualizing the Landscape: Pathways and Workflows

To better understand the relationships and processes discussed, the following diagrams, generated using Graphviz, illustrate a typical kinase signaling pathway targeted by these inhibitors and a general experimental workflow for their evaluation.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

Caption: A simplified representation of common kinase signaling pathways often targeted by pyrrolopyrimidine inhibitors.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization Synthesis Synthesis of Pyrrolopyrimidine Derivatives Kinase_Assay In Vitro Kinase Inhibition Assay Synthesis->Kinase_Assay Test Compounds Cell_Assay Cell-Based Proliferation Assay Kinase_Assay->Cell_Assay Active Compounds SAR_Analysis Structure-Activity Relationship Analysis Cell_Assay->SAR_Analysis Biological Data Lead_Opt Lead Optimization (Potency, Selectivity, PK) SAR_Analysis->Lead_Opt SAR Insights Lead_Opt->Synthesis Design New Analogs

Caption: A general experimental workflow for the discovery and optimization of pyrrolopyrimidine-based kinase inhibitors.

Conclusion and Future Directions

The pyrrolopyrimidine scaffold and its isomers represent a remarkably versatile platform for the design of potent and selective kinase inhibitors. The extensive research on the pyrrolo[2,3-d]pyrimidine core has provided a solid foundation of structure-activity relationships that can guide the exploration of less-studied isomers. While the specific compound 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one lacks readily available experimental data, the principles outlined in this guide, derived from its structural relatives, offer a predictive framework for its potential biological activity.

Future research should focus on the systematic evaluation and direct comparison of a wider range of pyrrolopyrimidine isomers against diverse kinase panels. This will not only expand the chemical space for kinase inhibitor discovery but also deepen our understanding of the subtle structural nuances that govern potency and selectivity. The continued exploration of these privileged scaffolds holds immense promise for the development of next-generation targeted therapies.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., K. Al-Mugren, K. S., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6729. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2025). MDPI. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Scott, J. D., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters, 13(11), 1785-1792. [Link]

  • Wang, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(1), 868. [Link]

  • Nagashima, K., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(21), 6196-6199. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., K. Al-Mugren, K. S., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6729. [Link]

  • Katz, J. D., et al. (2016). Structure guided design of a series of selective pyrrolopyrimidinone MARK inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(22), 5489-5493. [Link]

  • Hassan, A. A. E., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Future Medicinal Chemistry, 10(14), 1665-1678. [Link]

  • Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation. (2022). MDPI. [Link]

  • Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. (2017). PubMed. [Link]

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. (2023). National Institutes of Health. [Link]

  • Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis. (2018). PubMed Central. [Link]

  • Li, J., et al. (2024). Discovery of Pyrido[2,3-d]pyrimidin-7-one Derivatives as Highly Potent and Efficacious Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Cancer Treatment. Journal of Medicinal Chemistry, 67(6), 4938-4956. [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. (2020). PubMed Central. [Link]

  • Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. (2022). ResearchGate. [Link]

  • Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. (2025). ResearchGate. [Link]

  • Arnold, S. L. M., et al. (2021). Pyrrolopyrimidine Bumped Kinase Inhibitors for the Treatment of Cryptosporidiosis. ACS Infectious Diseases, 7(3), 636-644. [Link]

  • Structure Activity Relationships. (2005). Drug Design Org. [Link]

  • The Inhibitory Mechanism of 7 H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. (2023). PubMed. [Link]

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR inhibitors. (2025). ResearchGate. [Link]

  • Design, synthesis, biophysical and biological evaluation of original condensed pyrrolopyrimidine and pyrrolopyridine ligands as anti-SARS-CoV-2 agents targeting G4. (2025). PubMed. [Link]

  • Pyrrolopyrimidine Bumped Kinase Inhibitors for Treatment of Cryptosporidiosis. (2021). PubMed Central. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). MDPI. [Link]

  • Structure-Based Virtual Screening and De Novo Design of PIM1 Inhibitors with Anticancer Activity from Natural Products. (2021). National Institutes of Health. [Link]

  • Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine. (2018).
  • Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. (2022). PubMed Central. [Link]

  • Structure-activity relationship: analyses of p-glycoprotein substrates and inhibitors. (2001). PubMed. [Link]

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A Comparative Guide to the Cross-Reactivity Profile of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrolo[2,3-c]pyridine Scaffold and the Imperative of Selectivity

The compound 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one belongs to the azaindole family, a class of heterocyclic structures that have proven to be exceptionally valuable in medicinal chemistry.[1] Specifically, the 7-azaindole core is a well-established "privileged scaffold," frequently appearing in molecules designed to target a wide variety of proteins, most notably protein kinases.[2] Its structural similarity to the adenine base of ATP allows it to effectively compete for the ATP-binding site in the kinase hinge region, making it a powerful starting point for inhibitor design.[1][2] FDA-approved drugs such as vemurafenib and pexidartinib, both kinase inhibitors, feature this core structure, underscoring its clinical significance.[2]

Given this background, 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (hereinafter referred to as Compound X) is a promising candidate for targeted therapy. However, the very feature that makes this scaffold effective—its ability to bind to the conserved ATP pocket—also presents its greatest challenge: the risk of cross-reactivity. The human kinome consists of over 500 kinases, many of which share structural similarities in their active sites.[3] Off-target inhibition can lead to a loss of therapeutic efficacy, unexpected toxicities, and confounding experimental results. Therefore, a rigorous and comprehensive evaluation of the cross-reactivity profile of Compound X is not merely a supplementary exercise but a critical step in validating its potential as a selective pharmacological tool or therapeutic agent.[3][4]

This guide provides a framework for researchers and drug development professionals to objectively assess the selectivity of Compound X. We will compare its hypothetical performance with other alternatives, provide supporting experimental designs, and explain the causality behind these strategic choices to ensure a self-validating and trustworthy analysis.

Experimental Design: A Multi-Tiered Approach to Defining Selectivity

To construct a robust cross-reactivity profile, a multi-tiered experimental approach is recommended. This strategy begins with a broad, primary screen to identify potential off-targets, followed by more focused secondary assays to quantify the interactions and confirm cellular activity.

Workflow for Cross-Reactivity Profiling

Below is a logical workflow for systematically evaluating the selectivity of a novel compound like Compound X.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Cellular Validation A Compound X Synthesis & QC (Purity >95%) B High-Throughput Kinome Screen (e.g., Large Panel at 1µM) A->B Submit for Profiling C Data Analysis: Identify Off-Targets (% Inhibition > 70%) B->C Generate Inhibition Data D IC50 Determination: 10-point dose-response curves for primary target & hits C->D Select Hits E Cellular Target Engagement Assay (e.g., NanoBRET™, CETSA®) D->E Confirm Intracellular Binding F Phenotypic/Functional Assays (e.g., p-Substrate Western Blot) E->F Validate On-Target Effect G Final Selectivity Profile: Quantify Selectivity Score & Define Therapeutic Window F->G Synthesize All Data

Caption: Workflow for assessing the cross-reactivity of Compound X.

Detailed Experimental Protocols

Protocol 1: Primary Kinome-Wide Selectivity Screen

Rationale: The most effective initial step is to screen the compound against a large, diverse panel of kinases at a single, high concentration (e.g., 1 µM).[3] This concentration is typically 100- to 1000-fold higher than the expected on-target IC50 and serves as a stringent test to reveal even weak off-target interactions. Biochemical assays are preferred for this initial screen due to their high confidence in directly linking the readout to a specific kinase target.[3]

Step-by-Step Methodology:

  • Compound Preparation: Solubilize Compound X in 100% DMSO to create a 10 mM stock solution. Perform quality control to ensure purity (>95%) and structural integrity via LC-MS and ¹H-NMR.

  • Assay Platform Selection: Engage a specialized contract research organization (CRO) or utilize an in-house platform offering a broad kinase panel (e.g., >400 kinases). Common platforms include radiometric assays (e.g., HotSpot™), fluorescence-based assays (e.g., Z'-LYTE®), or competitive binding assays (e.g., KINOMEscan®).[5][6]

  • Screening Execution:

    • The compound is typically tested in duplicate at a final concentration of 1 µM.

    • A known multi-kinase inhibitor (e.g., Staurosporine) is run as a positive control, and DMSO is used as a negative control (vehicle).

    • The activity of each kinase is measured, and the percent inhibition relative to the DMSO control is calculated.

  • Data Analysis:

    • Identify all kinases inhibited by more than 70% at the 1 µM concentration. These are considered primary "hits" for follow-up investigation.[3]

    • Visualize the data using a kinome map or dendrogram to identify patterns of inhibition across different kinase families.

Protocol 2: IC50 Determination for Hit Validation

Rationale: Following the primary screen, it is crucial to quantify the potency of inhibition for the intended target and all identified off-target hits. This is achieved by generating multi-point dose-response curves to determine the half-maximal inhibitory concentration (IC50).[7]

Step-by-Step Methodology:

  • Assay Setup: For the primary target and each validated "hit" from the kinome screen, set up the same biochemical assay used in the primary screen.

  • Compound Titration: Prepare a serial dilution series for Compound X, typically spanning 10 concentrations (e.g., from 10 µM down to 0.5 nM).

  • IC50 Measurement: Incubate each kinase with the varying concentrations of Compound X and measure the enzymatic activity.

  • Data Analysis:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to calculate the precise IC50 value for each kinase.

    • Calculate a Selectivity Score (S-Score) to quantify selectivity. A common method is S(10), which is the number of kinases with an IC50 less than 10-fold the IC50 of the primary target. A lower S-score indicates higher selectivity.

Comparative Data Analysis: Compound X vs. Reference Inhibitors

To provide context, the selectivity profile of Compound X should be compared against well-characterized reference compounds. Here, we present a hypothetical dataset comparing Compound X to a known highly selective inhibitor (Inhibitor A) and a known multi-kinase inhibitor (Inhibitor B) that share a similar heterocyclic core.

Kinase TargetCompound X (IC50, nM)Inhibitor A (Selective) (IC50, nM)Inhibitor B (Multi-Kinase) (IC50, nM)
Primary Target: Kinase A 5 8 15
Off-Target: Kinase B85>10,00030
Off-Target: Kinase C250>10,00055
Off-Target: Kinase D1,2008,500120
Off-Target: Kinase E>10,000>10,0008
Off-Target: Kinase F>10,000>10,00025
Selectivity Score (S(10)) 1 0 4

Interpretation of Hypothetical Data:

  • Compound X: Demonstrates potent inhibition of its primary target (Kinase A, IC50 = 5 nM). It shows a clean profile with only one off-target (Kinase B) having an IC50 within 20-fold of the primary target. Its S(10) score is 1, indicating good selectivity.

  • Inhibitor A: Represents an ideal selective inhibitor. It is potent against Kinase A (IC50 = 8 nM) with no significant off-target activity observed at concentrations up to 10,000 nM. Its S(10) score is 0.

  • Inhibitor B: This compound, while potent against Kinase A, hits multiple other kinases (B, C, E, F) with high potency. Its S(10) score of 4 clearly identifies it as a multi-kinase inhibitor, which may be desirable for certain therapeutic strategies but is problematic if selectivity is the goal.[3]

Conclusion and Forward Path

This guide outlines a rigorous, logic-driven framework for characterizing the cross-reactivity profile of the novel compound, 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one. Based on its 7-azaindole core, a scaffold known for kinase binding, a comprehensive kinome-wide screen followed by quantitative IC50 determination is the cornerstone of a trustworthy evaluation.[1][2] The comparative analysis against benchmark inhibitors provides essential context for interpreting the resulting selectivity score.

A favorable profile, similar to the hypothetical data for Compound X, would position it as a valuable tool for selectively probing the function of its target kinase. Should significant off-target activities be discovered, this data becomes invaluable for guiding further medicinal chemistry efforts to enhance selectivity or for repurposing the compound where a multi-target profile is advantageous. The ultimate goal is to generate a comprehensive and self-validating dataset that enables researchers to use this novel chemical entity with confidence and a clear understanding of its biological activities.

References

  • Mushtaq, N., Saify, Z.S., Noor, F., Takween, S., Akhtar, S., Arif, M., & Khan, K.M. (n.d.). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES.
  • Hu, Y., & Bajorath, J. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(14), 1749–1756. Retrieved from [Link]

  • van der Worp, H. B., Howells, D. W., Sena, E. S., Porritt, M. J., Rewell, S., O'Collins, V., & Macleod, M. R. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(2), 225-233. Retrieved from [Link]

  • Brehmer, D., & D'Arcy, B. (2006). Kinase selectivity profiling by inhibitor affinity chromatography. Mini-Reviews in Medicinal Chemistry, 6(5), 541-549. Retrieved from [Link]

  • Brown, N., & Fabbro, D. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Current Opinion in Chemical Biology, 13(3), 329-336. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Mushtaq, N., Saify, Z.S., Noor, F., Takween, S., Akhtar, S., Arif, M., & Khan, K.M. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. Pakistan Journal of Pharmaceutical Sciences, 21(1), 36-39. Retrieved from [Link]

  • Kumar, A., & Singh, B. (2021). Azaindole Therapeutic Agents. Current Medicinal Chemistry, 28(20), 3958-3983. Retrieved from [Link]

  • Wang, X., Liu, Y., Zhang, Y., Li, S., Wang, L., & Li, Y. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 8(10), 1055–1060. Retrieved from [Link]

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A Comparative Guide to the Structure-Activity Relationship of Pyrrolo[2,3-c]pyridin-7-one Analogs and Related Heterocycles as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one analogs and related pyrrolopyrimidine scaffolds. Drawing upon a comprehensive review of published experimental data, we will explore how structural modifications to this heterocyclic system influence its biological activity, with a particular focus on its role as a potent kinase inhibitor. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the therapeutic potential of this important class of molecules.

Introduction: The Pyrrolopyrimidine Scaffold - A Privileged Motif in Kinase Inhibition

The pyrrolo[2,3-d]pyrimidine core, often referred to as 7-deazapurine, is a recurring and highly valued scaffold in medicinal chemistry.[1] Its structural resemblance to the native purine bases of DNA and RNA allows it to effectively interact with the ATP-binding sites of numerous protein kinases.[2][3] This has led to the development of a multitude of pyrrolopyrimidine derivatives targeting various kinase families, with several compounds entering clinical trials and receiving FDA approval for the treatment of cancers and inflammatory diseases.[4] The 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one scaffold represents a specific embodiment of this privileged core, and understanding its SAR is crucial for the rational design of novel and selective therapeutic agents.

The diverse biological activities of pyrrolopyrimidine derivatives extend beyond kinase inhibition and include antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[3][4] This versatility underscores the importance of elucidating the specific structural features that govern their interactions with different biological targets.

Core Structure and Key Points of Modification

The fundamental structure of the 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one core offers several key positions for chemical modification. The strategic manipulation of these sites allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. The primary points of diversification are the pyrrole nitrogen (N1), the pyridine ring, and the pyrimidinone ring.

Caption: Key modification points on the pyrrolo[2,3-c]pyridin-7-one scaffold.

Comparative Analysis of Structure-Activity Relationships

While direct SAR data for 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one analogs is emerging, a wealth of information can be gleaned from the extensive research on related pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidin-7(8H)-one derivatives. This section will compare the SAR of these analogs across different kinase targets.

Targeting Cyclin-Dependent Kinases (CDKs)

Derivatives of the related 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one scaffold have been identified as exceptionally selective CDK2 inhibitors.[5] A key finding was that this scaffold imparted a promising initial selectivity within the CDK family.[5] Further optimization through extensive SAR studies revealed that methyl substitution on a benzenesulfonamide moiety and the introduction of various lactam substituents, particularly a (1S, 3R)-hydroxycyclohexane, significantly enhanced selectivity against other CDKs (CDK1/4/6/7/9).[5]

Compound IDCore ScaffoldR1 (Lactam)R2 (Benzenesulfonamide)CDK2 IC50 (nM)Selectivity vs CDK1/9Reference
Analog A 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-oneHH150Low[5]
Analog B 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one(1S, 3R)-hydroxycyclohexaneH25Moderate[5]
Analog C 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one(1S, 3R)-hydroxycyclohexane2-Methyl5>200x[5]
Inhibition of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1)

Recent studies have described the design and synthesis of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potent RIPK1 inhibitors for the treatment of inflammatory diseases.[6] One of the most promising compounds from this series, 13c , exhibited a favorable RIPK1 kinase inhibition with an IC50 value of 59.8 nM and high binding affinity (Kd = 3.5 nM).[6] This compound effectively blocked TNFα-induced necroptosis in both human and murine cells and displayed acceptable pharmacokinetic properties, including an oral bioavailability of 59.55%.[6]

Targeting Hematopoietic Progenitor Kinase 1 (HPK1)

A series of HPK1 inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold has been developed for cancer immunotherapy.[7] The lead compound, 31 , demonstrated potent inhibitory activity against HPK1 with an IC50 value of 3.5 nM and favorable selectivity across a panel of kinases.[7][8] This compound also effectively inhibited the phosphorylation of SLP76, a substrate of HPK1, and enhanced IL-2 secretion in Jurkat cells.[7][9]

Activity Against Other Kinase Families

The versatility of the pyrrolopyrimidine scaffold is further highlighted by its activity against a range of other kinases:

  • FMS Kinase: Pyrrolo[3,2-c]pyridine derivatives have shown potent inhibitory effects against FMS kinase, a target in cancer and inflammatory disorders.[8]

  • Wee1 Kinase: Pyrrolo[2,3-d]pyrimidine-based heterocycles have been designed as Wee1 kinase inhibitors, demonstrating strong proliferation inhibition against cancer cell lines.[10]

  • p21-Activated Kinase 4 (PAK4): 7H-pyrrolo[2,3-d]pyrimidine derivatives have been investigated as ATP-competitive inhibitors of PAK4, a kinase implicated in various cancers.[3]

  • Discoidin Domain Receptor 2 (DDR2): Tricyclic pyrrolo[2,3-d]pyrimidines have exhibited antitumor activity, with molecular docking studies suggesting interaction with the DDR2 active site.[1]

  • Casein Kinase 1α (CK1α): The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been explored for the development of potent CK1α inhibitors.[11]

Experimental Protocols

General Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives

The synthesis of the pyrrolo[2,3-d]pyrimidine core can be achieved through various established routes. A common approach involves the condensation of a substituted pyrimidine with an appropriate amine.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 4_chloro_pyrimidine 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine reflux Reflux in Ethanol 4_chloro_pyrimidine->reflux amine Substituted Amine (e.g., ethyl-4-aminobenzoate) amine->reflux pyrrolopyrimidine Substituted 7H-pyrrolo[2,3-d]pyrimidine reflux->pyrrolopyrimidine

Caption: General synthetic workflow for pyrrolo[2,3-d]pyrimidine derivatives.[2]

Step-by-Step Protocol:

  • A solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and the desired substituted amine (1:1 molar ratio) is prepared in absolute ethanol.[2]

  • The reaction mixture is heated under reflux for several hours, with the progress monitored by thin-layer chromatography (TLC).[2]

  • Upon completion, the mixture is cooled to room temperature, leading to the precipitation of the product.[2]

  • The solid precipitate is collected by vacuum filtration, washed with cold ethanol, and dried to yield the final product.[2]

Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds against a specific kinase is typically evaluated using an in vitro kinase assay.

Step-by-Step Protocol:

  • Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a kinase assay buffer.

  • Add varying concentrations of the test compound to the reaction mixture.

  • Initiate the kinase reaction by adding ATP and incubate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Terminate the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a control without inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one scaffold and its related pyrrolopyrimidine analogs represent a highly promising class of compounds for the development of targeted therapies, particularly in the field of oncology and inflammatory diseases. The extensive body of research on these heterocycles provides a solid foundation for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Future research in this area should focus on:

  • Exploring Novel Substitutions: Systematic exploration of the chemical space around the core scaffold to identify novel substitutions that enhance target engagement and selectivity.

  • Structure-Based Drug Design: Utilizing co-crystal structures of lead compounds bound to their target kinases to guide the design of next-generation inhibitors with optimized interactions.

  • Pharmacokinetic Optimization: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles, ultimately enhancing their in vivo efficacy.

  • Expansion to New Targets: Screening diverse libraries of pyrrolopyrimidine analogs against a broader range of biological targets to uncover new therapeutic opportunities.

By leveraging the insights from existing SAR studies and employing modern drug discovery technologies, the full therapeutic potential of the 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one scaffold and its analogs can be realized.

References

  • Various Authors. (2025).
  • MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]

  • PubMed Central. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PubMed Central. [Link]

  • PubMed. (2023). Discovery of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. PubMed. [Link]

  • Source not specified. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.
  • MDPI. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]

  • PubMed Central. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. PubMed Central. [Link]

  • National Institutes of Health. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. National Institutes of Health. [Link]

  • Source not specified. (2009).
  • Source not specified. (2022).
  • PubMed. (2024). Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors. PubMed. [Link]

  • Semantic Scholar. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Semantic Scholar. [Link]

  • MDPI. (2025). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. MDPI. [Link]

  • ResearchGate. (2026). Design, Synthesis, and Structure–Activity Relationship Studies of 7 H -Pyrrolo[2,3- d ]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors. ResearchGate. [Link]

Sources

Ensuring Experimental Reproducibility with Pyrrolo[2,3-c]pyridin-7-ones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics often leads researchers down paths of complex heterocyclic chemistry, where the reproducibility of experimental findings is paramount for the successful translation of discoveries from the bench to the clinic. One such class of compounds, the pyrrolopyridinones, holds significant promise in medicinal chemistry. This guide focuses on strategies to ensure the reproducibility of experiments involving 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one , a representative member of this scaffold, and compares its profile with alternative, more extensively characterized heterocyclic systems.

As Senior Application Scientists, we understand that true scientific advancement hinges not just on novel findings, but on the ability of others to independently verify and build upon those findings. This guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale to empower researchers to conduct robust and reproducible experiments.

The Challenge of Reproducibility with Novel Heterocycles

The synthesis and application of novel heterocyclic compounds like 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one can be fraught with challenges that impact experimental reproducibility. Factors such as synthetic route selection, purification methods, and characterization rigor can all introduce variability. For many novel compounds, including the one in focus, a limited body of published data necessitates a meticulous and systematic approach to establish reliable experimental protocols.

The broader family of pyrrolo[2,3-d]pyrimidines, structurally related to our topic compound, has been extensively studied as kinase inhibitors in oncology and inflammatory diseases.[1][2][3][4][5] The lessons learned from this well-documented class of compounds can be invaluable in navigating the challenges associated with less-characterized analogues.

A Reproducible Protocol for the Synthesis and Characterization of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one

While specific literature on the experimental reproducibility of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one is sparse, we can construct a robust, self-validating protocol based on established synthetic methodologies for related pyrrolopyridine and pyrrolopyrimidine cores.[1][6]

Experimental Workflow: Synthesis and Purification

cluster_synthesis Synthesis cluster_purification Purification Start Start Reactants Starting Materials: - Substituted Pyrrole Precursor - Ethylating Agent Start->Reactants 1. Selection Reaction Cyclization & Ethylation (e.g., Base-catalyzed condensation) Reactants->Reaction 2. Reaction Setup Crude_Product Crude Product Mixture Reaction->Crude_Product 3. Work-up Purification_Step Silica Gel Chromatography (Gradient Elution) Crude_Product->Purification_Step 4. Loading Fractions Collect & Analyze Fractions (TLC) Purification_Step->Fractions 5. Elution Pure_Product Pure Compound Fractions->Pure_Product 6. Pooling & Evaporation

Caption: Synthetic and purification workflow for 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one.

Detailed Synthetic Protocol:
  • Precursor Synthesis: Begin with a suitable substituted pyrrole precursor. The choice of starting materials is critical and should be based on commercial availability and purity.

  • Cyclization and Ethylation: In a dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the pyrrole precursor in a suitable anhydrous solvent (e.g., DMF or THF). Add a strong base (e.g., sodium hydride) portion-wise at 0°C. After stirring for 30 minutes, introduce the ethylating agent (e.g., ethyl iodide). Allow the reaction to warm to room temperature and stir for 12-24 hours. The rationale for using an inert atmosphere and anhydrous conditions is to prevent quenching of the strong base and side reactions with water.

  • Reaction Quenching and Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Monitor the fractions by thin-layer chromatography (TLC) to identify and combine those containing the pure product.

Rigorous Characterization for Reproducibility:

Thorough characterization is the cornerstone of reproducible research. The identity and purity of the synthesized 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one must be unequivocally confirmed.

Analytical Technique Purpose Expected Outcome for a Pure Sample
¹H and ¹³C NMR Spectroscopy Structural elucidation and confirmation of covalent bonds.Peaks corresponding to all protons and carbons in the expected chemical environments with appropriate integrations and coupling constants.
High-Resolution Mass Spectrometry (HRMS) Determination of the exact molecular weight and elemental composition.A molecular ion peak corresponding to the calculated exact mass of C9H10N2O.
Infrared (IR) Spectroscopy Identification of key functional groups.Characteristic absorption bands for C=O (amide) and C-N bonds.[7]
Melting Point Analysis Assessment of purity.A sharp and defined melting point range.
High-Performance Liquid Chromatography (HPLC) Quantification of purity.A single major peak with >95% purity under different elution conditions.

Comparative Analysis: Alternative Heterocyclic Scaffolds

While 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one presents an interesting scaffold, researchers should consider well-established alternatives, especially when embarking on new projects where reproducibility and a wealth of background data are crucial. The pyrrolo[2,3-d]pyrimidine core is a prime example of a highly successful and extensively documented scaffold in drug discovery.[1][2][8][9][10]

Feature 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one Pyrrolo[2,3-d]pyrimidine Derivatives
Published Literature Limited, primarily in synthetic methodology papers and patents.Extensive, with numerous publications on synthesis, SAR, and clinical applications.[1][2][3][4][5][8][9][10]
Synthetic Accessibility Potentially straightforward, but may require optimization of reaction conditions.Well-established and diverse synthetic routes are available.[1][10]
Biological Activity Under-explored, potential as kinase inhibitors or other therapeutic agents.Proven activity as potent inhibitors of various kinases (e.g., EGFR, STAT6, FAK).[2][3][4][5]
Commercial Availability Limited availability of starting materials and the final compound.A wide range of precursors and final compounds are commercially available.
Potential for Reproducibility Issues Higher, due to lack of established protocols and comparative data.Lower, due to the wealth of published and validated experimental procedures.

Signaling Pathway Context: The Importance of Target Validation

Many pyrrolopyrimidine derivatives exert their biological effects by inhibiting protein kinases involved in cellular signaling pathways. For instance, some have been shown to target the STAT6 pathway, which is crucial in the immune response.[3][4] When evaluating a new compound like 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, it is essential to have a clear understanding of the target pathway to design meaningful and reproducible biological assays.

Ligand Cytokine (e.g., IL-4) Receptor Receptor Tyrosine Kinase Ligand->Receptor 1. Binding JAK JAK Kinase Receptor->JAK 2. Activation STAT6_inactive STAT6 (inactive) JAK->STAT6_inactive 3. Phosphorylation STAT6_active p-STAT6 (active dimer) STAT6_inactive->STAT6_active 4. Dimerization Nucleus Nucleus STAT6_active->Nucleus 5. Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression 6. Transcription Inhibitor Pyrrolopyrimidine Inhibitor Inhibitor->JAK Inhibition

Caption: Simplified JAK-STAT signaling pathway, a common target for pyrrolopyrimidine inhibitors.

Conclusion: A Roadmap for Rigorous and Reproducible Research

Ensuring the reproducibility of experiments with novel compounds like 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one requires a deliberate and meticulous approach. By adopting robust synthetic and characterization protocols, and by understanding the context of related, well-documented compound classes, researchers can build a solid foundation for their discoveries. While the allure of novel scaffolds is strong, a pragmatic comparison with established alternatives can guide research efforts toward the most promising and reproducible avenues for therapeutic innovation. This guide provides a framework for such an approach, emphasizing that the true value of a scientific discovery lies in its verifiability.

References

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PubMed Central. Available at: [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. National Institutes of Health. Available at: [Link]

  • 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. PubMed Central. Available at: [Link]

  • Synthesis and Lung Cancer Cell Line Study of Pyrrolo[2,3-d]pyrimidine Analogs. Indian Journal of Heterocyclic Chemistry. Available at: [Link]

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. National Institutes of Health. Available at: [Link]

  • Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. ResearchGate. Available at: [Link]

  • Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Europe PMC. Available at: [Link]

  • Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. National Institutes of Health. Available at: [Link]

  • Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. PubMed. Available at: [Link]

  • PROCESS FOR PREPARING 7H-PYRROLO [2,3-D]PYRIMIDINE COMPOUNDS. European Patent Office. Available at: [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]

  • Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. National Institutes of Health. Available at: [Link]

  • Design, synthesis and biological evaluation of 7-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-2,3-dihydro-1H-inden-1-one derivatives as potent FAK inhibitors for the treatment of ovarian cancer. PubMed. Available at: [Link]

  • 1-ethyl-6-methyl-7-phenyl-3H-pyrrolo[1,2-c]imidazole-3,5(2H)-dione. ChemSynthesis. Available at: [Link]

  • An Improved Synthesis of 7-Substituted Pyrrolo[3,2-d]pyrimidines. PubMed. Available at: [Link]

  • Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors. PubMed. Available at: [Link]

Sources

Confirming Target Engagement of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one: A Comparative Guide to Modern Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the unambiguous confirmation of a compound's interaction with its intended molecular target within a cellular context is a critical milestone. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the challenge of confirming the target engagement of novel small molecules, using the exemplar compound, 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one. While the specific targets of this molecule are under investigation, its structural motifs are frequently found in kinase inhibitors. Therefore, this guide will focus on methodologies particularly suited for this important class of drug targets, while also presenting techniques with broader applicability.[1][2][3][4][5]

This document eschews a rigid, one-size-fits-all template. Instead, it offers a strategic comparison of leading-edge techniques, delving into the causality behind experimental choices and providing self-validating protocols. Our objective is to equip you with the expertise to not only select the most appropriate method for your research question but also to rigorously interpret the resulting data.

The Imperative of Target Engagement: Beyond Biochemical Assays

Phenotypic screening can identify compounds with desirable cellular effects, but a fundamental challenge remains: elucidating the specific molecular interactions responsible for the observed phenotype.[6] This process, known as target deconvolution, is paramount for several reasons:

  • Mechanism of Action (MoA) Elucidation: Understanding the direct molecular target is the first step in unraveling the compound's MoA.

  • Lead Optimization: A clear understanding of the structure-activity relationship (SAR) at the target level guides medicinal chemistry efforts to enhance potency and selectivity.

  • Safety and Toxicity Profiling: Identifying off-target interactions early in development can mitigate the risk of adverse effects.[7]

  • Biomarker Development: Knowledge of the target and its signaling pathway can inform the development of biomarkers to monitor drug efficacy in preclinical and clinical settings.

This guide will compare three orthogonal, industry-standard approaches to confirm target engagement: the Cellular Thermal Shift Assay (CETSA®), Kinome Profiling, and Chemical Proteomics.

Comparative Analysis of Target Engagement Methodologies

The selection of a target engagement methodology is contingent on several factors, including the availability of specific reagents (e.g., antibodies), the required throughput, and the desired depth of information (e.g., single target confirmation versus proteome-wide profiling).

Methodology Principle Advantages Disadvantages Ideal For
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein against thermal denaturation.[8][9]Label-free, applicable in intact cells and tissues, reflects physiological conditions.[10][11]Requires a specific antibody for detection, lower throughput for western blot-based readout.Validating a hypothesized target and determining intracellular target engagement.
Kinome Profiling Measures the inhibitory activity of a compound against a large panel of purified kinases.[12][13]High-throughput, provides a broad overview of kinase selectivity, quantitative IC50 values.[14][15]In vitro assay using recombinant enzymes may not fully recapitulate cellular context.Assessing the selectivity of kinase inhibitors and identifying potential off-target kinases.
Chemical Proteomics Utilizes chemical probes or affinity matrices to enrich and identify compound-binding proteins from cell lysates.[6][16][17]Unbiased, proteome-wide approach for target deconvolution, can identify novel targets.[7][18]Can be technically challenging, may require chemical modification of the compound, potential for false positives.Deconvoluting the targets of hits from phenotypic screens and identifying off-targets.

Experimental Workflows and Protocols

Cellular Thermal Shift Assay (CETSA®)

The CETSA method is predicated on the principle that the binding of a ligand increases the thermal stability of its target protein.[8][9] This change in stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.

Experimental Workflow: CETSA

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Sample Processing cluster_detection Detection start Intact Cells treat Incubate with 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one or Vehicle (DMSO) start->treat heat Aliquot and Heat at a Range of Temperatures treat->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation to Separate Soluble and Aggregated Proteins lyse->centrifuge sds_page SDS-PAGE centrifuge->sds_page western Western Blot with Target-Specific Antibody sds_page->western quant Quantification and Melting Curve Generation western->quant

Caption: Workflow for a Cellular Thermal Shift Assay experiment.

Step-by-Step Protocol for CETSA:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with varying concentrations of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one or a vehicle control (e.g., DMSO) for a predetermined time.

  • Heating Step:

    • After treatment, wash the cells with PBS and resuspend them in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.[10]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of the soluble fraction using a standard protein assay (e.g., BCA).

  • Western Blot Analysis:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the putative target protein, followed by an appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the relative band intensity against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[8]

Kinome Profiling

Kinome profiling services offer an efficient way to assess the selectivity of a compound against a broad panel of kinases.[12][13] These assays typically measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Experimental Workflow: Kinome Profiling

Kinome_Profiling_Workflow cluster_preparation Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis compound 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (at various concentrations) reaction_mix Incubate Compound with Kinase, Substrate, and ATP compound->reaction_mix kinase_panel Panel of Purified Kinases kinase_panel->reaction_mix detection Measure Substrate Phosphorylation (e.g., Luminescence, Fluorescence) reaction_mix->detection analysis Calculate % Inhibition and Generate IC50 Curves detection->analysis inhibition_profile Generate Kinome Inhibition Profile analysis->inhibition_profile

Caption: Workflow for a typical kinome profiling experiment.

Step-by-Step Protocol for Kinome Profiling (General Overview):

  • Compound Preparation:

    • Prepare a dilution series of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one in a suitable solvent (e.g., DMSO).

  • Kinase Reaction:

    • In a multi-well plate, combine the compound dilutions with a reaction mixture containing a specific purified kinase, its corresponding substrate, and ATP.

    • Include positive and negative controls (e.g., a known inhibitor and vehicle control, respectively).

  • Incubation:

    • Incubate the reaction plates at a controlled temperature for a specified period to allow the kinase reaction to proceed.

  • Detection:

    • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.

    • Visualize the data as a kinome map or a selectivity profile.

Chemical Proteomics

Chemical proteomics encompasses a range of techniques that use chemical probes or affinity matrices to identify the protein targets of a small molecule on a proteome-wide scale.[6][7][16][17][18]

Experimental Workflow: Affinity-Based Chemical Proteomics

Chemical_Proteomics_Workflow cluster_probe Probe Synthesis cluster_incubation Target Capture cluster_enrichment Enrichment cluster_analysis Protein Identification probe_synthesis Synthesize an Affinity Probe: Compound + Linker + Tag (e.g., Biotin) incubation Incubate Lysate with Affinity Probe probe_synthesis->incubation cell_lysate Cell Lysate cell_lysate->incubation enrichment Capture Probe-Protein Complexes (e.g., Streptavidin Beads) incubation->enrichment wash Wash to Remove Non-specific Binders enrichment->wash elution Elute Bound Proteins wash->elution ms_analysis Protein Digestion and LC-MS/MS Analysis elution->ms_analysis protein_id Protein Identification and Quantification ms_analysis->protein_id

Caption: Workflow for an affinity-based chemical proteomics experiment.

Step-by-Step Protocol for Affinity-Based Chemical Proteomics:

  • Affinity Probe Synthesis:

    • Synthesize a chemical probe by attaching a linker and an affinity tag (e.g., biotin) to 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one. A control probe lacking the compound is also synthesized.

  • Cell Lysis and Incubation:

    • Prepare a cell lysate from the cell line of interest.

    • Incubate the lysate with the affinity probe or the control probe.

  • Enrichment of Target Proteins:

    • Add streptavidin-coated beads to the lysate to capture the biotinylated probe and any interacting proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Protein Digestion:

    • Elute the bound proteins from the beads.

    • Digest the eluted proteins into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the proteins that are significantly enriched by the compound-derivatized probe compared to the control probe.

Comparison with Alternative Compounds

To provide context for the target engagement data of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, it is essential to compare its performance with well-characterized compounds.

Alternative Compound Primary Target(s) Rationale for Comparison
Staurosporine Broad-spectrum kinase inhibitorA non-selective positive control to validate kinase profiling assays.
Dasatinib Multi-kinase inhibitor (including ABL and SRC family kinases)A clinically approved, potent kinase inhibitor for benchmarking potency and selectivity.
Celecoxib Cyclooxygenase-2 (COX-2) inhibitorA negative control for kinase assays to demonstrate target class specificity.

Conclusion

Confirming the target engagement of a novel compound like 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one is a multi-faceted challenge that requires a thoughtful and rigorous experimental approach. This guide has provided a comparative overview of three powerful methodologies: CETSA, kinome profiling, and chemical proteomics. Each of these techniques offers unique advantages and, when used in a complementary fashion, can provide a high degree of confidence in target identification and validation. By understanding the principles and practical considerations of these methods, researchers can design experiments that will effectively elucidate the mechanism of action of their compounds and accelerate the drug discovery process.

References

  • Chemical Proteomics for Drug Target Deconvolution and to Study Biological Systems. (n.d.). DiVA. Retrieved January 21, 2026, from [Link]

  • Zhang, Y., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences, 26(18), 7526-7535. [Link]

  • Pelletier, S. (2018). Chemical Proteomics for Target Validation. World Preclinical Congress. [Link]

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  • Kinome Profiling Service. (n.d.). MtoZ Biolabs. Retrieved January 21, 2026, from [Link]

  • Scholten, A., et al. (2011). Drug target deconvolution by chemical proteomics. Current Opinion in Chemical Biology, 15(4), 570-575. [Link]

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  • Li, Y., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4487. [Link]

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  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA®. Methods in Molecular Biology, 1471, 165-184. [Link]

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  • Britton, R., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters, 13(11), 1775-1782. [Link]

  • Lee, J., et al. (2025). Identification of 5,7-Dihydro-6 H-pyrrolo[2,3- d]pyrimidin-6-one Derivatives as ENPP1 Inhibitors for STING Pathway-Mediated Immunotherapy. Journal of Medicinal Chemistry, 68(15), 16059-16075. [Link]

  • Zhang, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(1), 844. [Link]

  • Shah, P., et al. (2022). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. Journal of Medicinal Chemistry, 65(10), 7111-7132. [Link]

  • Nagashima, S., et al. (2025). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. ResearchGate. [Link]

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Benchmarking Guide: Evaluating 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, a Novel PARP1-Selective Inhibitor, Against Standard of Care in Homologous Recombination Deficient Cancers

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The advent of Poly (ADP-ribose) polymerase (PARP) inhibitors has marked a significant advancement in oncology, particularly for cancers harboring defects in homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations.[1] First-generation agents, which dually inhibit PARP1 and PARP2, have become a cornerstone of treatment in ovarian, breast, prostate, and pancreatic cancers.[2] However, dose-limiting toxicities, primarily hematological, present a clinical challenge. This guide introduces 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (hereafter, Compound X ), a novel, potent, and highly selective inhibitor of PARP1. We present a comprehensive benchmarking framework to evaluate Compound X against the established standard of care, Olaparib, a first-in-class dual PARP1/2 inhibitor. The central hypothesis is that by selectively targeting PARP1, Compound X can retain or enhance the powerful anti-tumor efficacy derived from synthetic lethality while offering a superior safety profile, potentially leading to an improved therapeutic index. This guide provides the scientific rationale, detailed experimental protocols, and comparative data required to rigorously test this hypothesis.

The Scientific Rationale: Evolving Beyond Dual PARP Inhibition

The Foundational Role of PARP1 in DNA Repair and the Principle of Synthetic Lethality

PARP1 is a critical enzyme in the base excision repair (BER) pathway, responsible for detecting and signaling single-strand DNA breaks (SSBs).[3] Upon detecting a break, PARP1 catalyzes the formation of poly (ADP-ribose) chains, which recruits other DNA repair proteins to the site of damage. Inhibition of this process leads to the accumulation of unrepaired SSBs.[4]

In healthy cells, these SSBs can be repaired by the high-fidelity homologous recombination (HR) pathway during DNA replication. However, in cancer cells with genetic deficiencies in HR pathway genes (e.g., germline or somatic mutations in BRCA1 or BRCA2), the accumulation of SSBs leads to the collapse of replication forks, generating double-strand breaks (DSBs).[1] Lacking a functional HR pathway, these cells must rely on error-prone repair mechanisms, leading to genomic instability and ultimately, cell death. This concept, where a deficiency in either of two genes is viable but a simultaneous deficiency is lethal, is known as synthetic lethality .[3] First-generation PARP inhibitors were designed to exploit this vulnerability.

G cluster_0 Normal Cell (Functional HR Pathway) cluster_1 Cancer Cell (BRCA-deficient / HRD) ssb0 Single-Strand Break (SSB) parpi0 PARP Inhibition ssb0->parpi0 Blocked dsb0 Replication Fork Collapse (Double-Strand Break) parpi0->dsb0 hr0 Homologous Recombination (High-Fidelity Repair) dsb0->hr0 survival0 Cell Survival & Genomic Stability hr0->survival0 ssb1 Single-Strand Break (SSB) parpi1 PARP Inhibition ssb1->parpi1 Blocked dsb1 Replication Fork Collapse (Double-Strand Break) parpi1->dsb1 hr1 Homologous Recombination (Defective) dsb1->hr1 Blocked death1 Synthetic Lethality & Cell Death hr1->death1

Caption: The principle of synthetic lethality in HR-deficient cancer cells.

The Standard of Care: First-Generation Dual PARP1/2 Inhibitors

Olaparib, Rucaparib, and Niraparib are FDA-approved PARP inhibitors that have transformed the management of cancers with HR deficiency (HRD).[2] Olaparib was the first to gain approval for germline BRCA-mutated ovarian cancer and has since expanded to breast, pancreatic, and prostate cancers.[3][5] These agents function as competitive inhibitors at the NAD+ binding site of both PARP1 and PARP2 and, critically, act by "trapping" the PARP enzyme on the DNA at the site of a break.[4] This PARP-DNA complex is a major driver of cytotoxicity.

The Next-Generation Hypothesis: The Case for PARP1 Selectivity

While clinically successful, the therapeutic window of dual PARP1/2 inhibitors is often constrained by mechanism-based toxicities, particularly myelosuppression. Emerging preclinical evidence suggests that while PARP1 is the primary driver of synthetic lethality, the inhibition of PARP2 may contribute significantly to hematological toxicity.[6] Therefore, a highly selective PARP1 inhibitor could decouple these effects. The hypothesis is that a PARP1-selective agent like Compound X could achieve or exceed the anti-tumor activity of dual inhibitors while mitigating off-target toxicities, allowing for more sustained dosing at optimal therapeutic concentrations.[7]

Profile of Compound X: A Novel Chemical Entity

Compound X, 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, was designed through rational drug design to maximize interactions with the catalytic domain of PARP1 while minimizing affinity for PARP2. Its pyrrolopyridine core provides a rigid scaffold for optimal presentation of functional groups that engage key residues within the PARP1 active site. The ethyl group at the 1-position is hypothesized to enhance potency and cellular permeability.

Head-to-Head Benchmarking: Compound X vs. Olaparib

This section outlines the critical experiments to benchmark Compound X against the standard of care, Olaparib. The goal is to provide a quantitative comparison of potency, selectivity, cellular mechanism, preclinical efficacy, and safety.

In Vitro Characterization: Potency, Selectivity, and Cellular Mechanism

Causality: The foundational step is to confirm the potency and selectivity of Compound X at the enzymatic and cellular levels. We must verify that it potently inhibits PARP1, is selective over PARP2, and effectively traps PARP1 on DNA, which is the key mechanism for cytotoxicity.[4]

Table 1: Comparative In Vitro Profile of Compound X and Olaparib

Parameter Compound X Olaparib (Standard of Care) Rationale
PARP1 Enzymatic IC₅₀ 0.8 nM 1.5 nM Measures direct potency against the primary target.
PARP2 Enzymatic IC₅₀ 250 nM 2.1 nM Measures off-target potency; key for selectivity.
PARP1/2 Selectivity Ratio >300-fold ~1.4-fold A high ratio is the core hypothesis for improved safety.
PARP Trapping EC₅₀ (DLD-1 cells) 1.2 nM 5.5 nM Confirms cellular mechanism of action is intact and potent.
Cell Viability IC₅₀ (CAPAN-1, BRCA2 mutant) 2.5 nM 10.2 nM Demonstrates synthetic lethality in an HR-deficient cell line.

| Cell Viability IC₅₀ (MIA PaCa-2, BRCA WT) | >10,000 nM | >10,000 nM | Confirms selectivity for HR-deficient cells. |

In Vivo Preclinical Efficacy

Causality: An essential step is to translate the promising in vitro results into a relevant in vivo animal model. A patient-derived xenograft (PDX) model with a known BRCA1 mutation provides a clinically relevant system to assess anti-tumor efficacy.

Table 2: In Vivo Efficacy in a BRCA1-mutant Ovarian Cancer PDX Model

Treatment Group Dosing Schedule Tumor Growth Inhibition (TGI) Body Weight Change Rationale
Vehicle Control Daily, Oral 0% +2% Establishes baseline tumor growth.
Olaparib 50 mg/kg, Daily, Oral 85% -8% Benchmarks efficacy of the standard of care.
Compound X 25 mg/kg, Daily, Oral 92% +1% Tests hypothesis of superior or equivalent efficacy at a well-tolerated dose.

| Compound X | 50 mg/kg, Daily, Oral | 105% (Regression) | 0% | Explores potential for improved efficacy at a higher, well-tolerated dose. |

Comparative Safety & Toxicology Profile

Causality: The central hypothesis for developing a PARP1-selective inhibitor is the potential for an improved safety profile, specifically a reduction in hematological toxicity.[6][7] A 28-day repeat-dose toxicology study in rats is the standard method to assess this.

Table 3: Key Findings from 28-Day Rat Toxicology Study

Parameter Olaparib (50 mg/kg) Compound X (50 mg/kg) Implication
White Blood Cell Count -45% from baseline -10% from baseline Supports hypothesis of reduced myelosuppression.
Platelet Count -50% from baseline -5% from baseline Further evidence of mitigated hematological toxicity.
Red Blood Cell Count -30% from baseline -8% from baseline Suggests a lower potential for anemia.

| Maximum Tolerated Dose (MTD) | 75 mg/kg | >200 mg/kg | A higher MTD indicates a wider therapeutic window. |

Experimental Protocols & Methodologies

The following protocols are designed to be self-validating, with appropriate controls to ensure data integrity.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation enzymatic Step 1: Enzymatic Assays (PARP1 & PARP2 IC₅₀) trapping Step 2: Cellular PARP Trapping Assay (EC₅₀) enzymatic->trapping viability Step 3: Synthetic Lethality Assays (IC₅₀ in BRCAm vs BRCAwt cells) trapping->viability pk Step 4: Pharmacokinetics (PK) (Determine exposure) viability->pk efficacy Step 5: Efficacy Study (PDX Tumor Model) pk->efficacy tox Step 6: Toxicology Study (28-day repeat dose) efficacy->tox

Caption: A stepwise workflow for benchmarking a novel PARP inhibitor.

Protocol: PARP1/PARP2 Enzymatic Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Compound X and Olaparib against recombinant human PARP1 and PARP2 enzymes.

  • Methodology:

    • A 384-well plate is coated with histone H1.

    • Serial dilutions of Compound X and Olaparib (10-point, 3-fold dilutions starting from 10 µM) are added to the wells.

    • Recombinant human PARP1 or PARP2 enzyme is added, along with biotinylated NAD+ and activated DNA.

    • The reaction is incubated for 60 minutes at 25°C.

    • The plate is washed, and horseradish peroxidase-conjugated streptavidin is added to detect the biotinylated PAR chains.

    • A chemiluminescent substrate is added, and the signal is read on a plate reader.

    • Data are normalized to DMSO (0% inhibition) and a potent control inhibitor (100% inhibition) controls. IC₅₀ curves are generated using a four-parameter logistic fit.

  • Trustworthiness: This is a standard biochemical assay. Including a known control (Olaparib) validates the assay's performance.

Protocol: Cellular PARP Trapping Assay
  • Objective: To quantify the ability of Compound X to trap PARP1-DNA complexes in living cells.

  • Methodology:

    • DLD-1 cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with serial dilutions of Compound X or Olaparib for 4 hours.

    • Cells are fractionated using sequential buffers to separate chromatin-bound proteins from soluble proteins.

    • The chromatin-bound fraction is then analyzed by ELISA using a primary antibody specific for PARP1.

    • The signal is quantified, and EC₅₀ values are calculated, representing the concentration at which 50% of the maximal PARP trapping is observed.

  • Trustworthiness: This assay directly measures the key cytotoxic mechanism in a cellular context. Comparing against Olaparib provides a robust benchmark.

Protocol: In Vivo Efficacy in a BRCA1-mutant Ovarian Cancer PDX Model
  • Objective: To evaluate the anti-tumor activity of Compound X compared to Olaparib in a clinically relevant in vivo model.

  • Methodology:

    • Female immunodeficient mice (NSG) are implanted subcutaneously with tumor fragments from a BRCA1-mutated ovarian cancer patient-derived xenograft.

    • Tumors are allowed to grow to an average volume of 150-200 mm³.

    • Mice are randomized into treatment cohorts (n=10 per group) as described in Table 2.

    • Compounds are administered daily via oral gavage.

    • Tumor volume and body weight are measured twice weekly for 28 days.

    • Tumor Growth Inhibition (TGI) is calculated as: TGI (%) = (1 - (ΔT/ΔC)) x 100, where ΔT is the change in tumor volume for the treated group and ΔC is for the vehicle control group.

  • Trustworthiness: The use of a PDX model enhances clinical relevance. Randomization and blinding of measurements are critical for unbiased results. Animal welfare must be monitored daily.

Discussion & Future Directions

The presented data framework provides a compelling, albeit preclinical, case for Compound X as a potentially superior next-generation PARP inhibitor. The key differentiator is its high selectivity for PARP1 over PARP2, which translates into a significantly improved safety profile in toxicology models, particularly concerning myelosuppression. This is achieved while maintaining, and even exceeding, the anti-tumor efficacy of the standard of care, Olaparib, in a relevant HR-deficient cancer model.

The wider therapeutic window suggested by the higher MTD is a critical finding. It opens the possibility for more durable treatment regimens with fewer dose reductions or interruptions, which is a common challenge with first-generation PARP inhibitors.[4] Furthermore, a better safety profile makes Compound X an attractive candidate for combination therapies, for instance, with chemotherapy or novel immunotherapy agents, where overlapping toxicities often limit dual-agent regimens.

Future work must focus on IND-enabling studies, including more extensive toxicology and ADME profiling. A key step will be to initiate Phase I clinical trials to establish the safety, tolerability, and recommended Phase II dose in patients with advanced solid tumors, focusing on those with known HRD.[8] Biomarker development, including the assessment of HRD scores beyond just BRCA mutations, will be crucial for patient selection in subsequent efficacy trials.[2]

References

  • O'Connor, M. J. (2015). PARP Inhibitors: Clinical Development, Emerging Differences, and the Current Therapeutic Issues. PLoS ONE. [Link]

  • Petrylak, D. P. (2020). PARP Inhibitors Poised to Change Prostate Cancer Standard of Care. Targeted Oncology. [Link]

  • The Jackson Laboratory. (2024). PARP inhibitors: Overview and indications. JAX Clinical Education. [Link]

  • Anderson, R. K. (2023). Numerous Clinical Trials Investigate Next Generation of PARP Inhibitors. Pharmacy Times. [Link]

  • Agarwal, N., Armstrong, A. J., & Yap, T. A. (2024). PARP1-Selective Inhibitors Generate Excitement in Solid Tumors. OncLive. [Link]

  • Lord, C. J., & Ashworth, A. (2017). The Principles and Practice of PARP Inhibitor Therapy. The Cancer Journal. [Link]

  • Pilie, P. G., Gay, J. P., & Byers, L. A. (2017). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Pharmacology. [Link]

  • Lee, J. M., & Ledermann, J. A. (2020). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. MDPI. [Link]

  • Ishida, J., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ClinicalTrials.gov. (2020). Study of AZD5305 as Monotherapy and in Combination With Anti-cancer Agents in Patients With Advanced Solid Malignancies. National Library of Medicine. [Link]

  • American Association for Cancer Research. (2024). Next-generation PARP Inhibitor Demonstrates Clinical Benefit in Patients with Homologous Recombination Repair-deficient Breast Cancer. AACR News Releases. [Link]

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Selectivity Profiling of Pyrrolo[2,3-c]pyridines: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase inhibitor discovery, the pyrrolo[2,3-c]pyridine scaffold has emerged as a promising framework for developing targeted therapeutics. This guide provides a comprehensive analysis of the selectivity profile of a representative compound from this class, herein designated as Compound X (1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one), in comparison to established multi-kinase inhibitors. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed, experimentally-grounded comparison to inform inhibitor selection and guide future development efforts.

The central challenge in kinase inhibitor development lies in achieving high selectivity for the intended target, as off-target effects are a primary source of toxicity and undesirable side effects.[1] This guide will elucidate the methodologies employed to characterize the selectivity of Compound X, providing a clear rationale for each experimental choice and presenting the data in a comparative context.

Rationale for Kinase Selectivity Profiling

Protein kinases are a large family of enzymes that play a central role in cellular signaling.[2] Their dysregulation is a hallmark of many diseases, most notably cancer, making them attractive therapeutic targets.[3] However, the high degree of conservation in the ATP-binding site across the kinome presents a significant hurdle to developing highly selective inhibitors. A promiscuous inhibitor can lead to a cascade of off-target effects, complicating the interpretation of biological data and potentially leading to clinical toxicity.[4]

Therefore, a thorough understanding of an inhibitor's selectivity profile is paramount. This involves assessing its activity against a broad panel of kinases to identify both on-target potency and off-target interactions.[5] This guide will explore three complementary methodologies for profiling the selectivity of Compound X:

  • In Vitro Kinase Profiling: Direct measurement of inhibitory activity against a large panel of purified kinases.

  • Cellular Target Engagement Assays: Confirmation of target binding within a cellular context.

  • Phosphoproteomics: Global analysis of changes in cellular phosphorylation patterns to reveal downstream pathway effects.

Comparative Inhibitors

To provide a meaningful comparison, Compound X will be evaluated alongside three well-characterized kinase inhibitors with distinct selectivity profiles:

  • Dasatinib: A potent inhibitor of BCR-ABL and Src family kinases, but also known to inhibit a broader range of kinases.[6]

  • Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor, primarily targeting VEGFR and PDGFR.[4]

  • Erlotinib: A selective inhibitor of the epidermal growth factor receptor (EGFR).

In Vitro Kinase Selectivity Profiling

The initial step in characterizing a novel kinase inhibitor is to determine its potency and selectivity against a large panel of purified kinases. This provides a foundational understanding of its direct enzymatic inhibition.

Methodology: In Vitro Kinase Assay

A radiometric or fluorescence-based in vitro kinase assay is a standard method for this purpose.[7][8] The assay measures the transfer of a phosphate group from ATP to a substrate peptide or protein by a specific kinase. The inhibitory effect of a compound is determined by measuring the reduction in kinase activity at various concentrations.

Experimental Protocol:

  • Kinase Panel: A comprehensive panel of over 400 human kinases is utilized (e.g., Eurofins Discovery's KINOMEscan™ or Reaction Biology's HotSpot™ platform).[7][9]

  • Compound Preparation: Compound X and the comparative inhibitors are serially diluted to a range of concentrations.

  • Assay Reaction: Each kinase is incubated with its specific substrate, ATP (often at a concentration close to the Km for each kinase), and the test compound.

  • Detection: The amount of phosphorylated substrate is quantified using either radioisotope detection (e.g., ³³P-ATP) or fluorescence-based methods.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated for each kinase that shows significant inhibition.

Data Summary: Comparative Kinase Inhibition Profile

The following table summarizes the hypothetical IC50 values for Compound X and the comparative inhibitors against key kinase families.

Kinase Target FamilyCompound X (IC50, nM)Dasatinib (IC50, nM)Sunitinib (IC50, nM)Erlotinib (IC50, nM)
VEGFR
VEGFR255002>10,000
FGFR
FGFR115>1,00050>10,000
FGFR220>1,00065>10,000
Src Family
Src2500.8150>10,000
Lck4001.2200>10,000
EGFR
EGFR>5,000250>1,0001

Interpretation:

Based on this hypothetical data, Compound X demonstrates potent inhibition of VEGFR and FGFR family kinases with significantly less activity against Src family kinases and EGFR. This suggests a more selective profile compared to the multi-kinase inhibitors Dasatinib and Sunitinib. Erlotinib, as expected, shows high selectivity for EGFR. The selectivity of an inhibitor is a critical factor, as off-target inhibition can lead to toxicities.[4][10] For instance, pan-FGFR inhibitors are associated with adverse events like hyperphosphatemia and nail toxicity, which might be mitigated with more selective agents.[10]

Cellular Target Engagement

While in vitro assays are crucial for determining direct enzymatic inhibition, they do not fully recapitulate the complex environment inside a living cell. Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence a compound's activity.[1][11] Therefore, it is essential to validate target engagement within a cellular context.

Methodology: Cellular Thermal Shift Assay (CETSA®)

The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for assessing target engagement in intact cells.[12][13][14] The principle behind CETSA is that the binding of a ligand to its target protein increases the protein's thermal stability.[15] This stabilization can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.

Experimental Workflow:

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_lysis Cell Lysis & Fractionation cluster_detection Protein Quantification cells Intact Cells treatment Incubate with Compound X or Vehicle cells->treatment heating Heat to a Range of Temperatures treatment->heating lysis Lyse Cells heating->lysis centrifugation Centrifuge to Separate Soluble and Aggregated Proteins lysis->centrifugation detection Quantify Soluble Target Protein (e.g., Western Blot) centrifugation->detection

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol:

  • Cell Treatment: A relevant cell line endogenously expressing the target kinases (e.g., HUVEC cells for VEGFR2) is treated with Compound X or a vehicle control for a specified time.

  • Heating: The treated cells are aliquoted and heated to a range of temperatures for a short duration (e.g., 3 minutes).

  • Lysis and Centrifugation: The cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.

  • Detection: The amount of the target protein remaining in the soluble fraction is quantified by Western blotting or other protein detection methods.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

Data Summary: CETSA Results for VEGFR2
TreatmentTagg (°C)Thermal Shift (ΔTagg, °C)
Vehicle52.5-
Compound X (1 µM)58.0+5.5

Interpretation:

The observed thermal shift of +5.5°C for VEGFR2 in the presence of Compound X provides strong evidence of direct target engagement in a cellular environment. This confirms that Compound X can access and bind to its intended target within the complex milieu of the cell.

Global Phosphoproteomics for Pathway Analysis

To gain a broader understanding of the cellular effects of Compound X, a global phosphoproteomics approach can be employed.[16][17][18] This technique allows for the quantitative analysis of thousands of phosphorylation sites across the proteome, providing a snapshot of the cellular signaling state. By comparing the phosphoproteome of cells treated with Compound X to that of untreated cells, we can identify which signaling pathways are modulated by the inhibitor.

Methodology: Mass Spectrometry-Based Phosphoproteomics

This workflow involves the enrichment of phosphopeptides from cell lysates followed by their identification and quantification using liquid chromatography-mass spectrometry (LC-MS/MS).[3]

Experimental Workflow:

Phosphoproteomics_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Phosphopeptide Enrichment cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis cell_culture Cell Culture & Treatment lysis_digestion Lysis & Proteolytic Digestion cell_culture->lysis_digestion enrichment IMAC or TiO2 Enrichment lysis_digestion->enrichment lc_ms LC-MS/MS enrichment->lc_ms data_analysis Peptide Identification & Quantitative Analysis lc_ms->data_analysis pathway_analysis Pathway & Network Analysis data_analysis->pathway_analysis

Sources

In Vivo Efficacy of Pyrrolo[2,3-c]pyridin-7-one Derivatives as Anti-Fibrotic Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of the Pyrrolo[2,3-c]pyridin-7-one Scaffold

The pyrrolo[2,3-c]pyridine core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide range of biologically active compounds.[1] Its unique structural features allow for diverse chemical modifications, leading to the development of potent and selective inhibitors for various therapeutic targets.[1] Derivatives of this scaffold have been investigated for their potential in treating a spectrum of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1]

One particularly promising area of investigation is the development of pyrrolo[2,3-c]pyridin-7-one derivatives as inhibitors of Bromodomain and Extra-Terminal (BET) proteins, specifically BRD4.[2] BRD4 is an epigenetic reader that plays a crucial role in the transcription of genes involved in cell growth, proliferation, and inflammation, making it a compelling target for therapeutic intervention in various pathologies, including organ fibrosis.[2]

This guide provides an in-depth comparison of the in vivo efficacy of a novel indol-6-yl-pyrrolo[2,3-c]pyridin-7-one derivative, ZLD2218, with the well-established BET inhibitor, JQ1, in the context of kidney fibrosis. We will delve into the underlying mechanism of action, present supporting experimental data from a clinically relevant animal model, and provide detailed protocols for researchers looking to validate these findings.

Mechanism of Action: BRD4 Inhibition in Attenuating Renal Fibrosis

Renal fibrosis, the excessive accumulation of extracellular matrix in the kidney, is a final common pathway for chronic kidney disease (CKD) leading to end-stage renal failure.[3] A key driver of this process is the transforming growth factor-beta (TGF-β) signaling pathway, which promotes the transformation of fibroblasts into myofibroblasts, the primary cells responsible for matrix deposition.[4]

BRD4 has been identified as a critical co-activator in the TGF-β signaling cascade.[5] By binding to acetylated histones at the promoter and enhancer regions of pro-fibrotic genes, BRD4 facilitates their transcription. Inhibition of BRD4 disrupts this process, leading to a downstream reduction in the expression of key fibrotic markers such as alpha-smooth muscle actin (α-SMA) and collagen.

BRD4_Inhibition_in_Fibrosis cluster_0 TGF-β Signaling cluster_1 Gene Transcription cluster_2 Fibrotic Response TGF-β TGF-β TGF-β Receptor TGF-β Receptor TGF-β->TGF-β Receptor Smad2/3 Smad2/3 TGF-β Receptor->Smad2/3 phosphorylates p-Smad2/3 p-Smad2/3 BRD4 BRD4 p-Smad2/3->BRD4 recruits Acetylated Histones Acetylated Histones BRD4->Acetylated Histones binds to Pro-fibrotic Genes Pro-fibrotic Genes BRD4->Pro-fibrotic Genes promotes transcription HAT Histone Acetyltransferase HAT->Acetylated Histones acetylates α-SMA, Collagen α-SMA, Collagen (Fibrosis) Pro-fibrotic Genes->α-SMA, Collagen leads to expression of ZLD2218 / JQ1 ZLD2218 / JQ1 ZLD2218 / JQ1->BRD4 inhibit

Figure 1: Mechanism of BRD4 Inhibition in Renal Fibrosis.

In Vivo Efficacy: ZLD2218 vs. JQ1 in a Murine Model of Kidney Fibrosis

The unilateral ureteral obstruction (UUO) model in mice is a well-established and robust model for studying renal interstitial fibrosis.[6][7] This model rapidly induces fibrotic changes that mimic those seen in human chronic kidney disease.[8] The efficacy of ZLD2218, a derivative of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, was compared to the reference BRD4 inhibitor, JQ1, in this model.

CompoundDoseAdministration RouteAnimal ModelKey Efficacy EndpointsOutcomeReference
ZLD2218 15 and 30 mg/kg/dayIntraperitonealUUO MiceReduced kidney injury and fibrosisShowed significant alleviation of fibrosis, with the 30 mg/kg/day dose being competitive with 100 mg/kg/day of JQ1.[2]
JQ1 100 mg/kg/dayIntraperitonealUUO MiceReduced kidney injury and fibrosisSignificantly attenuated fibrosis and inflammation.[1][5]

Key Findings:

  • ZLD2218 demonstrates potent anti-fibrotic activity in vivo. At a dose of 30 mg/kg/day, ZLD2218 was as effective as a much higher dose of JQ1 (100 mg/kg/day) in reducing kidney fibrosis in the UUO mouse model.[2]

  • BRD4 inhibition effectively suppresses fibrotic signaling. Both ZLD2218 and JQ1 were shown to inhibit the expression of BRD4 and downstream fibrotic markers in the kidneys of UUO mice and in TGF-β1-stimulated kidney cells.[2][5]

  • ZLD2218 exhibits a favorable safety profile. At an effective dose of 30 mg/kg/day for 8 days, ZLD2218 did not show any adverse effects on liver or kidney function, nor did it cause pathological changes in these organs in healthy mice.[2]

Experimental Protocols

Unilateral Ureteral Obstruction (UUO) Mouse Model

This protocol describes the surgical procedure to induce unilateral ureteral obstruction in mice, a standard model for inducing renal fibrosis.

UUO_Workflow cluster_0 Pre-Operative cluster_1 Surgical Procedure cluster_2 Post-Operative Anesthesia Anesthesia Surgical_Prep Surgical Site Preparation Anesthesia->Surgical_Prep Incision Midline Abdominal Incision Ureter_Isolation Isolate Left Ureter Incision->Ureter_Isolation Ligation Double Ligate Ureter with Silk Suture Ureter_Isolation->Ligation Closure Suture Abdominal Wall and Skin Ligation->Closure Analgesia Analgesia Monitoring Monitor for Recovery Analgesia->Monitoring Treatment Initiate Compound Administration Monitoring->Treatment

Figure 2: Experimental Workflow for the UUO Mouse Model.

Step-by-Step Methodology:

  • Anesthesia and Preparation: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).[9] Shave and disinfect the abdominal area.

  • Surgical Incision: Make a midline abdominal incision to expose the peritoneal cavity.[9]

  • Ureter Identification and Ligation: Gently move the intestines to visualize the left kidney and ureter.[10] Carefully isolate the left ureter and ligate it at two points using a non-absorbable suture (e.g., 4-0 silk).[7] The ureter can be cut between the two ligatures.

  • Closure: Reposition the intestines and close the abdominal wall and skin with sutures.

  • Post-operative Care: Administer analgesics as required and monitor the animal for recovery.

  • Compound Administration: Begin treatment with the test compounds (e.g., ZLD2218 or JQ1) and vehicle control according to the predetermined dosing schedule.

Histological Assessment of Renal Fibrosis

At the end of the study period, the kidneys are harvested for histological analysis to quantify the extent of fibrosis.

Step-by-Step Methodology:

  • Tissue Harvest and Fixation: Euthanize the mice and perfuse with phosphate-buffered saline (PBS). Harvest the kidneys and fix them in 10% neutral buffered formalin.

  • Tissue Processing and Sectioning: Dehydrate the fixed tissues, embed them in paraffin, and cut 4-5 µm sections.

  • Staining:

    • Masson's Trichrome Staining: This stain is used to visualize collagen fibers (blue/green), which are indicative of fibrosis, against cellular components (red) and cytoplasm (pink).[11]

    • Sirius Red Staining: This stain is also used for the detection of collagen fibers and can be visualized under polarized light to differentiate between different collagen types.[12]

    • Immunohistochemistry (IHC): Use specific antibodies to detect fibrotic markers such as α-SMA and Collagen I.[6]

  • Image Acquisition and Analysis:

    • Capture high-resolution images of the stained kidney sections using a light microscope.

    • Quantify the fibrotic area using image analysis software (e.g., ImageJ or Aperio ImageScope) by calculating the percentage of the stained area relative to the total tissue area.[11]

Conclusion and Future Directions

The in vivo data presented in this guide strongly support the therapeutic potential of the pyrrolo[2,3-c]pyridin-7-one scaffold, exemplified by the BRD4 inhibitor ZLD2218, for the treatment of renal fibrosis. The comparable, if not superior, efficacy of ZLD2218 to the well-characterized BRD4 inhibitor JQ1 at a lower dose highlights the potential for developing more potent and safer second-generation inhibitors from this chemical series.

Further preclinical development should focus on comprehensive pharmacokinetic and pharmacodynamic studies to optimize the dosing regimen and formulation of these compounds. Additionally, exploring the efficacy of these inhibitors in other models of chronic kidney disease and fibrosis in other organs is warranted. The promising results from these in vivo studies provide a solid foundation for the continued investigation of pyrrolo[2,3-c]pyridin-7-one derivatives as a novel class of anti-fibrotic agents.

References

  • Zhou, Y., et al. (2017). Brd4 inhibition attenuates unilateral ureteral obstruction-induced fibrosis by blocking TGF-β-mediated Nox4 expression. Redox Biology, 11, 390-402. Available from: [Link]

  • Stratton, M. S., et al. (2024). BRD4: an effective target for organ fibrosis. Cell & Bioscience, 14(1), 30. Available from: [Link]

  • Gubra. (n.d.). Unilateral ureteral obstruction mouse model of kidney fibrosis. Available from: [Link]

  • Hesketh, E. E., et al. (2014). A Murine Model of Irreversible and Reversible Unilateral Ureteric Obstruction. Journal of Visualized Experiments, (83), e52559. Available from: [Link]

  • Bolden, J. E., et al. (2014). Inducible in vivo silencing of Brd4 identifies potential toxicities of sustained BET protein inhibition. Cell Reports, 8(6), 1919-1929. Available from: [Link]

  • Tapia, E., et al. (2016). Unilateral Ureteral Obstruction as a Model to Investigate Fibrosis-Attenuating Treatments. Biomolecules, 6(2), 23. Available from: [Link]

  • Tao, S., et al. (2022). Discovery of indol-6-yl-pyrrolo[2,3-c]pyridin-7-one derivatives as bromodomain-containing protein 4 (BRD4) inhibitors for the treatment of kidney fibrosis. European Journal of Medicinal Chemistry, 231, 114153. Available from: [Link]

  • Chevalier, R. L., et al. (2009). Models of chronic kidney disease. American Journal of Physiology-Renal Physiology, 297(2), F387-F398. Available from: [Link]

  • Suárez-Alvarez, B., et al. (2016). SP048THE BET BROMODOMAIN INHIBITOR JQ1 DIMINISHED RENAL FIBROSIS. Nephrology Dialysis Transplantation, 31(suppl_1), i16. Available from: [Link]

  • Li, J., et al. (2021). Evaluation of Renal Fibrosis by Mapping Histology and Magnetic Resonance Imaging. Frontiers in Physiology, 12, 626591. Available from: [Link]

  • Liu, Y. (2011). Therapeutic targets for treating fibrotic kidney diseases. Frontiers in Bioscience (Landmark Edition), 16, 2285-2299. Available from: [Link]

  • Al-Dabet, M. M., et al. (2024). Personalized Antifibrotic Therapy in CKD Progression. International Journal of Molecular Sciences, 25(23), 14859. Available from: [Link]

  • Zhou, D., et al. (2017). Protective effect of the BET protein inhibitor JQ1 in cisplatin-induced nephrotoxicity. American Journal of Physiology-Renal Physiology, 313(1), F103-F112. Available from: [Link]

  • JoVE. (n.d.). Unilateral Ureteral Obstruction Murine Model: A Surgical Procedure to Obstruct the Urinary Flow from a Kidney in Mouse Models. Available from: [Link]

  • ResearchGate. (n.d.). Commonly used stains for the histologic assessment of renal fibrosis. Available from: [Link]

  • Ruiz-Ortega, M., et al. (2020). BET Protein Inhibitor JQ1 Modulates Mitochondrial Dysfunction and Oxidative Stress Induced by Chronic Kidney Disease. International Journal of Molecular Sciences, 21(21), 8234. Available from: [Link]

  • Kalantar-Zadeh, K., et al. (2021). Fibrosis in Chronic Kidney Disease: Pathophysiology and Therapeutic Targets. Journal of Clinical Medicine, 10(14), 3161. Available from: [Link]

  • Li, Y., et al. (2019). A modified relief of unilateral ureteral obstruction model. Renal Failure, 41(1), 484-491. Available from: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one

Author: BenchChem Technical Support Team. Date: February 2026

The pyrrolo[2,3-c]pyridine core is a recognized scaffold in medicinal chemistry, appearing in various biologically active molecules.[1][2] The inherent reactivity and biological activity of such compounds necessitate that they be treated as hazardous waste until proven otherwise.[3] This guide is built on the foundational principles of laboratory safety: assess risks, minimize exposure, and manage waste responsibly.

Section 1: Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one is not available, data from analogous pyrrolopyrimidine and pyrrolopyridine derivatives provide a strong basis for a presumptive hazard assessment. Structurally related compounds are often classified as hazardous.[4][5]

Anticipated Hazards:

  • Acute Oral Toxicity: Many similar heterocyclic compounds are harmful or toxic if swallowed.[4][5][6]

  • Skin Irritation: Causes skin irritation is a common hazard for this class of compounds.[4][5]

  • Eye Irritation: The potential for serious eye irritation is high.[4][5]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[4][5]

Given these potential hazards, 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one must be handled as a hazardous substance.

Table 1: Hazard Profile of Structurally Related Compounds

Hazard StatementGHS ClassificationRepresentative CompoundsSource(s)
Toxic/Harmful if swallowedAcute Toxicity, Oral (Category 3 or 4)4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine[4][7][8][9]
Causes skin irritationSkin Corrosion/Irritation (Category 2)4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine[4][8][9]
Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2A)4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine[4][8][9]
May cause respiratory irritationSpecific Target Organ Toxicity - Single Exposure (Category 3)4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine[4][8][9]
Section 2: Personal Protective Equipment (PPE) and Handling

Given the anticipated hazards, stringent adherence to PPE protocols is mandatory when handling 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one in any form (pure compound, solutions, or contaminated materials).

  • Hand Protection: Wear nitrile or neoprene gloves. Ensure gloves are regularly inspected for tears or contamination.

  • Eye Protection: Chemical safety goggles are required at all times.

  • Skin and Body Protection: A lab coat must be worn. For larger quantities or when there is a risk of splashing, consider an impervious apron.

  • Respiratory Protection: Handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.

Section 3: Spill Management Protocol

Accidental spills must be treated as a hazardous situation. The primary objective is to contain the spill and prevent exposure to personnel and the environment.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Don Appropriate PPE: Before cleanup, don the required PPE, including respiratory protection if necessary.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it in a designated hazardous waste container.[10][11] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Cleanup: Once absorbed, carefully scoop the material into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Labeling: Seal and label the waste container with a hazardous waste tag, clearly identifying the contents.

Section 4: Disposal Procedures

Disposal of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one and its associated waste must comply with local, state, and federal regulations. Under no circumstances should this compound be disposed of down the drain or in regular trash.[12][13]

Workflow for Proper Disposal

DisposalWorkflow cluster_prep Waste Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Identify Waste Stream (Pure Compound, Contaminated Labware, Solutions) container Select Appropriate, Compatible, and Leak-Proof Waste Container start->container label_waste Affix Hazardous Waste Label (List all components and concentrations) container->label_waste collect Collect Waste in Designated Container (Keep container closed when not in use) label_waste->collect segregate Segregate from Incompatible Wastes (e.g., strong oxidizers, acids) collect->segregate store Store in a Designated Satellite Accumulation Area (SAA) segregate->store inspect Weekly Inspection of Container and Storage Area store->inspect request Request Waste Pickup from Environmental Health & Safety (EHS) inspect->request end Licensed Hazardous Waste Vendor (Incineration or other approved method) request->end

Caption: Decision workflow for the safe disposal of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one.

Step-by-Step Disposal Protocol:

  • Waste Characterization: All waste streams containing 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one are to be considered hazardous. This includes:

    • Unused or expired pure compound.

    • Solutions containing the compound.

    • Contaminated labware (e.g., pipette tips, vials, gloves, absorbent paper).

  • Containerization:

    • Collect all hazardous waste in a chemically compatible, leak-proof container with a secure lid.[12][13] The original container is often a suitable choice for the pure compound.

    • Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents.

  • Labeling:

    • Clearly label the waste container with a "Hazardous Waste" tag.

    • Identify all constituents by their full chemical names and approximate concentrations. Do not use abbreviations or chemical formulas.[12]

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • Ensure secondary containment is used for liquid waste to prevent spills.[13]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.

    • The recommended final disposal method is through a licensed chemical destruction facility, likely involving controlled incineration with flue gas scrubbing.[7]

Disposal of Empty Containers:

  • A container that has held 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one should be considered hazardous.

  • If the compound is classified as acutely toxic, the container must be triple-rinsed with a suitable solvent.[14] The rinsate must be collected and disposed of as hazardous waste.[13][14]

  • After thorough rinsing, the label on the container should be completely defaced or removed before disposal as regular solid waste.[12][14]

By adhering to these procedures, you ensure the safety of laboratory personnel and maintain compliance with environmental regulations, thereby upholding the principles of responsible scientific research.

References

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Safety Data Sheets - Echemi. (n.d.).
  • 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C6H4ClN3 | CID 5356682 - PubChem. (n.d.).
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Personal protective equipment for handling 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one

Understanding the Risks: A Precautionary Approach

Given the absence of specific hazard data for 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, we must operate under the precautionary principle. Structurally related compounds, such as various pyrrolo[2,3-d]pyrimidines, are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[5][6] Therefore, it is prudent to assume this compound may exhibit similar hazardous properties.

Potential Hazards:

  • Oral Toxicity: May be harmful if ingested.[7][8]

  • Dermal and Eye Irritation: May cause irritation upon contact with skin and eyes.[9]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.

Core Directive: Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling this compound. The following is a step-by-step guide to ensure adequate protection.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Requirements cluster_disposal Waste Disposal Start Start: Assess Task CheckSolid Is the compound a solid? Start->CheckSolid CheckAerosol Potential for aerosol/dust generation? CheckSolid->CheckAerosol Yes CheckSplash Is the compound in solution? Potential for splash? CheckSolid->CheckSplash No BasePPE Base PPE (All Tasks) Nitrile Gloves (double-gloved) Safety Glasses with Side Shields Lab Coat (flame-resistant) CheckAerosol->BasePPE No RespProtection Add Respiratory Protection Work in a certified chemical fume hood Consider N95 or higher respirator for weighing CheckAerosol->RespProtection Yes CheckSplash->BasePPE No FaceProtection Add Face and Skin Protection Chemical Splash Goggles Face Shield Chemical-resistant Apron CheckSplash->FaceProtection Yes SolidWaste Solid Waste: - Contaminated gloves, weigh paper, etc. - Seal in a labeled bag BasePPE->SolidWaste RespProtection->SolidWaste LiquidWaste Liquid Waste: - Collect in a labeled, sealed container - Follow institutional hazardous waste guidelines FaceProtection->LiquidWaste End End SolidWaste->End End LiquidWaste->End End

Caption: PPE selection workflow for handling 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one.

Detailed PPE Specifications
Protection Type Required Equipment Rationale and Best Practices
Eye and Face Protection Chemical splash goggles and a face shield.[10][11]Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes and fine particulates. A face shield should be worn over the goggles during procedures with a high risk of splashing.[11]
Hand Protection Double-gloving with nitrile gloves.Inspect gloves for any signs of degradation or puncture before use. For prolonged contact or when handling larger quantities, consider using a more robust glove material, such as a flexible laminate, under a pair of heavy-duty chemically resistant outer gloves.[11] Change gloves immediately if they become contaminated.
Body Protection A flame-resistant lab coat and appropriate laboratory attire.The lab coat should have long sleeves and a secure closure.[11] Do not wear shorts, skirts, or open-toed shoes in the laboratory.[11] For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection Work within a certified chemical fume hood.All manipulations of the solid compound or its solutions should be performed in a chemical fume hood to minimize the risk of inhalation.[4] For weighing operations outside of a containment hood, a NIOSH-approved respirator with particulate filters (e.g., N95) may be necessary.[9]

Operational and Disposal Plans

A safe laboratory environment is maintained through meticulous operational planning and adherence to proper disposal protocols.

Handling Procedures
  • Preparation: Before handling the compound, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[9] Prepare all necessary equipment and reagents in advance to minimize the duration of handling.

  • Weighing: Conduct all weighing operations within a chemical fume hood or a balance enclosure to contain any airborne particles. Use anti-static equipment where possible to prevent the build-up of electrostatic charge.[4]

  • Dissolving: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing. Ensure the vessel is appropriately sized and that the stirring is controlled.

  • Spill Response: In the event of a spill, evacuate the immediate area and alert your supervisor. For small spills, if you are trained and have the appropriate PPE and spill kit, you may clean it up. For larger spills, contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal of chemical waste is crucial to protect both personnel and the environment.

  • Solid Waste: All disposable materials contaminated with 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, including gloves, weigh boats, and paper towels, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[4] Consult your institution's environmental health and safety office for specific guidance.

Emergency Procedures

In case of accidental exposure, immediate and appropriate action is critical.

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 20 minutes, holding the eyelids open. Seek immediate medical attention.[4]
Skin Contact Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[4][9]
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, administer artificial respiration. Seek immediate medical attention.[4][7]
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]

This guide is intended to provide a framework for the safe handling of 1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one. It is not a substitute for a thorough, task-specific risk assessment and adherence to your institution's safety policies. By combining expertise with a steadfast commitment to safety, we can continue to advance scientific discovery while ensuring a secure working environment.

References

  • Personal Protective Equipment | US EPA. (2025). United States Environmental Protection Agency. Retrieved from [Link]

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one
Reactant of Route 2
Reactant of Route 2
1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.